Lacosamide (racemate)
Description
Properties
IUPAC Name |
2-acetamido-N-benzyl-3-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861451 | |
| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-26-2 | |
| Record name | 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(acetylamino)-N-benzyl-3-methoxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Neuroactivity of Lacosamide Enantiomers
Introduction: The Significance of Chirality in Neuropharmacology
In the realm of neuropharmacology, the three-dimensional structure of a drug molecule is as critical as its chemical composition. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This principle is vividly illustrated by the anticonvulsant drug Lacosamide. Marketed as the single (R)-enantiomer, its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides an in-depth technical exploration of the distinct neuroactive properties of (R)-Lacosamide and its counterpart, (S)-Lacosamide, offering researchers and drug development professionals a comprehensive understanding of their divergent mechanisms of action.
Part 1: Unraveling the Dichotomous Mechanisms of (R)- and (S)-Lacosamide
The neuroactivity of the two enantiomers of Lacosamide diverges significantly, targeting distinct molecular pathways within the central nervous system. This stereoselectivity underscores the importance of chiral purity in drug development and offers unique opportunities for therapeutic intervention.
(R)-Lacosamide: A Selective Modulator of Voltage-Gated Sodium Channels
The primary mechanism of action for the clinically approved anticonvulsant, (R)-Lacosamide, is its selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3] Unlike traditional sodium channel blockers that primarily affect fast inactivation, (R)-Lacosamide stabilizes the slow inactivated state of these channels.[2][4][5] This action reduces the number of available channels to fire action potentials, thereby dampening neuronal hyperexcitability without significantly affecting normal neuronal function.[6] This unique mechanism contributes to its efficacy in controlling seizures with a potentially favorable side-effect profile compared to non-selective sodium channel blockers.[2]
The anticonvulsant properties of (R)-Lacosamide are robustly demonstrated in preclinical models such as the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent seizure spread.[7]
(S)-Lacosamide: Targeting Neuronal Plasticity through CRMP2
In stark contrast to its R-enantiomer, (S)-Lacosamide exhibits minimal activity on voltage-gated sodium channels.[8] Instead, its neuroactivity is primarily mediated through its interaction with the collapsin response mediator protein 2 (CRMP2).[9][10][11][12] CRMP2 is a key protein involved in neuronal differentiation, axonal guidance, and neurite outgrowth.[13]
(S)-Lacosamide has been shown to bind to CRMP2 and modulate its function.[9][11] Specifically, it can inhibit the phosphorylation of CRMP2 by cyclin-dependent kinase 5 (Cdk5), a crucial step in regulating its activity.[14][15] By modulating CRMP2, (S)-Lacosamide can influence neurite outgrowth and may exert neuroprotective and analgesic effects.[14][15][16][17] This distinct mechanism suggests potential therapeutic applications for (S)-Lacosamide in conditions beyond epilepsy, such as neuropathic pain and neurodegenerative disorders.
Quantitative Comparison of (R)- and (S)-Lacosamide Neuroactivity
| Parameter | (R)-Lacosamide | (S)-Lacosamide | Reference |
| Primary Molecular Target | Voltage-Gated Sodium Channels (VGSCs) | Collapsin Response Mediator Protein 2 (CRMP2) | [1][2][9][12] |
| Mechanism of Action | Enhances slow inactivation of VGSCs | Modulates CRMP2 function, inhibiting its phosphorylation | [2][8][17] |
| Anticonvulsant Activity (MES model) | Active | Inactive | [16] |
| Effect on Neurite Outgrowth | No significant direct effect | Inhibits neurotrophin-induced neurite outgrowth | [11] |
| Binding Affinity (CRMP2) | Kd ~1µM | Kd ~1.5µM | [14][17] |
| Sodium Channel Slow Inactivation | Significant hyperpolarizing shift | No significant effect | [8] |
Part 2: Experimental Protocols for Characterizing Lacosamide Enantiomers
To rigorously assess the distinct neuroactivities of (R)- and (S)-Lacosamide, specific and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Slow Inactivation
Rationale: This technique allows for the direct measurement of ionic currents across the cell membrane, providing a functional assessment of the effect of compounds on voltage-gated sodium channels. By using specific voltage protocols, the enhancement of slow inactivation by (R)-Lacosamide can be quantified.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture neuronal cells (e.g., N1E-115 mouse neuroblastoma cells or primary cortical neurons) on glass coverslips.[8]
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipettes with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.[1][18]
-
Hold the cell at a holding potential of -100 mV.
-
To measure slow inactivation, apply a 5-second conditioning prepulse to various potentials (e.g., from -120 mV to +20 mV in 10 mV increments).[15]
-
Following the prepulse, apply a brief (100 ms) hyperpolarizing pulse to -120 mV to allow for the recovery of fast-inactivated channels.[15]
-
Elicit a test pulse to 0 mV to measure the remaining available sodium current.
-
Record baseline currents and then perfuse the chamber with the desired concentration of (R)-Lacosamide or (S)-Lacosamide and repeat the voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward sodium current during the test pulse for each conditioning prepulse potential.
-
Normalize the currents to the maximal current obtained.
-
Plot the normalized current as a function of the prepulse potential to generate the steady-state slow inactivation curve.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k). A negative shift in V1/2 indicates an enhancement of slow inactivation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Investigating (S)-Lacosamide and CRMP2 Interaction
Rationale: Co-IP is a powerful technique to determine if two proteins interact within a cell. This protocol is designed to pull down CRMP2 and identify if (S)-Lacosamide influences its interaction with other proteins or if (S)-Lacosamide itself can be found in the complex.
Step-by-Step Methodology:
-
Cell Lysis:
-
Culture cells expressing the proteins of interest (e.g., primary neurons or a cell line overexpressing CRMP2).
-
Treat the cells with (S)-Lacosamide or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[7][19]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G agarose beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[20]
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for CRMP2 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using antibodies against CRMP2 and any putative interacting proteins.
-
Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Model
Rationale: The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[21] It assesses a compound's ability to prevent the spread of seizures.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).[21]
-
Allow the animals to acclimate to the laboratory environment.
-
Administer the test compound ((R)-Lacosamide or (S)-Lacosamide) or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
-
Seizure Induction:
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each treatment group.
-
Determine the median effective dose (ED50) using probit analysis, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Part 3: Visualizing the Molecular Pathways and Experimental Workflows
Signaling Pathway of (S)-Lacosamide via CRMP2
Caption: (S)-Lacosamide's interaction with CRMP2 and its downstream effects on neurite outgrowth.
Experimental Workflow for Anticonvulsant Screening
Caption: A generalized workflow for the screening and development of anticonvulsant compounds.
Conclusion: Leveraging Stereochemistry for Targeted Neurotherapeutics
The distinct neuroactive profiles of (R)- and (S)-Lacosamide provide a compelling case study in the importance of stereoisomerism in drug action. While (R)-Lacosamide offers a refined approach to sodium channel modulation for seizure control, the unique interaction of (S)-Lacosamide with CRMP2 opens new avenues for therapeutic development in areas such as neuropathic pain, nerve regeneration, and potentially neurodegenerative diseases. A thorough understanding of these differential mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for researchers and drug developers seeking to design and validate the next generation of targeted neurotherapeutics.
References
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Navigating the Labyrinth of a Controversial Interaction: A Technical Guide to the Binding Affinity of Lacosamide Racemate for CRMP-2
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive exploration of the binding affinity between the antiepileptic drug lacosamide and the Collapsin Response Mediator Protein 2 (CRMP-2). We will navigate the conflicting reports in the scientific literature, dissect the methodologies employed, and offer a nuanced perspective on the current understanding of this interaction. This guide is designed to equip researchers with the foundational knowledge and technical insights necessary to critically evaluate the existing data and design future investigations into this intriguing molecular partnership.
Introduction: The Enigmatic Dual-Action of Lacosamide
Lacosamide (LCM), marketed as Vimpat®, is an established antiepileptic drug (AED) primarily recognized for its unique mechanism of action: the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs)[1][2][3][4]. This mode of action distinguishes it from traditional sodium channel blockers and is thought to underlie its efficacy in controlling seizures[5][6][7]. However, a compelling and debated secondary mechanism has been proposed: the direct binding of lacosamide to the phosphoprotein CRMP-2[1][2][5][6][8].
CRMP-2 is a crucial protein in the central nervous system, involved in a multitude of processes including neuronal differentiation, axonal guidance, and microtubule dynamics[9][10][11]. Its dysregulation has been implicated in various neurological disorders, making it a promising therapeutic target[8][11]. The potential interaction between lacosamide and CRMP-2 suggests a neuroprotective and disease-modifying role beyond simple seizure suppression, a prospect of significant interest in drug development[5][6].
This guide will delve into the core of the lacosamide-CRMP-2 binding controversy, examining the evidence for and against a direct interaction. We will also explore the stereospecificity of this binding, a critical consideration given that lacosamide is administered as the R-enantiomer.
The Heart of the Matter: A Tale of Two Enantiomers and Conflicting Affinities
The investigation into the lacosamide-CRMP-2 interaction is complicated by the drug's chiral nature. Lacosamide exists as two enantiomers: (R)-lacosamide, the active pharmaceutical ingredient, and (S)-lacosamide. Initial studies often focused on the racemate or did not specify the enantiomer used, leading to ambiguity. More recent research has highlighted the importance of studying the individual enantiomers, revealing potentially different binding affinities and functional consequences.
A significant point of contention in the literature is the very existence of a direct and specific binding interaction between lacosamide and CRMP-2. Several studies have presented conflicting results, which can be largely attributed to the different experimental methodologies employed.
Evidence Supporting a Direct Interaction
Initial evidence for a direct interaction came from affinity-based proteomics and radioligand binding assays. Affinity-bait methods, using modified lacosamide derivatives, successfully captured CRMP-2 from brain lysates, suggesting a physical association[5]. Early radioligand binding studies using [14C]-lacosamide with CRMP-2 expressed in Xenopus oocytes reported a binding affinity (Kd) of approximately 5 µM[5][12][13].
More recently, Microscale Thermophoresis (MST) has provided quantitative data supporting a direct interaction. One study using MST reported a Kd of 1.0 ± 0.04 μM for (R)-lacosamide and 1.5 ± 0.01 μM for (S)-lacosamide binding to wild-type CRMP-2[5][14]. These low micromolar affinities suggest a physiologically relevant interaction.
Evidence Against a Direct Interaction
In contrast, other studies utilizing different techniques have failed to detect a specific binding event. A notable study employed radioligand binding assays with higher specific activity [3H]-lacosamide and surface plasmon resonance (SPR)[13][15]. These experiments, conducted with both native and recombinant human CRMP-2, found no specific binding of lacosamide in a concentration range of 0.39–100 μM[15]. The authors of this study critically evaluated the earlier findings, suggesting that the use of modified lacosamide analogues in affinity-bait studies might have altered the binding properties[13].
Synthesizing the Discrepancies: A Methodological Perspective
The conflicting findings underscore the critical importance of selecting the appropriate experimental technique and carefully interpreting the results.
-
Affinity-Bait Capture: While useful for identifying potential binding partners, the chemical modifications to the ligand can introduce artifacts and may not reflect the true interaction of the parent compound[5].
-
Radioligand Binding Assays: The specific activity of the radioligand is crucial. Low specific activity, as with early [14C]-lacosamide studies, can limit the sensitivity and accuracy of binding measurements[5][13].
-
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying real-time biomolecular interactions. However, the immobilization of one of the binding partners on a sensor chip can sometimes lead to conformational changes or steric hindrance, potentially masking a true interaction[5][15].
-
Microscale Thermophoresis (MST): MST measures the motion of molecules in a temperature gradient, which changes upon ligand binding. It is performed in solution, minimizing the risk of artifacts from immobilization. The positive results from MST studies provide strong evidence for an interaction in a more native-like environment[5][7][14].
-
Saturation Transfer Difference (STD) NMR and Differential Scanning Fluorimetry (DSF): These techniques have also been used to demonstrate direct binding of (S)-lacosamide to CRMP-2, further supporting an interaction in solution[16].
Quantitative Data Summary
The following table summarizes the reported binding affinities for the interaction between lacosamide enantiomers and CRMP-2.
| Ligand | Technique | Reported Kd | Source |
| Lacosamide (unspecified) | Radioligand Binding ([14C]-LCM) | ~5 µM | [5][12][13] |
| (R)-Lacosamide | Microscale Thermophoresis (MST) | 1.0 ± 0.04 µM | [5][14] |
| (S)-Lacosamide | Microscale Thermophoresis (MST) | 1.5 ± 0.01 µM | [14][17] |
| Lacosamide | Radioligand Binding ([3H]-LCM) | No specific binding detected | [13][15] |
| Lacosamide | Surface Plasmon Resonance (SPR) | No specific binding detected | [13][15] |
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, it is imperative to follow well-validated experimental protocols. Below are step-by-step methodologies for key experiments used to investigate the lacosamide-CRMP-2 interaction.
Microscale Thermophoresis (MST) for Measuring Binding Affinity
MST is a powerful technique to quantify biomolecular interactions in solution. The principle lies in the change in movement of a fluorescently labeled molecule through a microscopic temperature gradient upon binding to a non-labeled partner.
Step-by-Step Methodology:
-
Protein Labeling:
-
Purify recombinant human CRMP-2 protein.
-
Label the protein with a fluorescent dye (e.g., NT-647) according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit).
-
Remove excess dye using a desalting column.
-
Determine the final protein concentration and degree of labeling using a spectrophotometer.
-
-
Sample Preparation:
-
Prepare a series of 16 dilutions of the ligand (lacosamide racemate, R-, or S-enantiomer) in MST buffer (e.g., PBS-T). The concentration range should span several orders of magnitude around the expected Kd (e.g., from low nanomolar to high micromolar).
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled CRMP-2 protein.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence change over time.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve using a suitable model (e.g., the Kd model or Hill equation) to determine the dissociation constant (Kd).
-
Causality and Self-Validation: The use of a dilution series allows for the determination of a dose-dependent binding curve, which is a hallmark of a specific interaction. Running appropriate controls, such as a titration with a non-binding molecule, is essential to ensure the observed signal change is specific to the lacosamide-CRMP-2 interaction.
Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize purified CRMP-2 onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of lacosamide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the lacosamide solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase as lacosamide binds to the immobilized CRMP-2.
-
Inject running buffer alone to monitor the dissociation phase.
-
Regenerate the sensor surface between cycles if necessary using a mild regeneration solution.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) are corrected for the reference flow cell signal.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Causality and Self-Validation: The real-time nature of SPR allows for the direct measurement of both on- and off-rates, providing a more detailed picture of the binding kinetics. The use of a reference cell and multiple analyte concentrations ensures the specificity and reliability of the determined binding parameters.
Functional Consequences of the Lacosamide-CRMP-2 Interaction
Beyond the question of direct binding, the functional implications of this interaction are of paramount importance. Studies have explored how lacosamide might modulate CRMP-2's known functions.
Modulation of CRMP-2 Phosphorylation
CRMP-2 activity is tightly regulated by phosphorylation. Kinases such as Cdk5 and GSK-3β phosphorylate CRMP-2, which can inhibit its function[8][18]. Interestingly, (S)-lacosamide has been shown to inhibit the Cdk5-mediated phosphorylation of CRMP-2[16][17][19]. This suggests that even if the binding affinity is modest, lacosamide can have significant downstream effects on CRMP-2 signaling pathways.
Impact on Tubulin Polymerization and Neurite Outgrowth
A primary function of CRMP-2 is to promote microtubule assembly by binding to tubulin dimers[10][11][18]. This is essential for neurite outgrowth and axonal specification[14][18]. Lacosamide has been shown to impair the ability of CRMP-2 to enhance tubulin polymerization, leading to a reduction in neurite outgrowth[5][14]. This effect appears to be more pronounced with the (S)-enantiomer[14].
Visualizing the Concepts
Experimental Workflow for MST
Caption: Workflow for determining binding affinity using Microscale Thermophoresis.
CRMP-2 Signaling Pathway and Lacosamide Intervention
Caption: Simplified CRMP-2 signaling pathway and the inhibitory effect of (S)-lacosamide.
Conclusion and Future Directions
The interaction between lacosamide and CRMP-2 is a complex and multifaceted topic, with the existing literature presenting a challenging but ultimately enlightening picture. While the debate over the precise binding affinity continues, the evidence from in-solution biophysical methods, coupled with the observed functional consequences, strongly suggests that CRMP-2 is a bona fide, albeit perhaps low-affinity, target of lacosamide.
For researchers in the field, it is crucial to:
-
Acknowledge the Controversy: Be aware of the conflicting reports and the methodological reasons behind them.
-
Employ Orthogonal Techniques: Use multiple, independent methods to validate any findings related to this interaction.
-
Consider Stereochemistry: Differentiate between the effects of the (R)- and (S)-enantiomers, as they may have distinct pharmacological profiles with respect to CRMP-2.
-
Focus on Functional Outcomes: Ultimately, the physiological relevance of this interaction lies in its downstream consequences on neuronal function.
Future research should aim to definitively resolve the binding kinetics using advanced biophysical techniques and further elucidate the structural basis of the interaction. Understanding how lacosamide and its enantiomers modulate CRMP-2 function will not only provide a more complete picture of this AED's mechanism of action but could also pave the way for the development of novel CRMP-2-targeting therapeutics for a range of neurological disorders.
References
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- 4. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. scispace.com [scispace.com]
- 8. Collapsin response mediator protein-2: an emerging pathologic feature and therapeutic target for neurodisease indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRMP2: functional roles in neural development and therapeutic potential in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration [frontiersin.org]
- 11. What are CRMP2 modulators and how do they work? [synapse.patsnap.com]
- 12. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 13. Drug Binding Assays do not Reveal Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth [frontiersin.org]
- 15. Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]
- 17. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collapsin response mediator protein family - Wikipedia [en.wikipedia.org]
- 19. (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Neuroprotective Effects of Lacosamide Racemate
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
Lacosamide (LCM), an antiepileptic drug (AED), is increasingly recognized for its significant neuroprotective potential beyond seizure control.[1] This technical guide provides an in-depth examination of the preclinical evidence supporting the neuroprotective effects of lacosamide, with a specific focus on its racemic composition. The guide synthesizes current knowledge on its dual mechanisms of action—selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs) and modulation of the Collapsin Response Mediator Protein 2 (CRMP2)—to explain its efficacy in various models of neuronal injury.[1][2] We present detailed methodologies for key in vitro and in vivo preclinical models, including oxygen-glucose deprivation (OGD) and middle cerebral artery occlusion (MCAO), to equip researchers with the practical knowledge required to investigate these effects. The evidence strongly suggests that lacosamide's ability to mitigate excitotoxicity, reduce neuroinflammation, and preserve neuronal integrity makes it a compelling candidate for further investigation in the context of acute ischemic stroke, traumatic brain injury (TBI), and chronic neurodegenerative disorders.[2][3][4][5]
Introduction to Lacosamide
Chemical Properties and Racemate Composition
Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a functionalized amino acid.[6] Commercially, it is supplied as a racemic mixture, containing both the (R)- and (S)-enantiomers. While the (R)-enantiomer is primarily responsible for the anticonvulsant activity through its action on VGSCs, emerging research indicates that both enantiomers may contribute to its broader neuroprotective profile, particularly through interactions with CRMP2.[7][8] Understanding the distinct and potentially synergistic roles of each enantiomer is a critical frontier in maximizing its therapeutic potential.
Established Role in Epilepsy
Lacosamide is approved as both monotherapy and adjunctive therapy for partial-onset seizures.[9][10] Its primary mechanism involves the selective enhancement of the slow inactivation of VGSCs, which differs from traditional AEDs that target fast inactivation.[11][12] This unique action stabilizes hyperexcitable neuronal membranes and inhibits repetitive firing without significantly affecting normal physiological neuronal activity, contributing to its favorable tolerability profile.[10][12][13]
Rationale for Neuroprotection
The rationale for investigating lacosamide's neuroprotective effects stems from its core mechanisms. Pathological conditions like ischemia and trauma trigger excessive neuronal depolarization and excitotoxicity, processes heavily dependent on VGSC activity.[2] By enhancing slow inactivation, lacosamide can dampen this pathological hyperexcitability.[12] Furthermore, its interaction with CRMP2, a protein crucial for axonal guidance and repair, suggests a potential role in promoting neuronal recovery and structural integrity following injury.[2][11][14]
Core Mechanisms of Neuroprotection
Attenuation of Excitotoxicity via VGSC Modulation
Excitotoxicity is a primary driver of neuronal death in acute brain injuries. It begins with excessive sodium influx through VGSCs, leading to persistent membrane depolarization, massive glutamate release, and subsequent overactivation of glutamate receptors (e.g., NMDA receptors). This cascade results in calcium overload, mitochondrial dysfunction, and activation of cell death pathways.
Lacosamide's selective enhancement of slow inactivation is key. Unlike fast inactivation, which recovers in milliseconds, slow inactivation occurs over hundreds of milliseconds to seconds.[12] In pathological states where neurons are persistently depolarized, more VGSCs enter the slow inactivated state. Lacosamide stabilizes this state, effectively reducing the number of channels available to perpetuate the excitotoxic cycle.[12] This provides a use-dependent block, targeting hyperactive neurons while sparing those with normal firing rates.[13]
Modulation of CRMP2 and Axonal Integrity
Collapsin Response Mediator Protein 2 (CRMP2) is a phosphoprotein vital for neuronal development, axonal growth, and synaptic plasticity.[11] In response to neuronal injury, kinases such as Cdk5 and GSK-3β hyper-phosphorylate CRMP2. This phosphorylation inactivates CRMP2, impairing its ability to promote tubulin polymerization, which is essential for microtubule stability and axonal transport. This leads to neurite retraction and inhibits repair.
Lacosamide has been shown to bind to CRMP2, preventing its hyper-phosphorylation.[6][8] Studies suggest that both (R)- and (S)-enantiomers of lacosamide can interact with CRMP2.[7][8] By preserving CRMP2 in its active, dephosphorylated state, lacosamide supports microtubule dynamics, facilitates axonal transport, and potentially promotes neuronal repair and regeneration.[15] This mechanism is distinct from its VGSC activity and may contribute to long-term functional recovery.[6]
Preclinical Evidence: In Vitro and In Vivo Models
Lacosamide's neuroprotective efficacy has been demonstrated across a range of preclinical models simulating various neurological insults.
In Vitro Ischemia Models
The Oxygen-Glucose Deprivation (OGD) model is a cornerstone for in vitro stroke research, simulating the core components of ischemic injury.[16][17][18][19] Studies using hippocampal and striatal tissues have shown that lacosamide, in a dose-dependent manner, protects neurons from cell death induced by OGD.[13][20] This protection is linked to its ability to reduce excessive neuronal firing activity that occurs during metabolic failure.[13][20]
In Vivo Models of Acute Brain Injury
-
Ischemic Stroke: In rodent models of transient cerebral ischemia, such as bilateral common carotid artery occlusion in gerbils, both pre- and post-injury treatment with lacosamide significantly protected vulnerable CA1 pyramidal neurons in the hippocampus.[3][21][22] This neuroprotection was associated with a marked reduction in the activation of microglia and astrocytes, suggesting an anti-inflammatory component to its action.[3][21] In neonatal rats subjected to hypoxic-ischemic brain injury, pretreatment with lacosamide reduced the incidence and volume of brain infarction and improved long-term cognitive function.[2][23]
-
Traumatic Brain Injury (TBI): In a murine model of closed head injury, high-dose lacosamide administration improved motor and cognitive outcomes.[5] The treatment was associated with reduced neuronal injury in the acute phase (24 hours post-injury) and significantly less microglial activation at 7 days, indicating a dampening of the post-traumatic neuroinflammatory response.[5]
In Vivo Models of Neurodegenerative Disease
Recent studies have expanded the investigation of lacosamide into neurodegenerative contexts. In a rat model of Parkinson's disease (rotenone-induced), lacosamide treatment mitigated the degeneration of dopaminergic neurons, increased levels of the dopamine metabolite HVA, and reduced markers of oxidative stress (MDA) and inflammation (TNF-α).[4] These findings suggest that lacosamide's multifaceted mechanism of action could be beneficial in diseases characterized by chronic neuronal loss.[4][14]
Summary of Key Preclinical Findings
The following table summarizes quantitative data from representative preclinical studies, highlighting lacosamide's efficacy across different models and outcome measures.
| Model Type | Species | Lacosamide Dose(s) | Key Neuroprotective Outcome(s) | Reference |
| Hypoxic-Ischemic Injury | Neonatal Rat | 100 mg/kg (pretreatment) | Decreased infarct volume in hemisphere, hippocampus, cortex, and striatum; Improved spatial learning. | [2] |
| Transient Cerebral Ischemia | Gerbil | 25 mg/kg (pre- & post-treatment) | Protected CA1 pyramidal neurons from ischemic death; Attenuated activation of astrocytes and microglia. | [3][22] |
| Traumatic Brain Injury | Mouse | 30 mg/kg (high-dose) | Improved motor (Rotarod) and cognitive (Morris Water Maze) function; Reduced acute neuronal injury and microglial activation. | [5] |
| Parkinson's Disease Model | Rat | 20 mg/kg | Mitigated degeneration of dopaminergic neurons; Decreased MDA and TNF-α levels. | [4] |
| Temporal Lobe Epilepsy | Rat | 30 mg/kg (chronic) | Suppressed oxidative stress; Mitigated levels of IL-1β and TNF-α; Exerted strong neuroprotection in hippocampus and amygdala. | [24] |
Detailed Experimental Protocols
Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is designed to model ischemic conditions in vitro to assess the neuroprotective capacity of lacosamide racemate.
1. Rationale: OGD mimics the primary insults of stroke—lack of oxygen and glucose—leading to energy failure, excitotoxicity, and neuronal death.[19] This model allows for precise control of the insult duration and drug application, making it ideal for mechanistic studies and initial compound screening.[18]
2. Materials:
-
Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos) cultured for 10-14 days in vitro (DIV).
-
Neurobasal medium and B27 supplement.
-
Deoxygenated, glucose-free DMEM or salt solution (e.g., Earle's Balanced Salt Solution without glucose).
-
Hypoxic chamber with a gas mixture of 95% N₂ / 5% CO₂.
-
Lacosamide racemate stock solution (e.g., 100 mM in DMSO or water).
-
Cell viability assay reagents (e.g., MTT, LDH assay kit, or Calcein-AM/Propidium Iodide).
3. Step-by-Step Methodology:
-
Preparation: Prepare OGD medium (glucose-free DMEM) and place it in the hypoxic chamber overnight to deoxygenate. Prepare lacosamide working solutions at desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in both normal culture medium and OGD medium.
-
Pre-treatment (Optional but Recommended): Replace the culture medium in designated wells with medium containing the desired concentration of lacosamide or vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours under normoxic conditions (37°C, 5% CO₂).
-
Induction of OGD:
-
Wash the neuronal cultures twice with pre-warmed, deoxygenated OGD medium.
-
Add the final volume of OGD medium (containing lacosamide or vehicle) to the wells.
-
Immediately place the culture plates into the pre-gassed hypoxic chamber.
-
Incubate for the desired duration (e.g., 60-120 minutes), which should be optimized based on neuronal type and age to achieve ~50-70% cell death in vehicle-treated controls.
-
-
Re-oxygenation (Reperfusion):
-
Remove the plates from the chamber.
-
Quickly remove the OGD medium.
-
Replace it with the original, pre-warmed culture medium (containing lacosamide or vehicle for post-treatment studies).
-
Return the plates to the standard normoxic incubator (37°C, 5% CO₂).
-
-
Assessment of Neuroprotection:
-
After 24 hours of re-oxygenation, assess neuronal viability.
-
LDH Assay: Collect the supernatant to measure lactate dehydrogenase release (a marker of cell lysis).
-
MTT Assay: Add MTT reagent to the remaining cells to measure mitochondrial reductase activity (a marker of viable cells).
-
Live/Dead Staining: Use fluorescence microscopy with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for direct visualization and quantification.
-
4. Self-Validation & Controls:
-
Normoxia Control: Cells maintained in normal culture medium and normoxic conditions throughout the experiment.
-
OGD + Vehicle Control: Cells subjected to OGD and treated with the vehicle used for lacosamide. This group represents the maximum injury level.
-
Positive Control: Include a known neuroprotectant (e.g., MK-801, an NMDA receptor antagonist) to validate the model's responsiveness.
Workflow: In Vivo Assessment in a Rodent Stroke Model
This workflow outlines the key stages for evaluating lacosamide in a transient Middle Cerebral Artery Occlusion (MCAO) model, a gold standard for preclinical stroke research.
Discussion and Future Directions
The preclinical data compellingly support the neuroprotective properties of lacosamide racemate. Its dual mechanism, targeting both excitotoxicity and pathways of neuronal repair, makes it an attractive candidate for conditions where multiple pathological processes are at play.
Key Insights:
-
Broad Applicability: Efficacy has been shown in models of ischemia, TBI, and neurodegeneration, suggesting a wide therapeutic window.[2][4][5]
-
Anti-Inflammatory Role: A consistent finding is the reduction of glial activation, indicating that lacosamide modulates the neuroinflammatory response, a critical component of secondary injury.[3][5][24]
-
Dose-Dependency: Neuroprotective effects are often observed at higher doses than those typically required for seizure control in animal models, a crucial consideration for clinical trial design.[2][5]
Future Research:
-
Dissecting Enantiomer Roles: Head-to-head studies comparing the racemate to its individual (R)- and (S)-enantiomers are needed to clarify their respective contributions to neuroprotection, particularly regarding the CRMP2 pathway.
-
Combination Therapies: Investigating lacosamide in combination with thrombolytics (in stroke) or other disease-modifying agents could reveal synergistic effects.
-
Chronic Models: Further evaluation in chronic models of neurodegeneration is warranted to determine if lacosamide can slow disease progression, not just provide acute protection.
-
Biomarker Development: Identifying biomarkers that correlate with lacosamide's neuroprotective activity (e.g., plasma levels of phosphorylated CRMP2 or inflammatory cytokines) would be invaluable for translational studies.
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Kim, H. Y., et al. (2017). Neuroprotective Effect of Lacosamide on Hypoxic-Ischemic Brain Injury in Neonatal Rats. Journal of Korean Medical Science, 32(3), 487-495. Available from: [Link]
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Lee, C. H., et al. (2017). Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke. Experimental and Therapeutic Medicine, 14(5), 4593-4599. Available from: [Link]
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Ozsoy, O., et al. (2023). Lacosamide exhibits neuroprotective effects in a rat model of Parkinson's disease. Journal of Chemical Neuroanatomy, 132, 102311. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Lacosamide? Available from: [Link]
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Moutal, A., et al. (2016). (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. Pain, 157(7), 1448-1463. Available from: [Link]
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Costa, C., et al. (2018). Lacosamide protects striatal and hippocampal neurons from in vitro ischemia without altering physiological synaptic plasticity. Neuropharmacology, 135, 424-430. Available from: [Link]
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Stöhr, T., et al. (2007). Lacosamide modulates collapsin response mediator protein 2 (CRMP-2). AES Annual Meeting Abstracts. Available from: [Link]
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Jevtovic-Todorovic, V., et al. (2021). Involvement of CRMP2 in Regulation of Mitochondrial Morphology and Motility in Huntington's Disease. International Journal of Molecular Sciences, 22(22), 12340. Available from: [Link]
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Tchekalarova, J., et al. (2021). Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 22(21), 11579. Available from: [Link]
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HENSLEY-McBain, T., et al. (2013). Lacosamide improves outcome in a murine model of traumatic brain injury. Neurocritical Care, 18(3), 396-405. Available from: [Link]
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Lee, C. H., et al. (2017). Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke. Experimental and Therapeutic Medicine, 14(5), 4593–4599. Available from: [Link]
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Kim, H. Y., et al. (2017). Neuroprotective Effect of Lacosamide on Hypoxic-Ischemic Brain Injury in Neonatal Rats. ResearchGate. Available from: [Link]
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Zhang, Y., et al. (2019). miRNA-7a-2-3p Inhibits Neuronal Apoptosis in Oxygen-Glucose Deprivation (OGD) Model. Frontiers in Neuroscience, 13, 49. Available from: [Link]
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De la Tremblaye, L., et al. (2023). Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition. International Journal of Molecular Sciences, 24(8), 7111. Available from: [Link]
-
Therapeutic Goods Administration (TGA). (2020). Product Information for Lacosamide. Available from: [Link]
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You, R., & Nguyen, T. (2018). An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells. Methods in Molecular Biology, 1717, 169-176. Available from: [Link]
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Fricker, M., et al. (2018). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Methods in Molecular Biology, 1717, 177-190. Available from: [Link]
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Kellinghaus, C. (2013). Development of lacosamide for the treatment of partial-onset seizures. Therapeutics and Clinical Risk Management, 9, 267–277. Available from: [Link]
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Synthesis and Characterization of Racemic Lacosamide for Research Applications
An In-Depth Technical Guide
Abstract
Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a third-generation antiepileptic drug utilized for the adjunctive treatment of partial-onset seizures.[1][2] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes.[3] While the pharmacologically active agent is the (R)-enantiomer, the synthesis and study of the racemic mixture are crucial for research, development of analytical methods, and as a starting point for chiral resolution. This guide provides a comprehensive, in-depth protocol for the synthesis of racemic lacosamide from D,L-serine, followed by a detailed workflow for its structural and purity characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Rationale and Strategy for Racemic Synthesis
The synthesis of lacosamide often starts from the chiral precursor D-serine to yield the active (R)-enantiomer.[4][5] However, for the purposes of analytical standard development, impurity profiling, or as a substrate for resolution studies, a robust synthesis of the racemic mixture is highly valuable. The strategy outlined here begins with the readily available and inexpensive amino acid D,L-serine. The synthetic pathway involves a sequence of protection, methylation, amidation, deprotection, and acetylation steps. This route is logical and ensures high yields by protecting reactive functional groups until the appropriate stage.
The chosen pathway is as follows:
-
Protection of the Amino Group: The amino group of D,L-serine is protected with a di-tert-butyl dicarbonate (Boc-anhydride) group. This is essential to prevent its participation in the subsequent O-methylation step.
-
O-Methylation: The hydroxyl group of N-Boc-D,L-serine is methylated. This is a key step in forming the characteristic methoxy group of lacosamide.
-
Amide Coupling: The carboxylic acid of the O-methylated intermediate is coupled with benzylamine to form the N-benzyl amide.
-
Deprotection: The Boc protecting group is removed from the amino function under acidic conditions to yield the free amine.
-
N-Acetylation: The final step involves the acetylation of the primary amine with acetic anhydride to yield racemic lacosamide.
This multi-step process is visualized in the workflow diagram below.
Caption: Synthetic pathway from D,L-Serine to Racemic Lacosamide.
Experimental Protocol: Synthesis
This section details the step-by-step methodology for synthesizing racemic lacosamide.
Materials and Reagents
-
D,L-Serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
N-methylmorpholine (NMM)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Benzylamine
-
Isobutyl chloroformate
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Acetic anhydride (Ac₂O)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
All solvents should be of reagent grade or higher.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (R,S)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid (N-Boc-D,L-serine) [6]
-
Suspend D,L-Serine (1 equivalent) in a 1:1 mixture of water and 1,4-dioxane.
-
Add N-methylmorpholine (1.5 equivalents) to the suspension.
-
Add Boc-anhydride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield N-Boc-D,L-serine as a viscous oil.
Causality: The Boc group protects the nucleophilic amine from reacting in subsequent steps. 1,4-Dioxane is a water-miscible solvent that helps to solubilize the starting materials. NMM acts as a base to facilitate the reaction.
Step 2: Synthesis of (R,S)-2-(Tert-butoxycarbonylamino)-3-methoxypropanoic acid [7][8]
-
Dissolve N-Boc-D,L-serine (1 equivalent) in a suitable solvent like toluene.
-
Cool the solution to -5 to 5 °C in an ice-salt bath.
-
Simultaneously add dimethyl sulfate (4.0 equivalents) and 50% aqueous NaOH solution (4.6 equivalents) dropwise, keeping the internal temperature below 5 °C.
-
Stir the mixture vigorously for 12 hours, allowing it to warm to room temperature.
-
Quench the reaction by adding water. Acidify the aqueous layer to pH < 3.5 with citric acid or dilute HCl.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over MgSO₄, and evaporate the solvent to obtain the O-methylated product.
Causality: Dimethyl sulfate is a powerful methylating agent. The use of a strong base (NaOH) is necessary to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide for the methylation reaction. Low temperature is critical to control the exothermic reaction and minimize side products.
Step 3: Synthesis of (R,S)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide [1][8]
-
Dissolve the O-methylated acid (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Cool the solution to -10 to 0 °C.
-
Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents). Stir for 30 minutes to form the mixed anhydride intermediate.
-
In a separate flask, prepare a solution of benzylamine (1.2 equivalents) in CH₂Cl₂.
-
Add the benzylamine solution to the reaction mixture at -10 to 0 °C and stir for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the amide product.
Causality: The carboxylic acid is activated by forming a mixed anhydride with isobutyl chloroformate, which is highly reactive towards nucleophilic attack by benzylamine, leading to efficient amide bond formation.
Step 4: Synthesis of (R,S)-2-Amino-N-benzyl-3-methoxypropionamide [8]
-
Dissolve the N-Boc protected amide (1 equivalent) in a minimal amount of dichloromethane or ethyl acetate.
-
Add an excess of 4M HCl in 1,4-dioxane or ethyl acetate.
-
Stir the mixture at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.
-
Evaporate the solvent under reduced pressure.
-
The resulting hydrochloride salt can be neutralized with a base like saturated NaHCO₃ solution and extracted with an organic solvent, or used directly in the next step after basification.
Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, which cleanly cleaves it to reveal the primary amine without affecting other functional groups.
Step 5: Synthesis of Racemic Lacosamide ((R,S)-2-acetamido-N-benzyl-3-methoxypropionamide) [9]
-
Dissolve the amine intermediate (1 equivalent) in a solvent mixture of dichloromethane and toluene.
-
Add a base such as pyridine (1.5 equivalents) or triethylamine.
-
Cool the solution to 15-20 °C.
-
Add acetic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.
-
Dry the organic phase over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography to obtain pure racemic lacosamide as a white to light yellow powder.[5][10]
Causality: Acetic anhydride is a highly efficient acetylating agent for primary amines. The base scavenges the acetic acid byproduct generated during the reaction.
Characterization Workflow
Confirming the identity and purity of the synthesized racemic lacosamide is a critical self-validating step. A multi-pronged analytical approach ensures the final product meets the required standards for research use.
Caption: Workflow for the purification and characterization of synthesized Lacosamide.
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the final compound. A typical reverse-phase method is described below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm[11] |
| Mobile Phase | Acetonitrile : Water (e.g., 30:70 v/v) with 0.1% Formic Acid[12] |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 210 nm or 215 nm[11][13] |
| Column Temp. | 25 °C[13] |
| Injection Vol. | 10 µL |
Protocol:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of lacosamide at approximately 0.1 mg/mL in the mobile phase.
-
Inject the solution into the HPLC system and record the chromatogram.
-
A single major peak should be observed, and purity can be calculated based on the peak area percentage. The retention time for lacosamide is typically in the range of 2.5-9 minutes depending on the exact conditions.[11][14]
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Expected ¹H NMR Peaks (DMSO-d₆, 400 MHz): [15]
-
δ 8.3-8.5 (t, 1H): Amide NH proton (N-H of benzylamide).
-
δ 7.9-8.1 (d, 1H): Amide NH proton (N-H of acetamido).
-
δ 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.4-4.5 (m, 1H): Chiral proton (α-carbon).
-
δ 4.2-4.3 (d, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ 3.4-3.6 (m, 2H): Methylene protons adjacent to the methoxy group (-CH₂-OCH₃).
-
δ 3.25 (s, 3H): Methoxy group protons (-OCH₃).
-
δ 1.87 (s, 3H): Acetyl group methyl protons (-COCH₃).
-
-
Expected ¹³C NMR Peaks (DMSO-d₆, 101 MHz): [15]
-
δ ~171.8, ~169.5: Carbonyl carbons (C=O) of the two amide groups.
-
δ ~139.6: Quaternary aromatic carbon of the benzyl group.
-
δ ~128.2, ~127.0, ~126.7: Aromatic carbons (CH) of the benzyl group.
-
δ ~72.9: Methylene carbon adjacent to the methoxy group (-CH₂-OCH₃).
-
δ ~58.2: Methoxy carbon (-OCH₃).
-
δ ~52.5: Chiral carbon (α-carbon).
-
δ ~41.9: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ ~22.5: Acetyl methyl carbon (-COCH₃).
-
2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. Lacosamide has a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.30 g/mol .[3]
-
Method: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Ions:
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.[16][17]
-
Acquire the mass spectrum in positive ion mode and verify the presence of the expected parent ions.
Conclusion
This guide presents a detailed and technically grounded methodology for the synthesis and characterization of racemic lacosamide. By starting with D,L-serine, the described five-step synthesis provides a reliable route for obtaining the target molecule for research and analytical purposes. The causality-driven explanations for each experimental step aim to empower researchers with a deeper understanding of the process. The subsequent characterization workflow, employing standard analytical techniques like HPLC, NMR, and MS, forms a self-validating system to ensure the final product's identity, structure, and purity. Adherence to these protocols will enable scientific professionals to confidently produce and verify racemic lacosamide for their developmental and research needs.
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Role of Lacosamide racemate in modulating neuronal excitability
An In-Depth Technical Guide to the Stereoselective Modulation of Neuronal Excitability by Lacosamide Enantiomers
Executive Summary
Lacosamide is an antiepileptic drug (AED) recognized for its distinct mechanism of action in controlling neuronal hyperexcitability.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of lacosamide, dissecting the contributions of its individual stereoisomers. The clinically approved drug is the (R)-enantiomer, which primarily exerts its anticonvulsant effects by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs), a mechanism that distinguishes it from many traditional AEDs.[2][3][4] This action effectively stabilizes neuronal membranes and reduces the capacity for sustained high-frequency firing that characterizes seizure states.[3]
Beyond this canonical pathway, a second, more debated mechanism involves lacosamide's interaction with the collapsin response mediator protein 2 (CRMP2), a key regulator of neuronal development and function.[5][6] Intriguingly, studies suggest that the (S)-enantiomer, which is largely inactive at the sodium channel, may preferentially modulate CRMP2 function, particularly its phosphorylation state.[7][8][9] This guide delves into the evidence for and against the CRMP2 interaction, presenting the experimental methodologies used to probe this hypothesis. By examining the distinct pharmacological profiles of the (R)- and (S)-enantiomers, we illuminate why the enantiopure (R)-form is used clinically and provide a nuanced understanding of how the lacosamide chemical scaffold interacts with key regulators of neuronal excitability.
Introduction to Lacosamide and Neuronal Excitability
The Lacosamide Molecule: A Functionalized Amino Acid
Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid developed as a therapeutic agent for epilepsy.[3][10] Its development marked a significant advancement in the search for AEDs with novel mechanisms of action, offering an alternative for patients with refractory partial-onset seizures.[3][4]
The Critical Role of Chirality: (R)- vs. (S)-Lacosamide
Lacosamide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-lacosamide and (S)-lacosamide. In pharmacology, such stereoisomers can exhibit vastly different activities, as their three-dimensional structures interact differently with chiral biological targets like proteins and receptors.[11] The anticonvulsant properties of lacosamide are attributed almost exclusively to the (R)-enantiomer.[12][13] The (S)-enantiomer is considered pharmaceutically inactive with respect to sodium channel modulation and is treated as an impurity in the final drug product.[2][14][15] Understanding this stereoselectivity is fundamental to comprehending its mechanism of action.
Neuronal Excitability and Voltage-Gated Sodium Channels (VGSCs)
Neuronal excitability is primarily governed by the flow of ions across the cell membrane, a process mediated by ion channels. VGSCs are critical for the initiation and propagation of action potentials—the rapid, transient electrical signals that form the basis of neuronal communication.[1] These channels cycle through several conformational states:
-
Resting State: Closed but available to open in response to membrane depolarization.
-
Activated (Open) State: Allows rapid influx of Na+ ions, causing the rising phase of the action potential.
-
Fast-Inactivated State: A rapid, transient closure of the channel that occurs within milliseconds of opening, contributing to the refractory period.
-
Slow-Inactivated State: A more prolonged, stable form of inactivation that develops over seconds to minutes of sustained or repetitive depolarization. This state is a key endogenous mechanism for regulating long-term excitability and preventing ectopic firing.[16]
Many traditional AEDs, such as carbamazepine and phenytoin, primarily target the fast-inactivated state of VGSCs.[1] Lacosamide's distinction lies in its preferential interaction with the slow-inactivated state.[2][16]
The Primary Mechanism: Selective Enhancement of VGSC Slow Inactivation
The principal mechanism by which (R)-lacosamide exerts its anticonvulsant effect is through the selective enhancement of VGSC slow inactivation.[1][2][3] This modulation dampens the excitability of neurons that are persistently depolarized, a hallmark of epileptic foci, while having a minimal effect on normal neuronal activity.[16]
A Unique Profile Among AEDs
Unlike AEDs that target fast inactivation, lacosamide does not significantly shift the voltage dependence of steady-state fast inactivation or retard the recovery from it.[2][14] Instead, it stabilizes the slow-inactivated state of the VGSC. This is demonstrated by electrophysiological studies where lacosamide:
-
Shifts the voltage-dependence of the slow inactivation curve toward more hyperpolarized potentials, meaning channels enter the slow-inactivated state more readily.[2][3]
-
Increases the number of channels in the slow-inactivated state at a given membrane potential.[16]
-
Reduces sustained repetitive firing during prolonged depolarizations without affecting the initial action potentials in a burst.[2][14]
This selective action allows lacosamide to preferentially target pathological neuronal firing while sparing physiological signaling.
Evolving Perspectives: Slow Binding to Fast-Inactivated States?
While the selective enhancement of slow inactivation is the most widely accepted mechanism, some research suggests a more nuanced interaction. Studies using heterologously expressed human Nav1.7 channels have proposed that lacosamide may bind slowly to fast-inactivated channels, which then enter a state that recovers slowly, mimicking the effect of enhanced slow inactivation.[17][18] These studies noted that lacosamide's inhibition was greatly enhanced at holding potentials where fast inactivation is prominent but slow inactivation is minimal.[18] It was also suggested that lacosamide shares a binding site with other AEDs that target the fast-inactivated state, though it binds and unbinds with much slower kinetics.[18][19] This remains an area of active investigation and does not negate the functional outcome of stabilizing a long-term inactivated channel state.
Table 1: Comparative Effects of AEDs on VGSC Gating Properties
| Parameter | (R)-Lacosamide | Carbamazepine / Phenytoin |
| Primary Target State | Slow-Inactivated State[2][16] | Fast-Inactivated State[2][16] |
| Steady-State Fast Inactivation | No significant effect[2][14] | Hyperpolarizing shift[2] |
| Recovery from Fast Inactivation | No significant effect[14] | Slowed recovery[14] |
| Steady-State Slow Inactivation | Hyperpolarizing shift[2][3] | Weak or no effect[2] |
| Use-Dependent Block | Develops over seconds (slow)[2] | Develops over milliseconds (fast)[2] |
Diagram: VGSC State Modulation by AEDs
Below is a diagram illustrating the different states of a voltage-gated sodium channel and the points of intervention for lacosamide versus traditional AEDs.
Caption: State diagram of VGSCs and intervention points for different AEDs.
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of VGSC Slow Inactivation
This protocol provides a generalized workflow for assessing a compound's effect on the slow inactivation of VGSCs in a neuronal cell line (e.g., N1E-115 or HEK-293 cells expressing a specific Nav subtype).
Objective: To determine if a test compound modulates the voltage-dependence of VGSC slow inactivation.
Methodology:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber continuously with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Prepare patch pipettes (2-4 MΩ resistance) and fill with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium is used to block K+ currents.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -100 mV.
-
To measure the voltage-dependence of slow inactivation, apply a series of long (e.g., 30-second) conditioning prepulses ranging from -120 mV to 0 mV.
-
Following each prepulse, apply a brief (20 ms) repolarizing step to -100 mV to allow for recovery from fast inactivation.
-
Immediately after, apply a test pulse to 0 mV to measure the remaining available Na+ current.
-
-
Compound Application:
-
After obtaining a stable baseline recording (control), perfuse the chamber with the external solution containing the test compound (e.g., 100 µM Lacosamide).
-
Allow 5-10 minutes for the compound to equilibrate.
-
Repeat the voltage protocol described in step 3.
-
-
Data Analysis:
-
Measure the peak Na+ current during the test pulse for each conditioning prepulse voltage.
-
Normalize the peak current to the maximum current obtained (typically at the most hyperpolarized prepulse).
-
Plot the normalized current as a function of the conditioning prepulse voltage.
-
Fit the resulting data points with a Boltzmann function to determine the half-inactivation voltage (V₁/₂) and the slope factor (k). A hyperpolarizing shift in V₁/₂ in the presence of the compound indicates enhancement of slow inactivation.
-
The Second Target: Collapsin Response Mediator Protein 2 (CRMP2)
A "dual mode of action" has been proposed for lacosamide, involving interaction with Collapsin Response Mediator Protein 2 (CRMP2).[5][6] This hypothesis, however, is the subject of considerable scientific debate.
CRMP2: A Hub for Neuronal Function
CRMP2 is a cytosolic phosphoprotein highly expressed in the nervous system that plays a crucial role in various cellular processes:[20][21]
-
Neuronal Development: It is essential for axon guidance, neurite outgrowth, and neuronal polarity.[20][22]
-
Cytoskeletal Dynamics: CRMP2 binds to tubulin dimers, promoting microtubule assembly, which is vital for axonal transport and structural integrity.[23][24]
-
Ion Channel Trafficking: CRMP2 has been shown to interact with and modulate the function and surface expression of voltage-gated calcium (Cav2.2) and sodium (Nav1.7) channels.[25][26]
-
Signaling: The function of CRMP2 is tightly regulated by phosphorylation. Kinases such as Cdk5 (Cyclin-dependent kinase 5) and GSK3β (Glycogen synthase kinase 3β) phosphorylate CRMP2, which typically inhibits its activity (e.g., its ability to promote microtubule assembly).[23][27]
The Lacosamide-CRMP2 Interaction: Conflicting Evidence
The potential interaction between lacosamide and CRMP2 presents a complex picture with contradictory findings.
-
Evidence For Interaction: Several studies have reported a direct binding between lacosamide and CRMP2.[5][28] Using microscale thermophoresis (MST), one study demonstrated binding with a K_d of ~5 µM.[5] Functionally, lacosamide was shown to impair CRMP2's ability to promote neurite outgrowth.[5] Furthermore, the (S)-enantiomer, but not the (R)-enantiomer, has been shown to inhibit the Cdk5-mediated phosphorylation of CRMP2, suggesting a stereoselective interaction that could preserve CRMP2 in its active, non-phosphorylated state.[7][8][29]
-
Evidence Against Interaction: In contrast, other rigorous investigations have failed to detect a specific interaction. One study, using radioligand binding assays and surface plasmon resonance (SPR), found no specific binding of lacosamide to human CRMP2 across a wide concentration range (0.39-100 µM).[30]
This discrepancy suggests that the interaction may be of low affinity, transient, or dependent on specific cellular contexts or post-translational modifications of CRMP2 not replicated in all assay systems.
Diagram: CRMP2 Signaling and Potential Lacosamide Interference
This diagram outlines the central role of CRMP2 and the hypothesized point of intervention by (S)-lacosamide.
Caption: The CRMP2 signaling pathway and hypothesized inhibition by (S)-lacosamide.
Experimental Protocols for Probing the CRMP2 Interaction
Protocol 1: Microscale Thermophoresis (MST) for Binding Analysis
Objective: To quantitatively measure the binding affinity between lacosamide and purified CRMP2 protein.
Methodology:
-
Protein Preparation: Express and purify recombinant human CRMP2. Label the protein with a fluorescent dye (e.g., NT-647) according to the manufacturer's protocol. Keep the concentration of labeled protein constant (in the low nM range).
-
Ligand Preparation: Prepare a serial dilution series of the test compound (e.g., (R)- or (S)-lacosamide) in the assay buffer, ranging from high µM to low nM concentrations.
-
Measurement:
-
Mix the constant concentration of labeled CRMP2 with each concentration of the lacosamide dilution series.
-
Load the samples into hydrophilic glass capillaries.
-
Place the capillaries into an MST instrument (e.g., a Monolith NT.115).
-
The instrument uses an infrared laser to create a microscopic temperature gradient in the sample. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is tracked.
-
Binding of a ligand to the protein changes its size, charge, or hydration shell, which in turn alters its thermophoretic movement.
-
-
Data Analysis:
-
Measure the change in normalized fluorescence as a function of ligand concentration.
-
Plot the data and fit to a binding curve (e.g., the Hill equation) to derive the dissociation constant (K_d), which quantifies the binding affinity.
-
Protocol 2: In Vitro Kinase Assay for CRMP2 Phosphorylation
Objective: To determine if lacosamide inhibits the phosphorylation of CRMP2 by a specific kinase (e.g., Cdk5).
Methodology:
-
Reagents:
-
Recombinant human CRMP2 (substrate).
-
Active recombinant Cdk5/p25 enzyme complex.
-
ATP.
-
Test compound ((R)- or (S)-lacosamide).
-
Kinase assay buffer.
-
A detection system (e.g., a luminescence-based assay like Kinase-Glo® that measures remaining ATP after the reaction).
-
-
Reaction Setup:
-
In a multi-well plate, combine the kinase buffer, CRMP2 substrate, and varying concentrations of the test compound.
-
Initiate the reaction by adding the Cdk5 enzyme complex and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Add the luminescence detection reagent. This reagent lyses the enzyme and measures the amount of ATP remaining in the well. The light output is inversely proportional to the kinase activity (more active kinase = less ATP remaining = lower signal).
-
-
Data Analysis:
-
Normalize the luminescence signal to controls (no enzyme and no inhibitor).
-
Plot the kinase activity as a function of lacosamide concentration.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
The Role of the Racemate: A Tale of Two Enantiomers
The clinical use of enantiopure (R)-lacosamide, rather than a racemic mixture, is a direct consequence of the distinct pharmacological profiles of the two enantiomers. The concept of a "lacosamide racemate" is primarily relevant to synthetic chemistry and preclinical discovery, where the activities of both isomers are dissected.[31][32]
-
(R)-Lacosamide: This is the therapeutically active enantiomer. Its potent activity in blocking seizures in animal models and its clinical efficacy are driven by its selective enhancement of VGSC slow inactivation.[12][13] Any interaction with CRMP2 appears to be significantly weaker or non-existent compared to its S-counterpart.[7]
-
(S)-Lacosamide: This enantiomer is largely devoid of activity at VGSCs and is ineffective as an anticonvulsant in animal models.[2][14][15] However, its potential to bind CRMP2 and inhibit its phosphorylation suggests it may have a distinct biological role.[7][8][9] This has led to its investigation as a tool compound for studying CRMP2-mediated processes, such as neuropathic pain and neurodegeneration, separate from the anticonvulsant effects of the (R)-form.[7][33]
The use of a racemate would introduce a second compound ((S)-lacosamide) with a different, and controversially defined, target profile without adding to the desired anticonvulsant effect. This would unnecessarily complicate the drug's pharmacology and potentially introduce off-target effects.
Table 2: Summary of Enantiomer-Specific Activities
| Target / Activity | (R)-Lacosamide | (S)-Lacosamide |
| VGSC Slow Inactivation | Primary Activity: Potent enhancement[2][14] | Inactive or negligible effect[2][14] |
| Anticonvulsant Efficacy | High [12][13] | None [15] |
| CRMP2 Binding | Weak or not reported[7] | Reported to bind[5][9] |
| CRMP2 Phosphorylation | No significant effect[7] | Inhibits Cdk5-mediated phosphorylation[7][8][29] |
| Clinical Use | Approved AED (Vimpat®)[4] | Investigational tool compound[7] |
Conclusion and Future Directions
The modulation of neuronal excitability by lacosamide is a clear example of stereoselective pharmacology. The anticonvulsant efficacy of the clinically approved drug, (R)-lacosamide, is unequivocally linked to its unique mechanism of enhancing the slow inactivation of voltage-gated sodium channels. This approach provides targeted stabilization of hyperexcitable neurons, distinguishing it from older generations of AEDs.
The role of CRMP2 as a second target remains an open and intriguing question. The conflicting data highlight the challenges in validating drug-target interactions, especially those that may be of low affinity or context-dependent. The apparent selectivity of the "inactive" (S)-enantiomer for the CRMP2 pathway provides a valuable chemical tool to decouple CRMP2-related effects from VGSC modulation.
Future research should focus on:
-
Resolving the CRMP2 Controversy: Employing advanced biophysical techniques and cellular models that more closely mimic the native neuronal environment could help clarify the nature and physiological relevance of the lacosamide-CRMP2 interaction.
-
Exploring the Therapeutic Potential of (S)-Lacosamide: Given its effects on CRMP2 phosphorylation, (S)-lacosamide and its derivatives could be explored as potential therapeutics for conditions where CRMP2 dysregulation is implicated, such as neuropathic pain, neurodegenerative diseases, and axonal injury.
-
Elucidating Inter-Pathway Crosstalk: Investigating the potential interplay between VGSC activity and CRMP2 function could reveal deeper insights into the complex regulation of neuronal excitability and plasticity.
By continuing to dissect these distinct but potentially interconnected pathways, the scientific community can fully leverage the therapeutic potential of the lacosamide scaffold and advance the development of next-generation neuromodulatory agents.
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Reddy, G. J., et al. (2014). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 6(6), 350-356. [Link]
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Petrescu, I. Q., et al. (2025). The Concomitant Effect of the Antiepileptic Drug Lacosamide and rTMS on an SH-SY5Y Model of Neuronal Excitability. International Journal of Molecular Sciences, 26(18), 14389. [Link]
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Moutal, A., et al. (2015). (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. Molecular Neurobiology, 53(3), 1959-1976. [Link]
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Investigating the dual mechanism of action of Lacosamide racemate
A Technical Guide to the Dual Mechanism of Action of Lacosamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lacosamide, an antiepileptic drug (AED), presents a fascinating case study in pharmacology, distinguished by a unique profile of molecular interactions. Initially characterized by its novel action on voltage-gated sodium channels (VGSCs), subsequent research has proposed a second, distinct mechanism involving the Collapsin Response Mediator Protein 2 (CRMP2). This guide provides an in-depth exploration of this dual mechanism. We will dissect the stereoselective enhancement of VGSC slow inactivation, a feature that differentiates Lacosamide from traditional AEDs. Concurrently, we will navigate the compelling, yet debated, evidence for its interaction with CRMP2, a key regulator of neuronal plasticity. This document synthesizes current understanding, details the experimental methodologies used to probe these mechanisms, and offers insights into the causality behind these scientific investigations, providing a comprehensive resource for professionals in neuroscience and drug development.
Introduction: A Novel Functionalized Amino Acid
Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a functionalized amino acid identified for its anticonvulsant properties[1][2]. Unlike many of its predecessors that target fast inactivation of VGSCs, Lacosamide's primary therapeutic effect is attributed to a distinct and more subtle modulation of these channels[3][4]. The commercially available drug, Vimpat®, is the pure (R)-enantiomer[5][6].
The concept of a "dual mechanism" arose from early investigations suggesting that beyond its channel modulation effects, Lacosamide also interacts with CRMP2, a phosphoprotein critical for axonal guidance and neuronal differentiation[2][7]. This potential second mechanism hinted at disease-modifying capabilities beyond simple seizure suppression[8][9]. However, the direct binding of Lacosamide to CRMP2 has been a subject of scientific debate, with some studies failing to replicate initial findings[8][10]. Furthermore, research has revealed that the (S)-enantiomer, which is largely inactive at sodium channels, may be the more potent modulator of CRMP2 function[11][12]. This guide will explore both pillars of Lacosamide's action, presenting the evidence, controversies, and the experimental frameworks used for their investigation.
Mechanism I: Selective Enhancement of Voltage-Gated Sodium Channel Slow Inactivation
The primary, undisputed mechanism of Lacosamide's anticonvulsant effect is its unique interaction with VGSCs, which are responsible for the initiation and propagation of action potentials[3][13].
The Principle: Fast vs. Slow Inactivation
VGSCs can exist in several states: resting (closed), open, and inactivated. Inactivation is a crucial process that terminates the sodium influx and makes the neuron refractory to further immediate stimulation. This process occurs over two distinct timescales:
-
Fast Inactivation: Occurs within milliseconds of channel opening and is the target of many traditional AEDs like carbamazepine and phenytoin[3][13]. These drugs stabilize the fast-inactivated state, reducing the availability of channels to fire subsequent action potentials.
-
Slow Inactivation: A much slower process, developing over seconds to minutes of prolonged or repetitive depolarization[3]. It is thought to be a key mechanism for regulating neuronal excitability over longer periods.
Lacosamide selectively enhances the slow inactivation of VGSCs without significantly affecting fast inactivation[1][4][14]. This means Lacosamide preferentially targets neurons that are pathologically hyperexcitable or firing repetitively for extended periods, as seen in an epileptic focus, while having less impact on normal physiological neuronal activity[4][5]. The (R)-enantiomer is specifically responsible for this pharmacological activity[15].
Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard technique to investigate the effects of a compound on ion channel kinetics is patch-clamp electrophysiology. The specific modulation of slow inactivation by Lacosamide can be precisely quantified using a whole-cell voltage-clamp protocol.
Causality Behind the Protocol: The choice of voltage steps and their durations is critical. To study slow inactivation, the protocol must employ prolonged depolarizing prepulses (on the order of seconds) to induce this state. A short recovery interval is then used to allow channels in the fast-inactivated state to recover, thereby isolating the effects on the slowly recovering population of channels.
Experimental Protocol: Assessing Lacosamide's Effect on Slow Inactivation
-
Cell Preparation: Utilize a cell line stably expressing a specific human VGSC subtype (e.g., HEK293 cells expressing Nav1.7) or primary cultured neurons. Cells are plated on glass coverslips 12-24 hours prior to recording[16].
-
Recording Setup:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. This solution mimics the extracellular ionic environment[17].
-
Internal (Pipette) Solution (in mM): Varies, but typically contains a high concentration of a cesium or potassium salt (e.g., CsF or KCl) to carry the current, along with buffering agents (HEPES) and chelators (EGTA).
-
Apparatus: An inverted microscope, micromanipulators, an amplifier, and a data acquisition system.
-
-
Procedure:
-
Obtain a "giga-seal" (resistance >1 GΩ) between the glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the voltage-clamp protocol from a holding potential of -120 mV.
-
The Protocol:
-
A 5-second conditioning prepulse to various voltages (e.g., from -120 mV to 0 mV) is applied to induce slow inactivation[16].
-
A brief (100 ms) recovery interval at -120 mV follows, allowing channels to recover from fast inactivation but not slow inactivation[16].
-
A test pulse to -20 mV is then delivered to measure the current from the remaining available (non-inactivated) channels[16].
-
-
Data Acquisition: Record the peak inward sodium current during the test pulse under control (vehicle) conditions.
-
Drug Application: Perfuse the cells with a known concentration of (R)-Lacosamide (e.g., 100 µM) and repeat the voltage-clamp protocol[16].
-
Analysis: Plot the normalized peak current as a function of the conditioning prepulse voltage. A hyperpolarizing shift in the resulting curve in the presence of Lacosamide indicates an enhancement of slow inactivation (i.e., inactivation occurs at more negative potentials).
-
Workflow for Whole-Cell Patch-Clamp Analysis of Lacosamide
Caption: Workflow for assessing Lacosamide's effect on VGSC slow inactivation.
Mechanism II: Modulation of Collapsin Response Mediator Protein 2 (CRMP2)
The second proposed mechanism for Lacosamide involves its interaction with CRMP2, a protein implicated in neuronal development and plasticity[8][18]. This aspect of Lacosamide's pharmacology is more complex and has been a source of scientific discussion.
The Role of CRMP2
CRMP2 is a cytosolic phosphoprotein highly expressed in the nervous system. It plays a crucial role in:
-
Neuronal Differentiation and Axonal Outgrowth: CRMP2 promotes microtubule assembly, a fundamental process for neurite elongation[9][18].
-
Synaptic Plasticity: It is involved in the regulation of synaptic connections and circuit formation.
-
Ion Channel Trafficking: CRMP2 has been shown to regulate the function and cell surface expression of certain ion channels, including N-type calcium channels[18].
Given the involvement of aberrant neuronal circuits in epileptogenesis, a drug that could modulate CRMP2 might offer disease-modifying effects, not just symptomatic seizure control[8][19].
Evidence and Controversy of the Lacosamide-CRMP2 Interaction
The investigation into Lacosamide's effect on CRMP2 has yielded conflicting results, which is critical for any researcher in this field to understand.
-
Evidence for Interaction: Initial studies using affinity chromatography with biotinylated Lacosamide analogues identified CRMP2 as a potential binding partner from rat brain fractions[7]. Subsequent radioligand binding experiments reported an affinity (Kd) of approximately 5 µM[7]. Functional studies demonstrated that Lacosamide could inhibit neurotrophin-induced axonal outgrowth in primary hippocampal neurons, an effect that was absent when CRMP2 was knocked down via siRNA[7][18]. This suggests a functional link between Lacosamide and CRMP2-mediated pathways. More recent work has shown that the (S)-enantiomer of Lacosamide, not the (R)-enantiomer active at VGSCs, potently inhibits the phosphorylation of CRMP2 by cyclin-dependent kinase 5 (Cdk5)[11][12].
-
Evidence Against Direct Binding: In contrast, a 2012 study by Wolff and colleagues was unable to demonstrate specific binding of Lacosamide to CRMP2[10]. Using radioligand binding assays with tritiated Lacosamide and surface plasmon resonance (SPR) analysis, they found no direct interaction over a concentration range up to 100 µM[10].
This discrepancy highlights the challenges in confirming drug-protein interactions and suggests the relationship may be more complex than simple direct binding, possibly involving indirect functional modulation[19].
Experimental Validation: Functional Neurite Outgrowth Assay
To move beyond direct binding and assess the functional consequences of the proposed interaction, a neurite outgrowth assay is a robust method.
Causality Behind the Protocol: This assay directly measures a key canonical function of CRMP2. By stimulating neurite growth with a neurotrophic factor like BDNF and then applying Lacosamide, one can determine if the drug functionally impairs the CRMP2 pathway. Using both the (R)- and (S)-enantiomers as separate conditions is a critical self-validating step to probe for stereospecific effects.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate primary hippocampal neurons from embryonic rats onto coverslips coated with a substrate like poly-L-lysine.
-
Treatment: After allowing neurons to adhere and begin extending neurites (e.g., 24 hours), treat the cultures with the following conditions:
-
Vehicle Control
-
Neurotrophic Factor (e.g., 50 ng/mL BDNF)
-
Neurotrophic Factor + (R)-Lacosamide (e.g., 1-300 µM)
-
Neurotrophic Factor + (S)-Lacosamide (e.g., 1-300 µM)
-
(R)-Lacosamide alone
-
-
Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).
-
Immunocytochemistry:
-
Fix the cells with paraformaldehyde.
-
Permeabilize and block non-specific binding.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging & Analysis:
-
Acquire images using fluorescence microscopy.
-
Use an automated analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length and complexity. A common method is Sholl analysis, which measures the number of neurite intersections with concentric circles drawn at increasing distances from the soma[18].
-
-
Interpretation: A significant reduction in BDNF-induced neurite outgrowth in the presence of a Lacosamide enantiomer, without affecting basal growth, would support a functional inhibition of the CRMP2 pathway[7][18].
Quantitative Data Summary: Reported Lacosamide-CRMP2 Interactions
| Study Type | Lacosamide Enantiomer | Finding | Reported Affinity (Kd) | Reference |
| Radioligand Binding | Racemic/Unspecified | Confirmed Binding | ~5 µM | [7] |
| Functional Assay (Neurite Outgrowth) | Racemic/Unspecified | Inhibition of neurotrophin-induced outgrowth | N/A | [7][18] |
| Radioligand Binding & SPR | Unspecified | No Specific Binding Detected | N/A | [10] |
| In-vitro Kinase Assay | (S)-Lacosamide | Inhibition of Cdk5-mediated CRMP2 phosphorylation | N/A | [11][12] |
| In-vitro Kinase Assay | (R)-Lacosamide | No effect on CRMP2 phosphorylation | N/A | [11] |
Synthesizing the Dual Mechanism: A Racemate's Tale
The evidence suggests a complex and stereoselective dual mechanism of action. The (R)-enantiomer is the primary driver of the anticonvulsant effect through its selective enhancement of VGSC slow inactivation. The (S)-enantiomer, conversely, appears to be the key modulator of CRMP2 phosphorylation.
This enantiomer-specific activity is a critical insight for drug development professionals. While the racemate was the starting point, the separation of the enantiomers revealed that the two proposed mechanisms may be attributable to different stereoisomers. The "dual mechanism" of Lacosamide is therefore not one molecule acting on two targets, but rather a case where each enantiomer in the original racemate has a distinct primary molecular target.
Lacosamide Racemate's Divergent Mechanisms
Caption: Divergent primary targets of the (R)- and (S)-enantiomers of Lacosamide.
Conclusion
The investigation into Lacosamide's mechanism of action reveals a nuanced story of stereopharmacology. The approved drug, (R)-Lacosamide, derives its clinical efficacy as an anticonvulsant from a well-characterized, selective enhancement of VGSC slow inactivation[1]. This action provides targeted reduction of neuronal hyperexcitability. The second proposed mechanism, modulation of CRMP2, remains an active area of research. While evidence for direct binding of the (R)-enantiomer is contested, compelling functional data—particularly for the (S)-enantiomer—suggests a tangible interaction with the CRMP2 pathway that could influence neuronal plasticity[11][12][19]. For researchers and developers, Lacosamide serves as a powerful example of how dissecting the pharmacology of individual enantiomers can uncover distinct and potentially complementary mechanisms of action, opening new avenues for therapeutic innovation.
References
-
Wilson, S. M., & Khanna, R. (2015). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. Molecular neurobiology, 51(2), 583–590. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Lacosamide? Patsnap. [Link]
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Jo, S., & Bean, B. P. (2017). Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. Molecular pharmacology, 91(3), 277–286. [Link]
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Wilson, S. M., & Khanna, R. (2015). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide. Frontiers in neurology, 6, 113. [Link]
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Curia, G., et al. (2009). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. CNS & Neurological Disorders - Drug Targets. [Link]
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Wikipedia. (2024). Lacosamide. Wikipedia. [Link]
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Dirty Medicine. (2024). Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
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de Curtis, M., & Avanzini, G. (2009). Lacosamide: a new approach to target voltage-gated sodium currents in epileptic disorders. Current opinion in neurology, 22(2), 158–163. [Link]
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Doty, C., et al. (2007). Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2). Epilepsy Currents. [Link]
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Moutal, A., et al. (2016). (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. Pain, 157(7), 1448–1463. [Link]
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Wilson, S. M., & Khanna, R. (2015). Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP2) and Direct Impairment of its Canonical Function. ResearchGate. [Link]
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Wang, Y., et al. (2022). The therapeutic effects of lacosamide on epilepsy-associated comorbidities. Frontiers in Neurology, 13, 989528. [Link]
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Varela, D., et al. (2020). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology, 11, 581. [Link]
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ResearchGate. (n.d.). Chemical structures of lacosamide and its S-enantiomer. ResearchGate. [Link]
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Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy research, 110, 189–205. [Link]
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Choi, D., Stables, J. P., & Kohn, H. (2011). Novel Agents to Target and Identify Lacosamide Receptors. ACS chemical neuroscience, 2(6), 300–319. [Link]
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Frommeyer, G., et al. (2020). Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. Medicina, 56(6), 289. [Link]
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Frommeyer, G., et al. (2020). Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. PubMed, 32545362. [Link]
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Kellinghaus, C. (2009). Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety. Therapeutics and clinical risk management, 5, 757–766. [Link]
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Varela, D., et al. (2020). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. PubMed Central, PMC7181180. [Link]
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Casas-Ferreira, A. M., et al. (2011). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS chemical neuroscience, 2(10), 579–590. [Link]
-
Phenomenex. (n.d.). Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column. Phenomenex. [Link]
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Kellinghaus, C. (2009). Lacosamide as treatment for partial epilepsy: Mechanisms of action, pharmacology, effects, and safety. ResearchGate. [Link]
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Jȯźwiak, S., et al. (2021). Effect of Lacosamide and Ethosuximide Chronic Treatment on Neural Precursor Cells and Cognitive Functions after Pilocarpine Induced Status Epilepticus in Mice. PubMed Central, PMC8391629. [Link]
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Jȯźwiak, S., et al. (2021). Effect of Lacosamide and Ethosuximide Chronic Treatment on Neural Precursor Cells and Cognitive Functions after Pilocarpine Induced Status Epilepticus in Mice. PubMed, 34439958. [Link]
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Dr. Oracle. (2024). What is lacosamide? Dr. Oracle. [Link]
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Wolff, C., et al. (2012). Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2). Epilepsia, 53(7), 1240–1249. [Link]
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Jȯźwiak, S., et al. (2021). Effect of Lacosamide and Ethosuximide Chronic Treatment on Neural Precursor Cells and Cognitive Functions after Pilocarpine. Semantic Scholar. [Link]
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Kos-Victor, K. A., et al. (2021). Involvement of CRMP2 in Regulation of Mitochondrial Morphology and Motility in Huntington's Disease. Cells, 10(11), 3169. [Link]
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Tchekalarova, J., et al. (2021). Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 22(9), 4667. [Link]
-
Moutal, A., et al. (2016). (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. PubMed Central, PMC4936788. [Link]
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- 10. Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Introduction: The Significance of Chiral Purity in Lacosamide
An Application Note on the Enantioselective Separation of Lacosamide Using High-Performance Liquid Chromatography (HPLC)
Lacosamide is an anticonvulsant drug primarily used in the treatment of partial-onset seizures. It functions as a selective, slow-inactivation modulator of voltage-gated sodium channels, a mechanism distinct from other antiepileptic drugs. The Lacosamide molecule possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Lacosamide and (S)-Lacosamide. The pharmacologically active enantiomer is the (R)-isomer, while the (S)-isomer is significantly less active. Therefore, the enantiomeric purity of Lacosamide is a critical quality attribute that must be strictly controlled to ensure its therapeutic efficacy and safety. This application note provides a detailed, robust HPLC method for the baseline separation of Lacosamide enantiomers, suitable for quality control and research environments.
The Principle of Chiral Separation on Polysaccharide-Based Stationary Phases
The separation of enantiomers by HPLC is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer. For Lacosamide, polysaccharide-based CSPs, particularly those derived from amylose or cellulose, have proven to be highly effective. These CSPs are typically coated or immobilized on a silica support.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selectors on the stationary phase. The stability of these complexes differs for each enantiomer due to steric and polar interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the chiral cavities of the polysaccharide polymer. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling their separation. The choice of mobile phase, particularly the type and concentration of the alcohol modifier, is crucial as it modulates these interactions and, consequently, the retention and resolution of the enantiomers.
Experimental Protocol: Enantioselective HPLC Method
This protocol outlines a validated method for the separation of Lacosamide enantiomers.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Lacosamide reference standard (both racemic and the pure (R)-enantiomer)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Ethanol (85:10:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Lacosamide in the mobile phase at a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Lacosamide sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis.
-
Inject the racemic Lacosamide standard solution six times.
-
The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the (R)- and (S)-Lacosamide peaks should be greater than 2.0.
-
Tailing Factor (T): The tailing factor for the (R)-Lacosamide peak should be less than 1.5.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of (R)-Lacosamide from the six replicate injections should be less than 2.0%.
-
Workflow for Lacosamide Enantiomer Separation
The following diagram illustrates the key steps in the analytical workflow.
Application Note: Electrophysiological Characterization of Lacosamide Racemate and Enantiomers on Voltage-Gated Sodium Channels
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and ion channel modulation.
Purpose: This document provides a detailed protocol for the in vitro electrophysiological evaluation of lacosamide, its racemate, and its individual enantiomers. The focus is on characterizing their effects on the slow inactivation of voltage-gated sodium channels (VGSCs), a key mechanism for neuronal excitability modulation.
Introduction: The Significance of Lacosamide and its Stereoisomers
Lacosamide is an antiepileptic drug (AED) that modulates neuronal activity through a distinct mechanism of action.[1][2] Unlike traditional AEDs such as carbamazepine and phenytoin, which primarily affect the fast inactivation of VGSCs, lacosamide selectively enhances their slow inactivation.[1][3][4] This process, which occurs over seconds to minutes, plays a crucial role in regulating neuronal excitability over longer periods.[1] By stabilizing the slow inactivated state of VGSCs, lacosamide reduces the availability of these channels to open, thereby dampening the hyperexcitability that underlies epileptic seizures.[1]
Lacosamide is administered as the single (R)-enantiomer.[5] Preclinical studies have indicated that the S-enantiomer is inactive.[6][7] This stereoselectivity highlights the importance of evaluating the individual enantiomers alongside the racemate to fully understand the structure-activity relationship and confirm the primary contributor to the observed pharmacological effect. This protocol details the use of whole-cell patch-clamp electrophysiology to investigate and quantify the effects of lacosamide racemate and its enantiomers on VGSC function, with a particular focus on slow inactivation.
Scientific Rationale: Targeting Slow Inactivation
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. They cycle through three main states: resting, open, and inactivated. Inactivation is a critical process for terminating the action potential and ensuring its unidirectional propagation. There are two main types of inactivation:
-
Fast Inactivation: Occurs within milliseconds and is responsible for the rapid repolarization of the neuronal membrane.
-
Slow Inactivation: A slower process that develops over seconds to minutes and contributes to the long-term regulation of neuronal firing.
Lacosamide's unique therapeutic profile is attributed to its selective enhancement of slow inactivation.[1][3][8] This targeted action is thought to be more effective in controlling the sustained neuronal firing characteristic of seizure activity, while having minimal impact on normal neuronal signaling.[3] This protocol is designed to meticulously dissect these effects.
Materials and Reagents
Test Compounds
-
Lacosamide (R-enantiomer)
-
S-enantiomer of Lacosamide (e.g., SPM 6953)
-
Lacosamide Racemate
-
Vehicle (e.g., Dimethyl sulfoxide, DMSO)
Cell Lines
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 sodium channel subtype are recommended.[3][9][10][11][12] Nav1.7 is a well-characterized channel implicated in pain and epilepsy, making it a relevant target for studying lacosamide's effects.
Solutions and Reagents
| Solution | Components | Concentrations (mM) |
| External (Extracellular) Solution | NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose | 140, 3, 1, 1, 10, 10 |
| Internal (Pipette) Solution | CsF, CsCl, NaCl, MgCl2, EGTA, HEPES, MgATP, GTP (Tris salt) | 140, 10, 10, 1.8, 1, 10, 4, 0.3 |
-
pH Adjustment: Adjust the pH of the external solution to 7.4 with NaOH and the internal solution to 7.3 with CsOH.[13]
-
Osmolality: Adjust the osmolality of both solutions to ~310-320 mOsm.
Equipment
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with high-magnification optics
-
Micromanipulators
-
Perfusion system for rapid solution exchange
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture incubator and sterile hood
Experimental Workflow
Figure 1: A high-level overview of the experimental workflow from preparation to data analysis.
Detailed Electrophysiology Protocol
Part 1: Cell Preparation
-
Cell Plating: 24-48 hours prior to the experiment, plate the Nav1.7-expressing cells onto glass coverslips at a low density to ensure isolated cells for patching.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfer to Recording Chamber: On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
Part 2: Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Giga-seal: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Stabilization: Allow the cell to stabilize for 5-10 minutes before beginning the recording protocol.
Part 3: Voltage-Clamp Protocols and Data Acquisition
The following voltage protocols are designed to assess the effects of the test compounds on different aspects of sodium channel function.
A. Protocol for Assessing Tonic Block and Current-Voltage (I-V) Relationship
-
Holding Potential: Clamp the cell at a hyperpolarized holding potential of -120 mV to ensure most channels are in the resting state.[11]
-
Test Pulses: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 20-50 ms).[11][14]
-
Baseline Recording: Record the baseline sodium currents in the absence of any compound.
-
Compound Application: Perfuse the cell with the desired concentration of lacosamide racemate, R-enantiomer, or S-enantiomer. Allow sufficient time for the compound to equilibrate.
-
Post-Compound Recording: Repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
Washout: Perfuse the cell with the external solution to wash out the compound and assess the reversibility of the effect.
B. Protocol for Assessing Slow Inactivation
-
Holding Potential: Hold the cell at -120 mV.
-
Conditioning Pre-pulse: Apply a long (e.g., 5 seconds) conditioning pre-pulse to various voltages (e.g., from -120 mV to 0 mV in 10 mV increments) to induce slow inactivation.[11][15]
-
Recovery Interval: Follow the conditioning pulse with a brief (e.g., 100 ms) recovery interval at -120 mV to allow for complete recovery from fast inactivation.[15]
-
Test Pulse: Apply a test pulse to a depolarizing potential (e.g., 0 mV or -10 mV) to measure the fraction of channels that are not in the slow inactivated state.[11][14][15]
-
Data Acquisition: Perform this protocol before and after the application of each test compound.
Figure 2: A graphical representation of the voltage-clamp protocol used to measure slow inactivation.
Data Analysis and Interpretation
Current-Voltage (I-V) Relationship
-
Plot the peak inward current as a function of the test potential to generate I-V curves.
-
Compare the I-V curves before and after compound application to assess for any voltage shift in channel activation.
Slow Inactivation Analysis
-
Normalize the peak current during the test pulse to the maximum current obtained in the absence of a conditioning pre-pulse.
-
Plot the normalized current as a function of the conditioning pre-pulse potential.
-
Fit the data with a Boltzmann equation to determine the half-inactivation voltage (V1/2) and the slope factor (k).
-
Equation: I/Imax = 1 / (1 + exp((V - V1/2) / k))
-
-
A hyperpolarizing shift in the V1/2 of slow inactivation indicates that the compound enhances this process, making it easier for channels to enter the slow inactivated state at more negative potentials.
Dose-Response Relationship
-
Perform the slow inactivation protocol with a range of concentrations for each compound.
-
Plot the shift in V1/2 as a function of the compound concentration.
-
Fit the data with a Hill equation to determine the IC50 (the concentration at which 50% of the maximal effect is observed).
Expected Results
| Compound | Effect on Fast Inactivation | Effect on Slow Inactivation | Rationale |
| Lacosamide (R-enantiomer) | Minimal to no effect | Significant hyperpolarizing shift in V1/2 | The active enantiomer selectively enhances slow inactivation.[3][6] |
| S-enantiomer | No significant effect | No significant effect | This enantiomer is considered pharmacologically inactive.[6] |
| Lacosamide Racemate | Minimal to no effect | Hyperpolarizing shift in V1/2 (less potent than R-enantiomer alone) | The effect of the racemate will be driven by the R-enantiomer, but the presence of the inactive S-enantiomer will reduce the overall potency. |
Safety Precautions
-
Lacosamide is toxic if swallowed and causes serious eye irritation.[16][17]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling lacosamide and its derivatives.[16][18][19]
-
Handle the compound in a well-ventilated area or under a chemical fume hood.[17]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5][16][17][18][19]
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro electrophysiological characterization of lacosamide racemate and its individual enantiomers. By following these procedures, researchers can obtain high-quality, reproducible data to elucidate the specific effects of these compounds on voltage-gated sodium channels, particularly their unique modulation of slow inactivation. This information is critical for understanding the mechanism of action of lacosamide and for the development of novel ion channel modulators with improved therapeutic profiles.
References
- Lacosamide - Safety D
- What is the mechanism of Lacosamide? (2024).
- Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. (n.d.). PubMed Central.
- Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. (n.d.).
- Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. (n.d.). Frontiers.
- SAFETY DATA SHEET: Lacosamide Injection USP, 200mg/20mL(10mg/mL). (2022). Camber Pharmaceuticals.
- Screening Assay Protocols Targeting the Nav1.
- Lacosamide. (2023). European Directorate for the Quality of Medicines & HealthCare.
- Lacosamide Tablets, USP. (2023). ScieGen Pharmaceuticals.
- Lacosamide SDS, 175481-36-4 Safety D
- Application Notes and Protocols: Utilizing OD1 for the Functional Study of the Nav1.7 Sodium Channel. (2025). Benchchem.
- Application Note Patch clamp recordings of hNa 1.
- The Investigational Anticonvulsant Lacosamide Selectively Enhances Slow Inactivation of Voltage-Gated Sodium Channels. (2008).
- IMPROVED PROCESS FOR THE PREPARATION OF (R)-LACOSAMIDE. (2016).
- Lacosamide-Selectively-Enhances-Sodium-Channel-Slow-Inactiv
- Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. (2025). PubMed.
- Patch-clamping experiments to investigate the voltage-gated sodium channel activity of wild-type and truncated Nav1.7. (n.d.).
- Towards development of Nav1.
- Concise Synthesis of Lacosamide with High Chiral Purity. (2019). ACS Omega.
- Process for the preparation of lacosamide. (n.d.).
- Stereoselective effects of the novel anticonvulsant lacosamide against 4-AP induced epileptiform activity in rat visual cortex in vitro. (2022). Cardiff University.
- Chemical structures of lacosamide and its S‐enantiomer. (n.d.).
- Process for the preparation of lacosamide. (n.d.).
- Development of lacosamide for the treatment of partial-onset seizures. (2013). PubMed Central.
- Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactiv
Sources
- 1. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of lacosamide for the treatment of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciegenpharm.com [sciegenpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective effects of the novel anticonvulsant lacosamide against 4-AP induced epileptiform activity in rat visual cortex in vitro -ORCA [orca.cardiff.ac.uk]
- 8. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 10. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [nanion.de]
- 12. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sds.edqm.eu [sds.edqm.eu]
- 18. camberpharma.com [camberpharma.com]
- 19. echemi.com [echemi.com]
Developing cell-based assays for Lacosamide racemate activity
Application Note & Protocols
Title: Development of Cell-Based Assays to Delineate the Stereospecific Activities of the Lacosamide Racemate and its Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lacosamide is an anti-epileptic drug notable for its dual mechanism of action: selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs) and interaction with the Collapsin Response Mediator Protein 2 (CRMP2).[1][2] Marketed as the pure (R)-enantiomer, understanding the distinct biological activities of its racemate and the individual (S)-enantiomer is crucial for a comprehensive pharmacological profile. This document provides a detailed guide for developing and implementing robust cell-based assays to dissect the stereospecific effects of lacosamide on its primary molecular targets. We present protocols for a fluorescence-based membrane potential assay to assess VGSC slow inactivation and a quantitative Western Blot analysis to measure changes in CRMP2 phosphorylation. These assays provide a framework for characterizing the nuanced activities of chiral compounds, enabling deeper insights into their therapeutic potential and mechanism of action.
Scientific Background & Rationale
Lacosamide's therapeutic efficacy is primarily attributed to its (R)-enantiomer.[3][4] The drug modulates neuronal excitability through a unique mechanism that distinguishes it from many other anti-epileptic drugs. Instead of affecting the fast inactivation of VGSCs, lacosamide selectively enhances their slow inactivation, a process that regulates neuronal firing over longer timescales.[1][5][6] This action helps to stabilize hyperexcitable neuronal membranes without causing the broad suppression of neuronal activity associated with classic VGSC blockers.[1]
Furthermore, lacosamide has been shown to bind to CRMP2, a phosphoprotein involved in neuronal differentiation and axonal guidance.[7][8] The interaction with CRMP2 may contribute to potential disease-modifying effects beyond simple seizure suppression.[2][9] Given that drug-receptor interactions are often highly stereospecific, it is paramount to investigate whether the (S)-enantiomer, present in a racemic mixture, is merely inactive or possesses its own distinct, potentially undesirable, activity.[10][11]
The following protocols are designed to provide a two-pronged approach to evaluating lacosamide's stereospecificity:
-
A functional assay to measure the primary pharmacodynamic effect on VGSC slow inactivation.
-
A target-based biochemical assay to quantify the engagement and downstream effects on the CRMP2 pathway.
This dual-assay approach ensures a comprehensive characterization of the compound's activity.
Signaling Pathway & Experimental Overview
The diagram below illustrates the dual mechanisms of action of Lacosamide and the points of investigation for the proposed assays.
Caption: Overall experimental workflow for comparative analysis of Lacosamide stereoisomers.
Protocol 1: VGSC Slow Inactivation - Membrane Potential Assay
This assay quantifies the effect of compounds on VGSC slow inactivation using a fluorescence-based membrane potential-sensitive dye. [12][13]The principle relies on inducing a state of slow inactivation with a prolonged depolarization step and then measuring the channel's ability to recover and open upon a subsequent stimulus. A compound that enhances slow inactivation will reduce the fluorescent signal.
Scientist's Note (Rationale): We use a cell line stably expressing a specific VGSC subtype, such as Nav1.7 in HEK293 cells, to isolate the compound's effect on a single, well-characterized channel. [14][15]Nav1.7 is a relevant neuronal channel often used in pain and epilepsy research. [16][17]The use of a fluorescent plate reader allows for higher throughput compared to traditional patch-clamp electrophysiology. [18][19]
Materials
-
Cells: HEK293 cell line stably expressing human Nav1.7 (e.g., BPS Bioscience #60507, AMSBIO #60507). [14][15]* Compounds: Lacosamide Racemate, (R)-Lacosamide, (S)-Lacosamide.
-
Positive Control: A known VGSC slow inactivation enhancer (e.g., another anti-epileptic drug like Lamotrigine). [20]* Reagents:
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin/Streptomycin, appropriate selection antibiotics (e.g., Blasticidin, Zeocin). [21] * Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit, Molecular Devices; or similar from Fivephoton Biochemicals). [13] * Depolarization Buffer: Assay buffer containing a high concentration of KCl (e.g., 70 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
-
Equipment:
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
-
Step-by-Step Protocol
-
Cell Plating:
-
Culture HEK293/Nav1.7 cells according to the supplier's protocol.
-
Harvest cells and seed them into black, clear-bottom 96-well plates at a density that yields a 90-100% confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Lacosamide racemate, enantiomers, and controls in DMSO.
-
Create a dilution series in assay buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light. Rationale: This allows the dye to partition into the cell membrane.
-
-
Assay Execution (on Plate Reader):
-
Place the cell plate and the compound plate into the plate reader.
-
Set the instrument parameters for excitation/emission wavelengths appropriate for the dye.
-
Protocol Steps: a. Baseline Reading: Record fluorescence for 10-20 seconds. b. Compound Addition: Add 50 µL of the diluted compounds (or vehicle control) to the respective wells. c. Incubation (Induction of Slow Inactivation): Incubate for 10-20 minutes. Rationale: This extended incubation in a resting state allows the drug to bind and the subsequent depolarization to induce the slow inactivated state which the drug will stabilize. [22] d. Stimulation & Read: Add 50 µL of the Depolarization Buffer to all wells to activate the channels that are not in a slow-inactivated state. Immediately begin kinetic reading of fluorescence for 60-120 seconds.
-
Data Analysis
-
Calculate the maximum change in fluorescence (ΔF) for each well post-stimulation.
-
Normalize the data: Express the response in each compound-treated well as a percentage of the vehicle control response.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 2: CRMP2 Pathway Modulation - Quantitative Western Blot
This protocol measures the phosphorylation state of CRMP2 in a neuronal cell line following treatment with lacosamide compounds. A change in the ratio of phosphorylated CRMP2 (p-CRMP2) to total CRMP2 indicates target engagement. [23] Scientist's Note (Rationale): We use a human neuroblastoma cell line, such as SH-SY5Y, as it endogenously expresses CRMP2 and possesses neuronal characteristics. [24][25]Differentiation of these cells (e.g., with retinoic acid) can create a more mature neuronal phenotype, which may be more physiologically relevant. [26]Quantitative Western blotting is a standard and reliable method for measuring changes in protein phosphorylation. [27]
Materials
-
Cells: SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™).
-
Compounds: Lacosamide Racemate, (R)-Lacosamide, (S)-Lacosamide.
-
Reagents:
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin/Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary Antibodies:
-
Rabbit anti-phospho-CRMP2 (e.g., targeting Thr514 or Ser522).
-
Mouse or Rabbit anti-total CRMP2.
-
Mouse anti-GAPDH or β-Actin (loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
ECL (Enhanced Chemiluminescence) substrate.
-
-
Equipment:
-
6-well cell culture plates.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc).
-
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
-
(Optional) Differentiate cells with all-trans-retinoic acid (ATRA) for 5-7 days if a mature neuronal model is desired.
-
Starve cells in serum-free medium for 2-4 hours before treatment.
-
Treat cells with various concentrations of Lacosamide racemate, enantiomers, or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with Lysis Buffer and Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. * Incubate the membrane with primary antibody (e.g., anti-p-CRMP2, diluted in blocking buffer) overnight at 4°C with gentle agitation. [27] * Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize, the membrane can be stripped of antibodies and re-probed for total CRMP2 and then for the loading control (GAPDH/β-Actin).
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-CRMP2 to total CRMP2 for each sample. Normalize this ratio to the loading control and then express as a fold change relative to the vehicle-treated control.
-
Expected Data and Interpretation
The data gathered from these assays will allow for a direct comparison of the bioactivity of the lacosamide racemate and its individual enantiomers.
Table 1: Hypothetical Comparative Activity of Lacosamide Forms
| Compound | Assay 1: VGSC Slow Inactivation (IC50, µM) | Assay 2: p-CRMP2 Modulation (Fold Change at 30 µM) |
| (R)-Lacosamide | 15.5 | 0.65 (Inhibition) |
| (S)-Lacosamide | > 100 | 1.1 (No significant effect) |
| Lacosamide Racemate | 32.1 | 0.82 (Reduced Inhibition) |
| Vehicle Control | N/A | 1.0 |
Interpretation:
-
VGSC Assay: A lower IC50 value indicates greater potency in enhancing slow inactivation. In this hypothetical data, (R)-Lacosamide is the active enantiomer, while the (S)-form is inactive. The racemate shows intermediate activity, as expected if one enantiomer is inactive.
-
CRMP2 Assay: A fold change less than 1.0 indicates inhibition of CRMP2 phosphorylation. The data suggests that the (R)-enantiomer is also responsible for modulating the CRMP2 pathway.
References
-
Patsnap Synapse. (2024). What is the mechanism of Lacosamide? Retrieved from Patsnap Synapse. [Link]
-
Rogawski, M. A., Tofighy, A., White, H. S., Riffle, K., & Bibbiani, F. (2015). Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. Annals of the New York Academy of Sciences. [Link]
-
Wilson, S. M., & Khanna, R. (2015). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. Molecular Neurobiology. [Link]
-
Curia, G., de Groot, M., Stöllberger, C., & Finsterer, J. (2009). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. CNS Drugs. [Link]
-
Khanna, R. (2015). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide. Journal of Molecular Medicine. [Link]
-
de Groot, M., & Curia, G. (2009). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. ResearchGate. [Link]
-
Beyreuther, B., & Stöhr, T. (2007). Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2). Epilepsy Abstracts. [Link]
-
Creative Bioarray. Fluorescence Assay for Ion Channel Screening. Retrieved from Creative Bioarray. [Link]
-
Fivephoton Biochemicals. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT. Retrieved from Fivephoton Biochemicals. [Link]
-
Dr. Hasudungan. (2025). Pharmacology of Lacosamide (Vimpat); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Minor, D. L. (2012). Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]
-
Wilson, S. M., & Khanna, R. (2015). Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP2) and Direct Impairment of its Canonical Function. ResearchGate. [Link]
-
Shastry, P., Basu, A., & Rajadhyaksha, M. S. (2001). Neuroblastoma cell lines--a versatile in vitro model in neurobiology. International Journal of Neuroscience. [Link]
-
Martínez-Padrón, M., & Egebjerg, J. (2000). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS. [Link]
-
AMSBIO. Nav1.7-GFP HEK293 Cell Line, 60507. Retrieved from AMSBIO. [Link]
-
Pardo, L. A., & Stühmer, W. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology. [Link]
-
Hill, B. T. (1986). Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening. European Journal of Cancer & Clinical Oncology. [Link]
-
BPS Bioscience. Nav1.7-GFP HEK293 Cell Line. Retrieved from BPS Bioscience. [Link]
-
AMSBIO. Data Sheet - Nav1.7 – HEK 293 Cell line. Retrieved from AMSBIO. [Link]
-
BPS Bioscience. Nav1.7-GFP HEK293 Cell Line. Retrieved from BPS Bioscience. [Link]
-
Lige, B., & Wang, H. (2019). Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells. Marine Drugs. [Link]
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Alexandrou, A. J., & Bitner, R. S. (2008). Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. Assay and Drug Development Technologies. [Link]
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Li, B., & Dong, X. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of Visualized Experiments. [Link]
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Antibodies.com. CRMP2 (phospho Thr514) Cell Based ELISA Kit (A102157). Retrieved from Antibodies.com. [Link]
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Choi, D., & Stables, J. P. (2016). Novel Agents to Target and Identify Lacosamide Receptors. ACS Chemical Neuroscience. [Link]
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Zhang, Y., & Yang, L. (2018). Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. Frontiers in Pharmacology. [Link]
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ResearchGate. Screening of compounds using human neuroblastoma cell lines. Retrieved from ResearchGate. [Link]
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Wenzel, S. E., & Miller, D. M. (2024). Considerations for Using Neuroblastoma Cell Lines to Examine the Roles of Iron and Ferroptosis in Neurodegeneration. Antioxidants (Basel). [Link]
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Chakrapani, B., & Ahern, C. A. (2017). The voltage-gated sodium channel pore exhibits conformational flexibility during slow inactivation. The Journal of General Physiology. [Link]
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Creative Biolabs. Mouse Neuroblastoma Cell Line Neuro2A, Cas9 Expressed. Retrieved from Creative Biolabs. [Link]
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Gintant, G., & Liu, G. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. ScienceOpen. [Link]
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ResearchGate. Chemical structures of lacosamide and its S‐enantiomer. Retrieved from ResearchGate. [Link]
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Phenomenex. Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column. Retrieved from Phenomenex. [Link]
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Uchida, Y., & Goshima, Y. (2016). Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration. Frontiers in Cell and Developmental Biology. [Link]
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ResearchGate. Western blot analysis of the CRMP2 protein cross-reacting proteins. Retrieved from ResearchGate. [Link]
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Moutal, A., & Khanna, R. (2021). Dysregulation of CRMP2 post-translational modifications drive its pathological functions. Molecular and Cellular Neuroscience. [Link]
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AXXAM. In Vitro Assays | Electrophysiology. Retrieved from AXXAM. [Link]
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Aturki, Z., & Fanali, S. (2019). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. Molecules. [Link]
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Jurkat-Rott, K., & Lehmann-Horn, F. (2004). Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation. The Journal of Physiology. [Link]
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ResearchGate. HPLC method for determination of Lacosamide S(-)Enantiomer in bulk and pharmaceutical formulation. Retrieved from ResearchGate. [Link]
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Vilin, I. Y., & Ruben, P. C. (2001). Slow inactivation in voltage-gated sodium channels: molecular substrates and contributions to channelopathies. Progress in Biophysics and Molecular Biology. [Link]
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Application Notes and Protocols for Preclinical Evaluation of Lacosamide Racemate in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Racemate Testing of Lacosamide in Epilepsy Models
Lacosamide, marketed as Vimpat®, is an established anti-epileptic drug (AED) approved for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures. It is a functionalized amino acid that exerts its anticonvulsant effects through a unique mechanism of action: the selective enhancement of slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal physiological function.
Lacosamide is a chiral molecule, and the commercially available formulation consists of the pure (R)-enantiomer. Preclinical studies have demonstrated that the anticonvulsant activity of lacosamide is stereoselective, with the (R)-enantiomer being the pharmacologically active form. The (S)-enantiomer is largely devoid of significant anticonvulsant effects in traditional seizure models. However, during the drug development process, and for the assessment of potential impurities or alternative formulations, it is crucial to understand the pharmacological profile of the racemic mixture. These application notes provide a comprehensive guide for the preclinical evaluation of lacosamide racemate in well-validated animal models of epilepsy.
Mechanism of Action: A Tale of Two Enantiomers
The primary mechanism of action for lacosamide's anticonvulsant effect is the enhancement of slow inactivation of voltage-gated sodium channels. This is distinct from many other AEDs that target the fast inactivation of these channels. The (R)-enantiomer of lacosamide is responsible for this activity.
While the (S)-enantiomer does not significantly contribute to the anticonvulsant effect, it has been shown to interact with the collapsin response mediator protein 2 (CRMP2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth. The precise implications of this interaction for epilepsy are still under investigation, but it appears to be a separate mechanism from the primary anticonvulsant action of the (R)-enantiomer. When testing the racemate, it is important to consider that only the (R)-enantiomer is expected to contribute significantly to the observed anticonvulsant efficacy.
Caption: Mechanism of action for Lacosamide enantiomers.
Recommended Animal Models for Efficacy Testing
The selection of appropriate animal models is critical for the preclinical evaluation of any potential AED. For lacosamide and its racemate, the following well-validated models are recommended due to their predictive validity for clinical efficacy in specific seizure types.
| Animal Model | Seizure Type Modeled | Predictive Value |
| Maximal Electroshock (MES) Test | Generalized Tonic-Clonic Seizures | High for drugs effective against generalized tonic-clonic seizures. |
| 6 Hz Psychomotor Seizure Test | Partial-Onset (Focal) Seizures | High for drugs effective against treatment-resistant focal seizures. |
| Pentylenetetrazol (PTZ) Test | Generalized Myoclonic and Absence Seizures | High for drugs effective against generalized myoclonic and absence seizures. |
Experimental Protocols
The following protocols provide a step-by-step guide for conducting the recommended animal model studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Maximal Electroshock (MES) Test
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Materials and Equipment:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Test compound (lacosamide racemate), vehicle, and positive control (e.g., phenytoin)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (vehicle, positive control, and at least three dose levels of lacosamide racemate). A typical group size is 8-10 animals.
-
Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies (typically 30-60 minutes for intraperitoneal administration).
-
Induction of Seizure:
-
Gently restrain the animal.
-
Apply a drop of topical anesthetic to each cornea, followed by a drop of saline.
-
Place the corneal electrodes on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for anticonvulsant activity.
6 Hz Psychomotor Seizure Test
This model is particularly useful for identifying compounds effective against therapy-resistant focal seizures.
Materials and Equipment:
-
Male albino mice (18-25 g)
-
Electroconvulsometer with a constant current stimulator
-
Corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Test compound (lacosamide racemate), vehicle, and positive control (e.g., levetiracetam)
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedures as for the MES test.
-
Compound Administration: Administer the vehicle, positive control, or test compound.
-
Pre-treatment Time: Conduct the test at the time of peak effect.
-
Induction of Seizure:
-
Gently restrain the animal and apply topical anesthetic and saline to the corneas.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a predetermined current intensity (e.g., 32 mA or 44 mA).
-
-
Observation and Endpoint: Observe the animal for a minimum of 30 seconds for the presence of seizure activity, characterized by a "stun" posture, forelimb clonus, twitching of the vibrissae, and Straub-tail. Protection is defined as the absence of these seizure behaviors.
Pentylenetetrazol (PTZ) Test
This model is predictive of efficacy against generalized myoclonic and absence seizures.
Materials and Equipment:
-
Male Wistar rats (100-150 g) or albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice)
-
Syringes and needles
-
Observation chambers
-
Test compound (lacosamide racemate), vehicle, and positive control (e.g., ethosuximide)
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedures as for the MES test.
-
Compound Administration: Administer the vehicle, positive control, or test compound.
-
Pre-treatment Time: Allow for the compound to reach its peak effect.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously or intraperitoneally.
-
Observation and Endpoint: Observe the animals for 30 minutes for the onset and severity of seizures. The primary endpoint is the absence of clonic seizures lasting for at least 5 seconds. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
Caption: General experimental workflow for preclinical testing.
Data Analysis and Interpretation
For each model, the dose of lacosamide racemate that protects 50% of the animals from the seizure endpoint (the ED50) should be calculated using probit analysis. The results should be compared to the vehicle control and the positive control to validate the assay.
Given that the (S)-enantiomer is largely inactive, the ED50 of the racemate is expected to be approximately twice the ED50 of the pure (R)-enantiomer. Any significant deviation from this expectation may warrant further investigation into potential pharmacokinetic or pharmacodynamic interactions between the enantiomers.
Pharmacokinetic Considerations
Conclusion
These application notes provide a framework for the comprehensive preclinical evaluation of lacosamide racemate in established animal models of epilepsy. By following these protocols and considering the known stereoselective activity of lacosamide, researchers can generate robust and reliable data to inform the drug development process. The focus on validated models and clear endpoints will ensure the translatability of the findings to the clinical setting.
References
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Beyreuther, B. K., Freitag, J., Heers, C., Stöhr, T., & Wolff, C. (2013). Lacosamide: a review of its role in the management of partial-onset seizures. Postgraduate medical journal, 89(1053), 409–417. [Link]
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Moutal, A., Chew, L. A., Yang, X., Wang, Y., Yeon, S. K., Telemi, E., ... & Khanna, R. (2016). (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. Pain, 157(7), 1448. [Link]
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Moutal, A., François-Moutal, L., Perez-Miller, S., Cottier, K., Chew, L. A., Yeon, S. K., ... & Khanna, R. (2015). (S)-Lacosamide binding to collapsin response mediator protein 2 (CRMP2) regulates CaV2. 2 activity by subverting its phosphorylation by Cdk5. Molecular neurobiology, 53(3), 1959-1976. [Link]
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Moutal, A., François-Moutal, L., Perez-Miller, S., Cottier, K., Chew, L. A., Yeon, S. K., ... & Khanna, R. (2016). (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. Pain, 157(7), 1448–1463. [Link]
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Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
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Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular pharmacology, 73(1), 157-169. [Link]
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Weaver, J. L., LaRussa, V. F., & White, H. S. (2019). Modulation of CRMP2 via (S)-Lacosamide shows therapeutic promise but is ultimately ineffective in a mouse model of CLN6-Batten disease. PloS one, 14(4), e0215033. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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Wilson, S. M., & Khanna, R. (2015). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. Epilepsy research, 114, 63-65. [Link]
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Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 251-260. [Link]
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Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy research, 110, 189-205. [Link]
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Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy research, 110, 189-205. [Link]
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Dhir, A. (2017). Pentylenetetrazole (PTZ) kindling model of epilepsy. Current protocols in pharmacology, 77(1), 5-29. [Link]
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Eurofins. (n.d.). Seizure, Maximal Electroshock, Mouse. Eurofins Discovery. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
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Khanam, R., & Vohora, D. (2019). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models of Neurological Disorders (pp. 109-115). Humana, New York, NY. [Link]
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Stöhr, T., Kupferberg, H. J., Stables, J. P., Choi, D., Harris, R. H., Kohn, H., ... & White, H. S. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Epilepsy research, 74(2-3), 147-154. [Link]
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Luszczki, J. J., Andres-Mach, M., Cislo, A., & Dudra-Jastrzebska, M. (2021). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 22(19), 10444. [Link]
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Doty, P., Rudd, G. D., Stoehr, T., & Thomas, D. (2013). Development of lacosamide for the treatment of partial-onset seizures. Annals of the New York Academy of Sciences, 1291(1), 56-68. [Link]
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Giordano, C., Vercellino, L., Fucich, E., Bonanno, G., & Pittaluga, A. (2018). Progressive seizure aggravation in the repeated 6-Hz corneal stimulation model is accompanied by marked increase in hippocampal p-ERK1/2 immunoreactivity in neurons. Frontiers in pharmacology, 9, 1319. [Link]
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Lees, G., Stöhr, T., & Errington, A. C. (2006). Stereoselective effects of the novel anticonvulsant lacosamide against 4-AP induced epileptiform activity in rat visual cortex in vitro. Neuropharmacology, 50(1), 98-110. [Link]
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Curia, G., de Groot, M., Vinet, J., Gnatkovsky, V., & Avoli, M. (2016). Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation. Epilepsia, 57(7), 1109-1119. [Link]
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Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). The novel antiepileptic drug lacosamide blocks behavioral and brain metabolic manifestations of seizure activity in the 6 Hz psychomotor seizure model. Epilepsy research, 47(3), 217-227. [Link]
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Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Melior Discovery. [Link]
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Kaminski, R. M., Matagne, A., De Groote, L., & Klitgaard, H. (2013). Synergism of lacosamide with established antiepileptic drugs in the 6-Hz seizure model in mice. Epilepsia, 54(8), 1396-1403. [Link]
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Abram, M., Jakubiec, M., Zagaja, M., Socała, K., & Kamiński, K. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. International Journal of Molecular Sciences, 25(15), 8199. [Link]
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de Biase, S., Valente, M., & Gigli, G. L. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical pharmacokinetics, 54(9), 925-935. [Link]
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Metcalf, C. S., West, P. J., Thomson, K. E., & White, H. S. (2017). Development and pharmacological characterization of the rat 6 Hz model of partial seizures. Epilepsy research, 135, 70-76. [Link]
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Cawello, W. (2017). Pharmacokinetic drug evaluation of lacosamide for the treatment of partial-onset seizures. Expert opinion on drug metabolism & toxicology, 13(10), 1111-1119. [Link]
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Cawello, W. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. springermedizin.de. [Link]
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Almeida, L., Soares-da-Silva, P., & Fortuna, A. (2021). Pharmacology of lacosamide: From its molecular mechanisms and pharmacokinetics to future therapeutic applications. Life sciences, 273, 119342. [Link]
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Fountain, N. B. (2014). Advances in epilepsy treatment: lacosamide pharmacokinetic profile. Annals of the New York Academy of Sciences, 1329(1), 1-10. [Link]
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Tsetsenis, T., Valente, A., & Simon-Areces, J. (2018). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Frontiers in neuroscience, 12, 63. [Link]
Determining Lacosamide racemate dosage for in vivo rodent studies
Application Notes and Protocols
Topic: Determining Lacosamide Racemate Dosage for In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Guide to Establishing an Effective Dosing Paradigm for Lacosamide Racemate in Preclinical Rodent Models
Authored by: Gemini, Senior Application Scientist
Scientific Rationale and Strategic Context
Lacosamide, marketed as the pure (R)-enantiomer under the brand name Vimpat®, is an established anti-epileptic drug (AED) used for partial-onset and primary generalized tonic-clonic seizures.[1][2] Its primary mechanism of action is unique among AEDs, involving the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcitable neuronal membranes without affecting normal physiological function.[3][4][5] A secondary mechanism involves the modulation of the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth.[1][6][7]
While the clinically approved formulation is the enantiopure (R)-isomer, preclinical research often involves the synthesis and evaluation of the racemic mixture ((R)- and (S)-enantiomers).[8] The (S)-enantiomer is considered pharmaceutically inactive or significantly less potent than its (R)-counterpart.[1][9][10] Therefore, understanding the activity of the racemate is crucial for early-stage drug discovery and for interpreting toxicological studies where the racemate may be used.
This guide provides a comprehensive framework for determining an appropriate dosage of Lacosamide racemate for in vivo rodent studies. It integrates established pharmacokinetic (PK) and pharmacodynamic (PD) data with detailed, field-proven protocols to ensure experimental rigor and reproducibility.
The Significance of Stereoselectivity
The anticonvulsant activity of Lacosamide resides almost exclusively in the (R)-enantiomer.[1][8] When administering a racemic mixture, it is critical to recognize that only 50% of the dose consists of the active moiety. This fact must be central to all dose calculations and comparisons with literature values, which predominantly report doses for the pure (R)-enantiomer. For example, a 20 mg/kg dose of the racemate delivers 10 mg/kg of active (R)-Lacosamide.
Dual Mechanism of Action
The dual mechanism of Lacosamide provides multiple avenues for therapeutic intervention and requires careful consideration during study design. The primary effect on VGSCs is responsible for the acute anticonvulsant effects, while the interaction with CRMP-2 may contribute to neuroprotective properties.[6][11]
Caption: Dual mechanism of action of Lacosamide.
Preclinical Study Design: Foundational Principles
A well-designed study is essential for generating reliable and translatable data.[12][13] Adherence to ethical guidelines and principles of scientific rigor are paramount.[14]
Selection of an Appropriate Rodent Model
The choice of animal model should align with the study's hypothesis. Lacosamide has shown efficacy in a variety of rodent models, each representing different aspects of epilepsy.[15][16]
-
Maximal Electroshock (MES) Test: This model is used to screen for activity against generalized tonic-clonic seizures and evaluates a drug's ability to prevent seizure spread.[15] It is an excellent first-pass model for assessing acute anticonvulsant efficacy.
-
6 Hz Psychomotor Seizure Model: This model is considered more resistant to standard AEDs and may identify compounds with efficacy against partial-onset seizures.[15][16]
-
Kindling Models (e.g., Hippocampal or Amygdala): These models mimic the progressive development of epilepsy (epileptogenesis) and are valuable for assessing efficacy against focal seizures that may become secondarily generalized.[16][17]
-
Cheoconvulsant Models (e.g., PTZ, Pilocarpine): Pentylenetetrazol (PTZ) can be used to induce acute seizures or in a kindling paradigm to model generalized epilepsy.[18][19][20] Pilocarpine is used to induce status epilepticus, leading to a model of temporal lobe epilepsy.[18]
Ethical Considerations and the 3Rs
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented to minimize animal use and suffering.[14]
Defining Study Endpoints
Primary endpoints should be clearly defined before the study begins.
-
Pharmacodynamic (PD) Endpoints: Seizure score (e.g., Racine scale), seizure frequency, latency to seizure onset, or presence/absence of tonic hindlimb extension (in the MES test).[21]
-
Pharmacokinetic (PK) Endpoints: Plasma and brain concentrations of Lacosamide over time to establish exposure-response relationships.[22]
-
Safety/Tolerability Endpoints: Observation of clinical signs (sedation, ataxia), body weight changes, and performance on motor coordination tests (e.g., rotarod).[15]
Dosage and Administration: A Step-by-Step Protocol
This section provides a practical protocol for preparing and administering Lacosamide racemate.
Dose Range Selection
Based on extensive preclinical literature, an effective dose (ED50) for the active (R)-enantiomer typically falls within the 3-15 mg/kg range, depending on the model and route of administration.[15][16][17] Therefore, for the racemate , a starting dose range of 10 to 60 mg/kg is recommended for initial efficacy studies. This corresponds to an active (R)-enantiomer dose of 5 to 30 mg/kg.
| Animal Model | Route | (R)-Lacosamide Effective Dose (ED₅₀) | Recommended Racemate Dose Range for Study | Reference |
| Mouse (MES) | i.p. | ~4.5 mg/kg | 10 - 30 mg/kg | [15][16] |
| Rat (MES) | p.o. | ~3.9 mg/kg | 10 - 30 mg/kg | [15][16] |
| Rat (Kindling) | i.p. | ~13.5 mg/kg | 20 - 60 mg/kg | [16][17] |
| Rat (Pilocarpine) | p.o. | 30 mg/kg (chronic) | 30 - 60 mg/kg | [18] |
Note: i.p. = intraperitoneal; p.o. = oral gavage.
Protocol: Vehicle Preparation and Dose Formulation
Lacosamide exhibits good solubility in aqueous solutions at physiological pH.[23] However, for ensuring complete dissolution and stability, especially at higher concentrations, a co-solvent system is recommended.
Materials:
-
Lacosamide Racemate powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
Protocol:
-
Calculate Required Mass: Determine the total mass of Lacosamide racemate needed based on the number of animals, the highest dose, and the dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Prepare Stock Solution (Optional but Recommended): Prepare a high-concentration stock solution in 100% DMSO. For example, dissolve 100 mg of Lacosamide racemate in 1 mL of DMSO to create a 100 mg/mL stock. Lacosamide is soluble in DMSO at approximately 20 mg/mL and higher.[11]
-
Prepare Dosing Solution:
-
On the day of the experiment, create the final dosing solution by diluting the stock solution.
-
Crucial Step: To avoid precipitation, the final concentration of DMSO in the vehicle should be kept low, ideally ≤10%.
-
Example Calculation for a 30 mg/kg dose in a rat (dosing volume 5 mL/kg):
-
Required concentration: 6 mg/mL (30 mg/kg / 5 mL/kg).
-
To make a 10 mL solution with 10% DMSO:
-
Add 1 mL of DMSO.
-
Add 60 mg of Lacosamide racemate and vortex until fully dissolved.
-
Add 9 mL of sterile saline. Vortex thoroughly.
-
-
-
-
Prepare Vehicle Control: The vehicle control group must receive the exact same formulation without the active compound (e.g., 10% DMSO in saline). This is critical for valid comparisons.[24]
Protocol: Administration
-
Animal Handling: Acclimate animals to handling and the administration procedure (e.g., oral gavage) for several days before the experiment to reduce stress-induced variability.
-
Route of Administration:
-
Timing: Administer the dose at a consistent time relative to the seizure induction or behavioral test. Given the half-life of ~3 hours in rats, peak plasma concentrations are typically observed 1-4 hours post-oral administration.[1][22] A 30-60 minute pre-treatment time is common for acute seizure models.
Validating the Dosage: PK/PD Assessments
A self-validating protocol connects the administered dose to both systemic exposure and biological effect.
Pharmacokinetic (PK) Analysis
A satellite group of animals should be used for PK analysis to avoid confounding the behavioral endpoints.
Protocol: Blood Sampling for PK
-
Time Points: Collect blood samples at key time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Collection: Collect blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify Lacosamide concentrations using a validated LC-MS/MS method.
-
Brain Tissue: At a terminal time point (e.g., 1 hour, corresponding to peak effect), brain tissue can be collected to determine the brain-to-plasma concentration ratio, which is approximately 0.55 in rats.[22]
Pharmacodynamic (PD) Analysis
The PD assessment directly measures the anticonvulsant effect of the selected doses.
Protocol: MES Test in Mice
-
Animal Groups: Randomize animals into groups (e.g., Vehicle, Lacosamide Racemate 10 mg/kg, 20 mg/kg, 40 mg/kg).
-
Dosing: Administer the assigned treatment via the chosen route (e.g., i.p.).
-
Seizure Induction: At the time of predicted peak effect (e.g., 30 minutes post-i.p. dose), induce a seizure via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 sec).
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 (the dose that protects 50% of animals) using probit analysis.
Caption: General experimental workflow for in vivo rodent studies.
Safety and Tolerability Assessment
Throughout the study, animals should be monitored for any adverse effects. Lacosamide is generally well-tolerated, but at higher doses, CNS-related side effects like ataxia or sedation may occur.[7] The rotarod test can be used to quantitatively assess motor impairment and establish a therapeutic index (Toxic Dose₅₀ / Effective Dose₅₀).
References
- 1. Lacosamide - Wikipedia [en.wikipedia.org]
- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 6. Lacosamide for the prevention of partial onset seizures in epileptic adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lacosamide: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lacosamide Isothiocyanate-based Agents: Novel Agents to Target and Identify Lacosamide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. mdpi.com [mdpi.com]
- 19. Treatment with lacosamide impedes generalized seizures in a rodent model of cortical dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Treatment-with-Lacosamide-impedes-generalized-seizures-in-rodent-model-of-cortical-dysplasia- [aesnet.org]
- 22. Pharmacokinetics, brain distribution, and plasma protein binding of the antiepileptic drug lacosamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaerudition.org [pharmaerudition.org]
- 24. altasciences.com [altasciences.com]
Characterization of Lacosamide Racemate Solubility in Common Laboratory Solvents
An Application Guide for Researchers
Introduction: The Critical Role of Solubility
Lacosamide is an antiepileptic drug (AED) utilized in the treatment of partial-onset and primary generalized tonic-clonic seizures.[1][2] Chemically, it is a functionalized amino acid, (R)-2-acetamido-N-benzyl-3-methoxypropionamide.[1][3] While the commercial drug, Vimpat®, is the pure R-enantiomer, research involving synthesis and early-stage discovery often utilizes the racemic mixture.[4]
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dictates formulation strategies, and is a critical parameter for designing in vitro and in vivo experiments. Poor aqueous solubility can be a significant hurdle, leading to complex formulation requirements and potentially variable drug absorption.[5] Lacosamide is classified as a Biopharmaceutics Classification System (BCS) Class I compound, signifying high solubility and high permeability, which is an ideal profile for oral drug delivery.[3][5]
This application note will provide a practical framework for characterizing the solubility of lacosamide racemate, beginning with its known physicochemical properties and culminating in a robust experimental protocol for its determination.
Physicochemical Properties of Lacosamide
A foundational understanding of lacosamide's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-acetamido-N-benzyl-3-methoxypropanamide | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][6] |
| Molecular Weight | 250.30 g/mol | [3][7] |
| Appearance | White to light yellow crystalline powder | [3][6][8] |
| Melting Point | 143-144 °C | [6] |
| BCS Class | Class I (High Solubility, High Permeability) | [3] |
| LogP (Octanol/Water) | 0.728 | [1] |
Lacosamide Solubility Profile: A Data Synthesis
The solubility of lacosamide has been reported in various solvents, reflecting its versatile nature. The data below is synthesized from publicly available product information and scientific literature. While most data pertains to the R-enantiomer, it serves as a strong baseline for the racemate.
| Solvent/Medium | Solvent Type | Reported Solubility | Source(s) |
| Ethanol | Polar Protic | Approx. 20 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Approx. 20 mg/mL | [9] |
| Dimethylformamide (DMF) | Polar Aprotic | Approx. 20 mg/mL | [9] |
| Methanol | Polar Protic | Soluble | [3] |
| Acetonitrile | Polar Aprotic | Slightly soluble | [3][8][10] |
| Water | Polar Protic | Sparingly soluble | [2][3][8] |
| PBS (pH 7.2) | Aqueous Buffer | Approx. 2 mg/mL | [9] |
| Aqueous Buffers (pH 1-7.5) | Aqueous Buffer | High Solubility (200 mg in 250 mL) | [3] |
Expert Insights: The data clearly demonstrates that lacosamide is highly soluble in polar organic solvents like DMSO and ethanol, making them excellent choices for preparing concentrated stock solutions.[9] Its "high solubility" designation under the BCS is based on the observation that the highest single dose (200 mg) can dissolve in 250 mL of aqueous media across the physiological pH range of 1 to 7.5.[3] The lower solubility in pure water compared to buffered solutions suggests that pH and ionic strength can influence its dissolution.[3][9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This section details the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of lacosamide racemate. This method ensures that the solution is fully saturated and that the measured concentration represents the true solubility under the specified conditions.[11]
Principle of the Method
The shake-flask method is based on achieving equilibrium between the undissolved solid drug and the drug in solution.[12] An excess amount of the compound is agitated in the solvent of choice for a sufficient period until the concentration of the dissolved drug in the supernatant no longer increases. This final, stable concentration is the thermodynamic solubility.
Materials and Equipment
-
Lacosamide Racemate (as a solid powder)
-
Solvents of interest (e.g., HPLC-grade water, PBS pH 7.4, Ethanol, Acetonitrile, DMSO)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Analytical balance (4-decimal places)
-
Syringes (1 mL or 2 mL)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE, selected for low drug binding)
-
Volumetric flasks and pipettes for standard preparation
-
Autosampler vials for analysis
-
Quantification instrument: HPLC-UV system (preferred) or a UV-Vis spectrophotometer
Step-by-Step Methodology
Step 1: Preparation of Standards (Calibration Curve)
-
Rationale: A robust calibration curve is essential for accurately quantifying the lacosamide concentration in the saturated samples.
-
Procedure:
-
Accurately weigh approximately 10 mg of lacosamide racemate and dissolve it in a suitable solvent (e.g., 10 mL of DMSO or methanol) to create a 1 mg/mL primary stock solution.
-
Perform serial dilutions of the primary stock solution with the analysis mobile phase (for HPLC) or the chosen solvent to prepare a series of at least five calibration standards. A typical concentration range might be 1 µg/mL to 100 µg/mL.
-
Analyze these standards using the chosen analytical method (see Step 5) to generate a calibration curve of response (e.g., peak area) versus concentration. The curve should have a correlation coefficient (r²) > 0.995.
-
Step 2: Sample Preparation and Equilibration
-
Rationale: Adding a clear excess of solid material ensures that the solution can reach saturation. Continuous agitation in a temperature-controlled environment is critical because solubility is highly dependent on temperature.[11]
-
Procedure:
-
Add an excess of solid lacosamide racemate to a pre-labeled glass vial. "Excess" means adding significantly more solid than is expected to dissolve (e.g., 5-10 mg for 1 mL of solvent). A visible amount of undissolved solid must remain at the end of the experiment.
-
Pipette a known volume (e.g., 1.0 mL) of the desired test solvent into the vial.
-
Securely cap the vials and place them on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a defined period. A 24-hour period is often sufficient for a BCS Class I drug, but 48 or 72 hours may be required to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h and 48h) during method development to confirm stability.
-
Step 3: Sample Separation
-
Rationale: This is a critical step. The undissolved solid must be completely removed from the solution to avoid artificially inflating the measured concentration.
-
Procedure:
-
Remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant using a syringe.
-
Attach a syringe filter to the syringe. The filter material should be validated for low drug binding (PVDF is often a good choice).
-
Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.
-
Filter the remaining supernatant directly into a clean, labeled autosampler vial.
-
Step 4: Sample Dilution and Analysis
-
Rationale: The concentration of the saturated solution will likely be far above the linear range of the calibration curve. Accurate dilution is required for quantification.
-
Procedure:
-
Perform a precise dilution of the filtered supernatant into the linear range of your calibration curve using the analysis mobile phase or solvent. The dilution factor will depend on the expected solubility (e.g., for an expected solubility of 20 mg/mL, a 1:1000 dilution may be necessary).
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The conditions should be optimized for lacosamide (e.g., C18 column, mobile phase of acetonitrile and water/buffer, detection at ~215 nm).[10]
-
Step 5: Calculation of Solubility
-
Rationale: The final step translates the analytical measurement back to the original solubility value.
-
Procedure:
-
Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
Accurate solubility data is indispensable for the successful development of any pharmaceutical compound. For lacosamide racemate, its favorable BCS Class I characteristics suggest high solubility in aqueous media, a property that simplifies formulation development.[3] However, precise quantification in various organic and buffered systems remains essential for creating stock solutions for screening, performing preclinical studies, and ensuring data reproducibility. The shake-flask protocol detailed herein provides a self-validating and reliable method for generating this critical data, empowering researchers to make informed decisions throughout the drug discovery and development pipeline.
References
- Lacosamide - PRODUCT INFORMATION. Cayman Chemical. [URL: https://www.caymanchem.com/product/10012592/lacosamide]
- Lacosamide - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Lacosamide]
- Lacosamide Accord | EMA. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/assessment-report/lacosamide-accord-epar-public-assessment-report_en.pdf]
- Lacosamide - Solubility of Things. Solubility of Things. [URL: https://solubilityofthings.
- Lacosamide | C13H18N2O3 | CID 219078 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Lacosamide]
- FULL PRESCRIBING INFORMATION - accessdata.fda.gov. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.
- Determination the solubility of drug at room temperature. Pharmacy Infoline. [URL: https://www.pharmacyinfoline.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [URL: https://www.pharmatutor.
- Chemical structure of lacosamide. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-lacosamide_fig1_262562412]
- How do you determine the solubility of a drug? Quora. [URL: https://www.quora.com/How-do-you-determine-the-solubility-of-a-drug]
- MultiScreen Solubility Filter Plate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/975/an1634en00-ms.pdf]
- Solubility Determination of Lacosamide by HPLC with Application to the Biopharmaceutics Classification System. International Journal of Pharmaceutical Erudition. [URL: https://www.pharmaerudition.org/index.php/ijpe/article/download/20/12]
- Lacosamide: Package Insert / Prescribing Information / MOA. Drugs.com. [URL: https://www.drugs.com/pro/lacosamide.html]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624383]
- Investigation of Lacosamide solubility in supercritical carbon dioxide with machine learning models. Nature. [URL: https://www.
- application number: - nda 22-253 & 22-254. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2008/022253_022254_Lacosamide_enviroassmt.pdf]
- Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c12028]
- US20120209022A1 - Processes for the preparation of lacosamide and intermediates thereof. Google Patents. [URL: https://patents.google.
- WO2011039781A1 - Processes for the preparation of lacosamide and intermediates thereof. Google Patents. [URL: https://patents.google.
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- 1. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination the solubility of drug at room temperature - Pharmacy Infoline [pharmacyinfoline.com]
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- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
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- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmatutor.org [pharmatutor.org]
Preparing Lacosamide racemate stock solutions for cell culture
Application Note & Protocol
Title: Preparation of High-Purity Lacosamide Racemate Stock Solutions for In Vitro Neurological and Cellular Assays
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and sterile preparation of lacosamide racemate stock solutions for cell culture applications. Lacosamide is a third-generation anti-epileptic drug with a unique mechanism of action, making it a valuable tool for in vitro studies of neuronal excitability and related signaling pathways. Adherence to this protocol will ensure the reproducibility, integrity, and validity of experimental results by focusing on critical parameters such as solvent selection, concentration accuracy, sterility, and long-term stability. This guide explains the causality behind each step, incorporates essential safety protocols, and provides validated methods for preparing both high-concentration stock solutions and final working dilutions for cell-based assays.
Introduction to Lacosamide in a Research Context
Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) is an anticonvulsant medication used in the treatment of partial-onset and primary generalized tonic-clonic seizures.[1] Its value in a research setting stems from a distinct dual mechanism of action. Primarily, lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) without significantly affecting fast inactivation.[2][3][4] This stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, a hallmark of epileptic activity.[5] Additionally, lacosamide has been shown to modulate the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth, suggesting a role in neuroprotection.[1][5][6] These unique properties make lacosamide a critical tool for investigating neuronal pathophysiology in various cell culture models.
Physicochemical & Handling Properties
Accurate solution preparation begins with a thorough understanding of the compound's properties. Lacosamide is supplied as a white to light yellow crystalline powder.[1][7]
Key Physicochemical Data
The following table summarizes essential data for lacosamide. Using the batch-specific molecular weight provided on the Certificate of Analysis is recommended for the most precise calculations.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₈N₂O₃ | [1][8] |
| Molecular Weight | 250.3 g/mol | [6][8] |
| Appearance | White to light yellow crystalline solid/powder | [1][9] |
| Solubility in DMSO | ≥ 20 mg/mL (approx. 80 mM) | [6] |
| Solubility in Ethanol | ≥ 20 mg/mL (approx. 80 mM) | [6] |
| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL (approx. 8 mM) | [6] |
Safety & Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. Lacosamide is classified as toxic if swallowed and causes serious eye irritation.[10][11] All handling of lacosamide powder and concentrated solutions should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Engineering Controls: Use a chemical fume hood for weighing powder and preparing stock solutions.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Lab Coat: A standard lab coat is required.
-
-
Handling: Avoid creating dust.[12] Do not eat, drink, or smoke in the handling area.[10][11] Wash hands thoroughly after handling.[10][13]
-
Disposal: Dispose of waste material according to local, state, and federal regulations. Do not allow the product to reach the sewage system.[13][14]
Protocol: Preparation of a 100 mM Lacosamide Master Stock Solution
This protocol details the preparation of a high-concentration master stock in Dimethyl Sulfoxide (DMSO), the most common and effective solvent for this compound in cell culture applications. The high concentration allows for minimal addition of solvent to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Required Materials & Equipment
-
Lacosamide racemate powder (purity ≥98%)
-
Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL) or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes (P1000, P200)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator bath
-
Sterile 0.2 µm syringe filters (PTFE or nylon membrane, DMSO-compatible)[15]
-
Sterile syringes
Step-by-Step Dissolution Protocol
Causality Note: Weighing a larger mass (e.g., >10 mg) minimizes the impact of balance inaccuracies. If using a smaller amount, dissolving the entire contents of the manufacturer's vial is recommended to ensure accuracy.[16]
-
Pre-Handling: Before opening the vial, centrifuge the lacosamide powder for 1 minute at low speed (~500 x g) to ensure all powder is collected at the bottom.
-
Calculation: Determine the mass of lacosamide and volume of DMSO required. To prepare 1 mL of a 100 mM stock solution:
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Calculation: Mass (mg) = 0.1 mol/L × 0.001 L × 250.3 g/mol × 1000 mg/g = 25.03 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 25.03 mg of lacosamide powder and transfer it to a sterile microcentrifuge tube or cryovial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the lacosamide powder.
-
Mixing: Cap the tube tightly and vortex vigorously for 2-3 minutes. The solution should become clear and free of particulates. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization (Recommended): While high concentrations of DMSO are antimicrobial, sterile filtration is the gold standard for ensuring the absence of contamination in cell culture reagents.[16][17][18]
-
Draw the lacosamide solution into a sterile syringe.
-
Attach a sterile 0.2 µm PTFE or nylon syringe filter.
-
Carefully dispense the filtered solution into a new, sterile cryovial. Note: Do not use filters made of materials not compatible with DMSO, as this can introduce leachables into your stock solution.
-
-
Aliquotting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[16][19]
-
Labeling: Clearly label each aliquot with the compound name ("Lacosamide"), concentration (100 mM), solvent (DMSO), preparation date, and your initials.[20]
-
Storage: Store the aliquots in a desiccated, dark environment at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[16][19][21] The solid compound is stable for at least 5 years when stored at -20°C.[6]
Workflow Visualization
Caption: Workflow for preparing a 100 mM Lacosamide master stock solution.
Protocol: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration master stock into cell culture medium to achieve the final desired experimental concentration.
Trustworthiness Principle: The final concentration of the organic solvent in the cell culture medium is a critical variable. High concentrations of DMSO can be cytotoxic and may confound experimental results.[22][23] It is imperative to keep the final DMSO concentration as low as possible, typically below 0.5% , with many sensitive cell lines requiring concentrations of ≤0.1% .[16][19][24] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Step-by-Step Dilution Protocol
-
Thaw Stock: Remove a single aliquot of the 100 mM lacosamide master stock from the -80°C freezer and thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final lacosamide concentration of 100 µM:
-
Formula: C₁V₁ = C₂V₂
-
C₁ = 100 mM (Stock Concentration)
-
V₁ = Volume of stock to add
-
C₂ = 100 µM = 0.1 mM (Final Concentration)
-
V₂ = 10 mL (Final Volume)
-
-
Calculation: (100 mM) × V₁ = (0.1 mM) × (10 mL) V₁ = (0.1 mM × 10 mL) / 100 mM = 0.01 mL = 10 µL
-
-
Final DMSO Concentration Check: A 10 µL addition to 10 mL final volume represents a 1:1000 dilution. The final DMSO concentration will be 100% / 1000 = 0.1% , which is well-tolerated by most cell lines.
-
Dilution: Warm the required volume of cell culture medium to 37°C. Using a calibrated pipette, add the calculated volume (10 µL) of the 100 mM stock solution directly to the pre-warmed medium.
-
Mixing: Immediately after adding the stock, mix the medium gently but thoroughly by swirling or pipetting up and down to prevent precipitation and ensure a homogenous solution.
-
Vehicle Control: Prepare a separate flask or plate of cells that will be treated with an equivalent volume of the vehicle (DMSO) alone. In the example above, you would add 10 µL of pure DMSO to 10 mL of medium.
-
Application: Add the final working solution (or vehicle control solution) to your cells and proceed with the experiment.
Example Dilution Table
The following table provides dilution examples for achieving common working concentrations in a final volume of 10 mL of cell culture medium, starting from a 100 mM master stock.
| Desired Final Concentration (µM) | Volume of 100 mM Stock to Add to 10 mL Medium (µL) | Final DMSO Concentration (%) |
| 1 | 0.1 | 0.001% |
| 10 | 1 | 0.01% |
| 50 | 5 | 0.05% |
| 100 | 10 | 0.1% |
| 250 | 25 | 0.25% |
Dilution and Experimental Logic
Caption: Logical flow for diluting the master stock and preparing a vehicle control.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in medium | Poor solubility at final concentration; rapid addition of concentrated stock. | Add the stock solution dropwise to the medium while gently vortexing or swirling. Consider a two-step serial dilution, first in medium, to reduce the concentration gradient. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of stock; inaccurate pipetting; stock degradation. | Always use fresh aliquots for each experiment.[16] Verify pipette calibration. Store aliquots properly at -80°C in a desiccated environment. |
| Cell toxicity or death observed | Final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration to ≤0.1% or lower. Always run a vehicle control to confirm solvent toxicity.[19][24] |
References
-
Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed, National Center for Biotechnology Information.[Link]
-
Lacosamide. Wikipedia.[Link]
-
Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. PubMed, National Center for Biotechnology Information.[Link]
-
What is the mechanism of Lacosamide? Patsnap Synapse.[Link]
-
Lacosamide for the prevention of partial onset seizures in epileptic adults. PubMed Central, National Center for Biotechnology Information.[Link]
-
SMALL MOLECULES - Frequently Asked Questions. Captivate Bio.[Link]
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Sterile filter before drug exposure to cell culture? ResearchGate.[Link]
-
Lacosamide - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.[Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, National Center for Biotechnology Information.[Link]
-
Lacosamide Tablets, USP - Safety Data Sheet. ScieGen Pharmaceuticals.[Link]
-
Lacosamide | C13H18N2O3. PubChem, National Center for Biotechnology Information.[Link]
-
Preparing Stock Solutions. PhytoTech Labs.[Link]
-
Lacosamide Accord | EMA. European Medicines Agency.[Link]
-
Can I expose my drug stock under UV in the biosafety cabinet? ResearchGate.[Link]
-
How to prepare sterile drug solution in DMSO for cell culture? Reddit.[Link]
-
How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube.[Link]
-
Physicochemical properties of lacosamide. ResearchGate.[Link]
-
Stock Solution. Microbiology and Molecular Biology, Brigham Young University.[Link]
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Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug. Frontiers in Pharmacology.[Link]
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Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. PMC, National Center for Biotechnology Information.[Link]
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Lacosamide: A Review of Preclinical Properties. PMC, National Center for Biotechnology Information.[Link]
-
Development and validation of a stability-indicating RP - HPLC method for determination of lacosamide. ResearchGate.[Link]
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Stability indicating assay method for quantification of lacosamide in bulk and its pharmaceutical dosage form and characterization of major degradation products. ResearchGate.[Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC, National Center for Biotechnology Information.[Link]
-
What is the min DMSO concentration to dissolve unknown drugs? ResearchGate.[Link]
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Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. SID.[Link]
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- 24. sid.ir [sid.ir]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Lacosamide Racemate in Brain
Introduction: Unraveling Lacosamide's Chiral Pharmacology in the Brain
Lacosamide is an established anti-epileptic drug (AED) recognized for its unique mechanism of action, primarily the selective enhancement of slow inactivation of voltage-gated sodium channels.[1][2][3] This mode of action stabilizes hyperexcitable neuronal membranes, thereby inhibiting repetitive neuronal firing.[4] A critical aspect of Lacosamide's pharmacology is its stereochemistry; it is administered as the pure (R)-enantiomer, which is responsible for its therapeutic effects.[5][6] The (S)-enantiomer is considered pharmacologically inactive.[5][7] Understanding the in vivo disposition of both enantiomers in the brain's extracellular fluid (ECF) is paramount for elucidating their precise pharmacokinetic and pharmacodynamic relationship at the site of action.
In vivo microdialysis is a powerful and minimally invasive technique that allows for the continuous sampling of endogenous and exogenous substances from the ECF of specific brain regions in awake, freely moving animals.[8][9] This powerful methodology, when coupled with a stereoselective analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), provides an unparalleled window into the dynamic processes of drug distribution and metabolism within the central nervous system (CNS).[4][5]
These application notes provide a comprehensive and detailed guide for researchers, scientists, and drug development professionals on the use of in vivo microdialysis to measure Lacosamide and its S-enantiomer in the brain of a preclinical rodent model. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step to ensure scientific integrity and reproducibility.
Experimental Design and Considerations
A successful in vivo microdialysis study hinges on a well-thought-out experimental design. Key considerations include the selection of the appropriate animal model, target brain region, microdialysis probe, and perfusion parameters.
Animal Model: The choice of animal model will depend on the specific research question. Sprague-Dawley or Wistar rats are commonly used for neuropharmacology studies due to their well-characterized neuroanatomy and the availability of extensive stereotaxic atlases.[10][11]
Target Brain Region: For epilepsy research, the hippocampus is a frequently targeted region due to its role in seizure generation and propagation.[12] Stereotaxic coordinates for probe implantation must be precisely determined from a reliable rat brain atlas (e.g., Paxinos and Watson).[10][13]
Microdialysis Probe Selection: The choice of microdialysis probe is critical. Key parameters to consider are the membrane material, molecular weight cut-off (MWCO), and membrane length. For small molecules like Lacosamide (MW: 250.3 g/mol ), a probe with a low MWCO (e.g., 5-20 kDa) is suitable to minimize the influx of larger molecules that could interfere with the analysis. The membrane length should correspond to the size of the target brain structure.
Perfusion Fluid: The perfusion fluid, or perfusate, should be an isotonic solution that mimics the composition of the cerebrospinal fluid (CSF) to minimize disruption of the local tissue environment. A common formulation is artificial CSF (aCSF).[14]
Workflow Overview
The overall experimental workflow for in vivo microdialysis of Lacosamide racemate is depicted below.
Sources
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- 2. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lacosamide Racemate Delivery in Primary Neuronal Cultures
Welcome to the technical support center for optimizing the delivery of Lacosamide racemate in primary neuronal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your in vitro experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
Introduction to Lacosamide in Neuronal Research
Lacosamide is an anticonvulsant drug with a unique mechanism of action, making it a valuable tool for studying neuronal excitability and neuroprotection.[1][2] It selectively enhances the slow inactivation of voltage-gated sodium channels, a process that is crucial in regulating sustained neuronal firing.[1][3] This targeted action allows for the modulation of hyperexcitable states without significantly affecting normal neuronal activity.[1] Furthermore, studies have demonstrated the neuroprotective effects of Lacosamide in various models of neuronal injury.[4][5][6][7]
Lacosamide is a chiral molecule, with the (R)-enantiomer being the pharmacologically active form.[8][9] The (S)-enantiomer is considered inactive.[8] While the use of the pure (R)-enantiomer is ideal for specificity, the racemate is often more accessible for research purposes. Understanding how to properly handle and deliver the racemic mixture is critical for obtaining reliable and reproducible data in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when working with Lacosamide racemate in primary neuronal cultures:
Q1: What is the primary mechanism of action of Lacosamide?
Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels.[1][3] This is distinct from many other anticonvulsants that target the fast inactivation of these channels. By stabilizing the slow inactivated state, Lacosamide reduces the number of sodium channels available to open, thereby suppressing sustained high-frequency neuronal firing characteristic of seizure activity.[1]
Q2: Does the (S)-enantiomer in the racemate have any effect on neuronal cultures?
The (S)-enantiomer of Lacosamide is generally considered pharmacologically inactive.[8] However, when using a racemic mixture, it is important to consider that you are introducing an additional, inactive compound into your culture system. While direct neurotoxic effects of the (S)-enantiomer have not been widely reported, it is good practice to include appropriate controls to assess any potential off-target effects on neuronal viability or function.[10][11][12][13]
Q3: How should I prepare a stock solution of Lacosamide racemate?
Lacosamide is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[14][15] A common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final concentration of DMSO in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What is a typical working concentration range for Lacosamide in primary neuronal cultures?
The effective concentration of Lacosamide can vary depending on the specific neuronal culture system and the experimental endpoint. A starting point for dose-response experiments is often in the range of 10-100 µM.[1][16][17] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: How stable is Lacosamide in cell culture medium?
Lacosamide is generally stable in aqueous solutions.[18] However, it is always best practice to prepare fresh dilutions of your working solutions from a frozen stock for each experiment to ensure consistency. If you need to store working solutions, they should be kept at 4°C for short periods (a few days).
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide provides a structured approach to troubleshooting common problems when using Lacosamide racemate in primary neuronal cultures.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Neuronal Viability After Treatment | 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve Lacosamide may be too high. 2. Contamination: The stock solution or culture medium may be contaminated. 3. Incorrect Dosing: The concentration of Lacosamide may be too high for the specific neuronal population. | 1. Solvent Control: Ensure the final solvent concentration in the culture medium is below toxic levels (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. 2. Sterility Check: Filter-sterilize your Lacosamide stock solution and always use sterile techniques when preparing working solutions. 3. Dose-Response: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Lacosamide for your cells. |
| Inconsistent or No Effect of Lacosamide | 1. Drug Precipitation: Lacosamide may have precipitated out of the solution, especially at high concentrations or if not properly dissolved. 2. Degradation of Lacosamide: The stock solution may have degraded due to improper storage. 3. Cell Health: The primary neurons may not be healthy or mature enough to respond to the treatment. | 1. Solubility Check: Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, prepare a fresh solution. Consider warming the solution slightly to aid dissolution. 2. Fresh Stock: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Culture Quality Control: Ensure your primary neuronal cultures are healthy and have developed mature synaptic connections before starting your experiments. |
| High Variability Between Replicates | 1. Uneven Drug Distribution: Inconsistent mixing of the Lacosamide solution into the culture medium. 2. Inconsistent Cell Plating: Variations in cell density across wells or plates. 3. Edge Effects: Evaporation of media from the outer wells of a multi-well plate. | 1. Proper Mixing: Gently but thoroughly mix the Lacosamide into the culture medium before adding it to the cells. 2. Consistent Plating: Ensure a uniform cell suspension when plating and use a consistent plating volume for each well. 3. Mitigate Edge Effects: To minimize evaporation, do not use the outer wells of the plate for experimental conditions, or fill them with sterile water or media. |
Experimental Protocols
Protocol 1: Preparation of Lacosamide Racemate Stock and Working Solutions
-
Materials:
-
Lacosamide racemate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
-
Procedure for 100 mM Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of Lacosamide racemate powder. (Molecular Weight: ~250.3 g/mol )
-
Dissolve the powder in sterile DMSO to a final concentration of 100 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Perform serial dilutions in sterile, pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Use the working solutions immediately.
-
Protocol 2: Assessing Neuronal Viability after Lacosamide Treatment
-
Materials:
-
Primary neuronal cultures in a multi-well plate
-
Lacosamide working solutions
-
Vehicle control (culture medium with the same final concentration of DMSO)
-
MTT or similar viability assay kit
-
Plate reader
-
-
Procedure:
-
Culture primary neurons to the desired stage of maturity.
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the Lacosamide working solution or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizing Key Concepts
To aid in the understanding of the experimental workflow and the mechanism of Lacosamide, the following diagrams are provided.
Caption: General Experimental Workflow for Lacosamide in Neuronal Cultures.
References
- Brooks, W. H. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Sciences & Research, 13(6), 334-338.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Cirilli, R., & Ferretti, R. (2022).
- Mehvar, R., & Brocks, D. R. (2001). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of pharmacy & pharmaceutical sciences: a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 4(2), 125-136.
- Cunha, T., & Monteiro, R. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(10), 1637.
- Avoli, M., & Russo, E. (2009). Lacosamide: a new approach to target voltage-gated sodium currents in epileptic disorders. Current opinion in investigational drugs (London, England: 2000), 10(7), 673-81.
- Costa, C., et al. (2018). Lacosamide protects striatal and hippocampal neurons from in vitro ischemia without altering physiological synaptic plasticity. Neuropharmacology, 135, 424-430.
- Lin, C. H., et al. (2020).
- Choi, B. Y., et al. (2016). Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke. Experimental & therapeutic medicine, 12(5), 3341-3348.
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FDA. (2008). Vimpat (lacosamide) Oral Solution Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]
- Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS drug reviews, 13(1), 21-42.
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ResearchGate. (n.d.). Chemical structures of lacosamide and its S-enantiomer. Retrieved from [Link]
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ResearchGate. (2017). effect of lacosamide on epileptiform activity induced in human neocortical and hippocampal slices. Retrieved from [Link]
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American Epilepsy Society. (2022). Profile of Neuronal Apoptosis After Exposure to Voltage Gated Sodium Channel Blockers: Comparison Between Phenytoin, Lacosamide, Zonisamide, and Rufinamide. Retrieved from [Link]
-
Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
- Kalafatcilar, I., et al. (2020). Neuroprotective Effects of Lacosamide and Memantine on Hyperoxic Brain Injury in Rats. Neurochemical research, 45(8), 1920-1929.
- Lees, G., et al. (2006). Stereoselective effects of the novel anticonvulsant lacosamide against 4-AP induced epileptiform activity in rat visual cortex in vitro. Neuropharmacology, 50(1), 98-110.
- Kouroupi, G., et al. (2023). The Concomitant Effect of the Antiepileptic Drug Lacosamide and rTMS on an SH-SY5Y Model of Neuronal Excitability.
- Horishita, T., et al. (2017). Lacosamide Inhibition of NaV1. 7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Scientific reports, 7(1), 1-14.
- Peycheva, E., et al. (2021). Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. International journal of molecular sciences, 22(9), 4667.
- Peycheva, E., et al. (2021). Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 22(9), 4667.
- Agranat, I., & D'Acquarica, I. (2024). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. European Journal of Pharmaceutical Sciences, 195, 107082.
- Singh, S., & Sharma, B. (2016). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 4(1), 1-13.
- Ozdemir, A., et al. (2023). Lacosamide exhibits neuroprotective effects in a rat model of Parkinson's disease.
-
European Medicines Agency. (2011). Assessment report for Vimpat. Retrieved from [Link]
- Peycheva, E., et al. (2021). Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 22(9), 4667.
- McCarthy, K., et al. (2023). Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception?. ACS infectious diseases, 9(7), 1341-1350.
- Singh, S. P., & Sharma, B. K. (2016). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 4(1), 1-13.
-
MDPI. (2025). Anti-inflammatory properties of lacosamide in an astrocyte-microglia co-culture model of inflammation. Retrieved from [Link]
-
Bohrium. (n.d.). The novel antiepileptic drug lacosamide blocks behavioral and brain metabolic manifestations of seizure activity in the 6Hz psychomotor seizure model. Retrieved from [Link]
-
FDA. (n.d.). VIMPAT® (lacosamide) tablets, for oral use, CV VIMPAT® (lacosamide) oral solution, CV VIMPAT® (lacosamide) injection, for intravenous use, CV. Retrieved from [Link]
- Lee, J. Y., et al. (2019). Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. Pharmaceutics, 11(4), 154.
- Jiruška, P., et al. (2017).
- Li, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Journal of pharmaceutical and biomedical analysis, 238, 115838.
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ResearchGate. (n.d.). Working hypotheses of lacosamide binding mechanisms. Retrieved from [Link]
-
University of Tokyo. (n.d.). Protocol for preparing hippocampal neuronal cultures. Retrieved from [Link]
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Journal of Visualized Experiments. (2009). Preparation of Rat Brain Aggregate Cultures for Neuron and Glia Development Studies. Retrieved from [Link]
-
BrainXell. (n.d.). Cortical Glutamatergic Neuron Culture Protocol. Retrieved from [Link]
-
FDA. (n.d.). Lacosamide (la-KOE-sa-mide) Oral Solution, CV. Retrieved from [Link]
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- 3. Inhibition of neuronal Na+ currents by lacosamide: Differential binding affinity and kinetics to different inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Identification of Lacosamide Degradation Products by LC-MS
Welcome to the technical support guide for the analysis of Lacosamide and its degradation products. As researchers and drug development professionals, ensuring the stability and purity of active pharmaceutical ingredients (APIs) like Lacosamide is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during the identification of Lacosamide's degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Our approach is grounded in established scientific principles and regulatory expectations, such as the International Conference on Harmonisation (ICH) guidelines, to ensure your analytical methods are robust, reliable, and validation-ready.
Frequently Asked Questions (FAQs)
Forced Degradation Studies
Q1: What are the expected degradation pathways for Lacosamide, and under which conditions is it most likely to degrade?
A: Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is susceptible to degradation under specific stress conditions. Forced degradation studies show that the molecule is particularly labile under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3][4][5] Conversely, it demonstrates significant stability against dry heat, photolytic, and neutral hydrolytic stress.[5][6]
-
Acid & Base Hydrolysis: The primary sites for hydrolysis are the two amide linkages. Cleavage can occur at the acetamido group or the N-benzyl propionamide group, leading to various degradation products (DPs).
-
Oxidation: The molecule can undergo oxidation, potentially at the methoxy group or other positions, leading to the formation of N-oxides or hydroxylated species. Studies have identified several novel degradation products specifically under oxidative stress.[2][7]
Understanding these pathways is the foundational step in developing a stability-indicating analytical method, as it informs which stress conditions are critical to include in your study.
Q2: How should I design a comprehensive forced degradation study for Lacosamide based on ICH Q1A(R2) guidelines?
A: A well-designed forced degradation study should aim for a target degradation of 10-30% of the drug substance.[8] This extent of degradation is generally sufficient to produce and detect primary degradation products without generating secondary degradants that might not be relevant under normal storage conditions. The study must be comprehensive, covering all key stress conditions.
Here is a recommended protocol for initiating a forced degradation study on Lacosamide:
Protocol 1: Forced Degradation of Lacosamide
-
Sample Preparation: Prepare a stock solution of Lacosamide at a concentration of approximately 1-2 mg/mL in a suitable solvent like an acetonitrile/water mixture.[1][2]
-
Stress Conditions: Expose the Lacosamide solution to the following conditions in parallel. Include a control sample (unstressed) stored at refrigerated conditions for comparison.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Notes |
| Acid Hydrolysis | 1 M HCl | 100°C | 0.5 - 2 hours | To induce acid-catalyzed hydrolysis of amide bonds.[1][2] Neutralize the sample with an equivalent amount of base (e.g., 1 M NaOH) before LC-MS analysis. |
| Alkaline Hydrolysis | 1 M NaOH | 100°C | 0.5 - 2 hours | To induce base-catalyzed hydrolysis of amide bonds.[1][2] Neutralize the sample with an equivalent amount of acid (e.g., 1 M HCl) before analysis. |
| Oxidation | 30% H₂O₂ | 100°C | 0.5 - 2 hours | To simulate oxidative degradation.[1][2][9] This is a critical stressor for Lacosamide. |
| Thermal Degradation | Solid State | 105°C | 14 days | To assess the stability of the solid drug substance to heat.[1][2] Lacosamide is generally stable under these conditions. |
| Photolytic Degradation | Solid State | ICH Option 1 or 2 | ~14 days | To assess light stability. Expose the sample to 1.2 million lux hours and 200 watt-hours/m² of UV light.[1][2] |
-
Analysis: After the specified duration, dilute the stressed samples to a suitable concentration (e.g., 50-100 µg/mL) with the initial mobile phase and analyze immediately using a validated stability-indicating LC-MS method.
LC-MS Method Development
Q3: What are the recommended starting parameters for a stability-indicating LC-MS method for Lacosamide and its degradation products?
A: The goal is to achieve baseline separation of the parent drug from all process-related impurities and degradation products. A reversed-phase HPLC method is most common.
Table 2: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale & Experience |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle size | A C18 stationary phase provides excellent retention and separation for Lacosamide and its moderately polar degradants.[2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Formic acid is a volatile modifier that aids in protonation for positive ion ESI-MS, improving sensitivity.[2][10] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better peak shapes in gradient elution.[2][7] |
| Gradient Elution | Start at 5-10% B, ramp to 90-95% B over 15-20 min | A gradient is essential to elute both polar degradants and the parent drug with good resolution and within a reasonable runtime. |
| Flow Rate | 0.4 - 1.0 mL/min | Dependent on column internal diameter (e.g., ~0.4 mL/min for 2.1 mm i.d., ~1.0 mL/min for 4.6 mm i.d.).[4][9] |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce run time, but should be tested to ensure no on-column degradation.[10] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Lacosamide and its DPs contain basic nitrogen atoms that are readily protonated, making ESI+ the most sensitive mode.[1][10] |
| MS Scan Mode | Full Scan (m/z 100-600) followed by data-dependent MS/MS | First, use a full scan to detect all eluting ions. Then, use data-dependent acquisition (DDA) to automatically trigger MS/MS fragmentation on the most intense ions for structural elucidation.[1] |
Q4: What are the characteristic mass fragments of Lacosamide, and how can they help identify degradation products?
A: Understanding the fragmentation pattern of the parent drug is crucial for identifying its degradation products. The protonated molecule of Lacosamide appears at an m/z of 251.13 ([M+H]⁺).[1] Key product ions observed in MS/MS spectra are essential for confirming the core structure in potential degradants.
When analyzing a degradation product, look for these characteristic fragments. For example:
-
If a DP shows a mass shift of +16 Da (oxidation) but still produces fragments at m/z 144.06 or 91.05, it suggests the modification occurred on the acetamido-methoxypropyl side of the molecule.
-
If the fragment at m/z 219.11 (loss of methanol) is absent, it could indicate that the methoxy group was cleaved during degradation.[1]
This comparative fragmentation analysis is a powerful tool for proposing the structures of unknown degradants.
Troubleshooting Guide
Q5: My chromatogram from a stressed sample is very complex, with many overlapping peaks. How can I improve the separation?
A: This is a common challenge in stability studies.
-
Decrease the Gradient Slope: Make the gradient more shallow, especially around the retention time of the main peak and its closely eluting impurities. A slower increase in the percentage of organic solvent (Mobile Phase B) provides more time for compounds with similar polarities to separate.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution between critical pairs.
-
Adjust Mobile Phase pH: The pH of Mobile Phase A can significantly impact the retention and peak shape of ionizable compounds. For Lacosamide, a slightly acidic pH (e.g., using 0.1% formic acid) is generally effective.[2] Experimenting with pH can be a powerful tool for improving separation.
-
Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column. These stationary phases offer different selectivities that may resolve co-eluting peaks.
Q6: I've identified a peak with an m/z of 237.1, which corresponds to O-desmethyl Lacosamide. Is this a degradation product or a metabolite?
A: O-desmethyl Lacosamide (m/z 237.1) is the major known human metabolite of Lacosamide.[6] While it can potentially be formed under certain harsh chemical conditions, it is most recognized as a metabolite.[11][12] It's important to distinguish between degradation products and metabolites.
-
Degradation Products: Formed by chemical instability of the drug substance or product.
-
Metabolites: Formed by enzymatic processes in the body. In your study, if this peak appears significantly only in certain stress conditions (e.g., harsh hydrolysis), it could be classified as a degradant. However, it is primarily known as a metabolite and a potential process-related impurity.[13] Always cross-reference findings with known metabolic and synthetic pathways.
Q7: I am not detecting any degradation products, even under harsh stress conditions. What could be wrong?
A: While Lacosamide is quite stable to heat and light, it should show degradation in acidic, alkaline, and oxidative conditions.[1][2][5] If no degradation is observed, consider the following:
-
Insufficient Stress: The conditions may not have been harsh enough. Ensure the correct concentrations of acid/base/oxidizing agent were used and that the temperature and duration were adequate. A common starting point is 1 M HCl/NaOH at 100°C for 0.5-2 hours.[1][2]
-
Degradant Insolubility: The degradation products formed might be insoluble in your sample diluent. After stressing, visually inspect the sample for any precipitate. Try diluting with a stronger solvent (like pure acetonitrile or methanol) to ensure everything is dissolved before injection.
-
Degradants are Not Retained or Eluted: Your LC method might not be suitable. Highly polar degradants may elute in the solvent front (void volume), while highly non-polar ones may be irreversibly adsorbed to the column. Run a very fast "scouting" gradient (e.g., 5% to 95% B in 2 minutes) to see if any peaks appear at the extremes of the chromatogram.
-
MS Detection Issues: The degradation products may not ionize under the selected conditions. While ESI+ is optimal for Lacosamide, it's a good practice to also run a sample in ESI- mode to check for any acidic degradants that might ionize more efficiently in negative mode.[1]
Q8: My mass accuracy is poor, making it difficult to propose elemental compositions for unknown degradants. How can I improve this?
A: High mass accuracy is critical for confident structure elucidation.
-
Frequent Mass Calibration: Ensure your mass spectrometer is calibrated regularly according to the manufacturer's specifications, using the recommended calibration solution. Temperature fluctuations in the lab can cause the mass calibration to drift.
-
Use a Lock Mass: For high-resolution instruments (like TOF or Orbitrap), using an internal lock mass is essential. This involves continuously introducing a known compound at a low concentration, which the instrument software uses to correct for any mass drift in real-time during the analysis.
-
Optimize Sample Concentration: Overloading the mass spectrometer can lead to space-charging effects that degrade mass accuracy. Ensure your sample is diluted to an appropriate concentration where the main peak is not saturating the detector.
-
Confirm with Isotope Patterns: Use the isotopic pattern of the ion to validate the proposed elemental composition. The relative abundance of the X+1 and X+2 isotopes should match the theoretical pattern for your proposed formula. High-resolution MS software packages typically have tools for this.
References
-
Zhou, N., Li, T., Ai, L., Guo, C., Zhang, J., Fu, S., & Wang, Q. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 14-20. [Link]
-
Zhou, N., Li, T., Ai, L., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1). [Link]
-
Zhou, N., et al. (2017). Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. ResearchGate. [Link]
-
Ramisetti, N. R., Kuntam, U. B., & Arnipalli, M. (2014). Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: Development and validation of a stability indicating RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 95, 256-264. [Link]
-
Jane, J., & Ladani, D. Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmacy and Technology. [Link]
-
Ramisetti, N. R., Kuntam, U. B., & Arnipalli, M. (2014). Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 95, 256-264. [Link]
-
Unknown Author. (n.d.). MS/MS spectrum and fragmentation pathway of lacosamide. ResearchGate. [Link]
-
Zhou, N., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. R Discovery. [Link]
-
Kim, H., et al. (2023). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. National Institutes of Health. [Link]
-
Kumar, A. S., et al. (2015). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 7(1), 128-138. [Link]
-
Xu, J., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. National Institutes of Health. [Link]
-
Apexa, G., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 77-86. [https://www.rjpbcs.com/pdf/2011_2(4)/[10].pdf]([Link]10].pdf)
-
Kumar, P., et al. (2023). Stability-indicating normal-phase HPLC method development for separation and quantitative estimation of S-enantiomer of lacosamide in pharmaceutical drug substance and tablet dosage form. PubMed. [Link]
-
Unknown Author. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lacosamide in Bulk and its Pharmaceutical Fo. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Xu, J., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology. [Link]
-
Unknown Author. (n.d.). Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. ResearchGate. [Link]
-
Xu, J., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. ResearchGate. [Link]
-
Srinivasachary, K., et al. (2016). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 8(1), 384-391. [Link]
-
Payto, D., et al. (2014). A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS. Semantic Scholar. [Link]
-
Zhou, N., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Semantic Scholar. [Link]
-
Unknown Author. (2008). Environmental Assessment for Lacosamide. FDA. [Link]
-
Tiwari, A. K., et al. (2014). IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LACOSAMIDE BY LIQUID-CHROMATOGRAPHY/TIME-OF-FLIGHT MASS SPECTROMETRIC AND MULTI-STAGE MASS SPECTROMETRIC ANALYSIS. R Discovery. [Link]
Sources
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- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
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- 8. rjptonline.org [rjptonline.org]
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- 11. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Strategies to improve Lacosamide racemate stability in aqueous solutions
Welcome to the Technical Support Center for Lacosamide stability. This guide is designed for researchers, scientists, and drug development professionals who are working with Lacosamide in aqueous solutions. As a single (R)-enantiomer drug, maintaining the stereochemical integrity of Lacosamide is paramount for its therapeutic efficacy and safety.[1][2] This center provides in-depth answers, troubleshooting workflows, and validated protocols to help you navigate the challenges of preventing racemization and ensuring the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is Lacosamide racemization and why is it a critical stability concern?
A: Lacosamide is the pure (R)-enantiomer of the molecule 2-acetamido-N-benzyl-3-methoxypropionamide.[1][3] Its therapeutic activity is stereoselective, meaning the specific three-dimensional arrangement of its atoms is crucial for its mechanism of action, which involves enhancing the slow inactivation of voltage-gated sodium channels.[1][2][4]
Racemization is the process where the pure (R)-enantiomer converts into its mirror image, the (S)-enantiomer, in solution. This process eventually leads to a 1:1 mixture of both enantiomers, known as a racemate. The (S)-enantiomer is considered an impurity and does not possess the desired pharmacological activity.[5] Therefore, racemization leads to a direct loss of the active pharmaceutical ingredient (API) and introduces a stereoisomeric impurity, compromising both the efficacy and safety profile of the drug. Regulatory bodies like the International Council for Harmonisation (ICH) require strict control over enantiomeric purity, making the prevention of racemization a critical quality attribute.[6]
Q2: What is the primary mechanism driving Lacosamide racemization in aqueous solutions?
A: The racemization of Lacosamide is primarily driven by the chemical environment of the aqueous solution, particularly the pH. The key structural feature susceptible to racemization is the hydrogen atom on the chiral carbon (the carbon atom attached to the acetamido group). In the presence of a base (hydroxide ions in alkaline solutions) or an acid, this hydrogen can be abstracted, leading to the formation of a planar, achiral enolate intermediate. This intermediate can then be reprotonated from either side with equal probability, resulting in the formation of both the (R)- and (S)-enantiomers, thus leading to racemization. Forced degradation studies have shown that Lacosamide experiences significant degradation under both acidic and alkaline hydrolytic conditions.[7][8][9]
Caption: Mechanism of Lacosamide Racemization.
Q3: How does pH influence the rate of Lacosamide racemization?
A: The pH of the aqueous solution is the most critical factor influencing Lacosamide's stereochemical stability. Both strongly acidic and strongly alkaline conditions can accelerate racemization and other degradative processes.[7][8][9][10]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis and racemization are significant concerns. The presence of hydroxide ions facilitates the removal of the proton from the chiral center, speeding up the formation of the achiral intermediate.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also lead to degradation, although the primary stability concern is often racemization under basic conditions.[7][8]
For optimal stability, parenteral formulations of Lacosamide are typically buffered to a slightly acidic pH. A stable parenteral composition of Lacosamide has been described with a pH in the range of 4.0 to 5.0, and more specifically between 4.3 and 4.7.[11] Maintaining the pH within this weakly acidic range is the most effective strategy to minimize the rate of racemization in aqueous solutions.
Q4: What is the impact of temperature on the stability of Lacosamide solutions?
A: Temperature is another critical factor. As with most chemical reactions, the rate of racemization and hydrolysis increases with temperature. Forced degradation studies performed at elevated temperatures (e.g., 60°C, 70°C, or 100°C) show significantly faster degradation compared to room temperature.[8][10][12]
For routine laboratory use, it is recommended to store Lacosamide stock solutions refrigerated (2-8°C) to minimize degradation over time. While Lacosamide is relatively stable at room temperature for short periods when formulated correctly[13][14], long-term storage of aqueous solutions should be at reduced temperatures. It is crucial to avoid freezing Lacosamide solutions, as freeze-thaw cycles can potentially affect stability.[14][15]
Q5: Are there specific excipients or buffer species I should use or avoid?
A: Yes, the choice of excipients and buffer systems is crucial.
-
Recommended:
-
Buffers: Use standard buffer systems that can reliably maintain the pH in the optimal range of 4.0-5.0, such as acetate or citrate buffers.
-
Tonicity Agents: Sodium chloride is a commonly used and compatible tonicity-adjusting agent.[11]
-
Diluents: Lacosamide injection is compatible and chemically stable with 0.9% Sodium Chloride, 5% Dextrose, and Lactated Ringer's solution.[13][16]
-
-
To Avoid:
-
Highly Basic Excipients: Avoid any excipients that could raise the pH of the final solution into the alkaline range.
-
Reactive Species: While Lacosamide is stable against photolysis and dry heat, it shows significant degradation under oxidative stress (e.g., in the presence of hydrogen peroxide).[7][8][10] Therefore, avoid strongly oxidizing agents in the formulation.
-
Compatibility studies have shown Lacosamide to be compatible with common excipients used in immediate-release tablets, but for aqueous solutions, pH control remains the paramount concern.[12]
Q6: How can I accurately quantify the enantiomeric purity of my Lacosamide sample?
A: The most reliable method for determining the enantiomeric purity of Lacosamide is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a special column with a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers, allowing for their separation and quantification.[5] Several validated chiral HPLC methods have been published for Lacosamide.[5][6][17][18] A detailed protocol for a representative method is provided in the "Key Experimental Protocols" section below.
Troubleshooting Guide: Investigating Unexpected Enantiomeric Impurity
If you detect an unacceptable level of the (S)-enantiomer in your Lacosamide solution, follow this systematic troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for Lacosamide stability issues.
Key Experimental Protocols
Protocol 1: Preparation of a pH-Controlled Lacosamide Stock Solution (10 mg/mL)
This protocol describes the preparation of a stable stock solution buffered to an optimal pH.
-
Prepare Buffer: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 4.5 using acetic acid. Filter through a 0.22 µm filter.
-
Weigh Lacosamide: Accurately weigh the required amount of Lacosamide (R-enantiomer) powder.
-
Dissolution: Add a portion of the pH 4.5 acetate buffer to the Lacosamide powder and vortex or sonicate briefly until fully dissolved.
-
Final Volume: Bring the solution to the final desired volume with the pH 4.5 buffer.
-
Verification: Confirm the final pH of the solution is within the 4.3 - 4.7 range.
-
Storage: Store the solution in a tightly sealed, protected-from-light container at 2-8°C.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Assessment
This method is adapted from published, validated procedures for the separation of Lacosamide and its (S)-enantiomer.[5]
| Parameter | Specification |
| Column | Chiralpak IC (Cellulose tris(3,5-Dichlorophenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 27°C |
| Detection (UV) | 210 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Mobile Phase |
| Expected RT (R-Lacosamide) | ~ 6-8 minutes |
| Expected RT (S-enantiomer) | ~ 9-11 minutes |
System Suitability:
-
Resolution: The USP resolution between the (R)-Lacosamide and (S)-enantiomer peaks should be greater than 2.0 (published methods show >5.0).[5]
-
Tailing Factor: The tailing factor for the (R)-Lacosamide peak should be less than 2.0.
Protocol 3: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the stability profile of a drug under stress conditions, as mandated by ICH guidelines.[10]
Caption: Workflow for a forced degradation study of Lacosamide.
References
-
Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. (2019). Acta Chromatographica, 31(1). Available at: [Link]
-
Charagondla, K. A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2008). NDA 22-253 & 22-254 Review. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Available at: [Link]
-
Krishnaiah, A., et al. HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2011_2(4)/[5].pdf]([Link]5].pdf)
-
ResearchGate. (n.d.). Structures of the degradation products of lacosamide. Available at: [Link]
-
European Medicines Agency (EMA). (2016). Lacosamide Accord. Available at: [Link]
-
Fanali, C., et al. (2020). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. MDPI. Available at: [Link]
-
SciSpace. (n.d.). Hplc method for determination of lacosamide s(-)enantiomer in bulk and pharmaceutical formulation. Available at: [Link]
-
MIMS Philippines. (n.d.). Vimpat/Vimpat Injection: Dosages and Ingredients. Available at: [Link]
-
ResearchGate. (n.d.). HPLC method for determination of Lacosamide S(-)Enantiomer in bulk and pharmaceutical formulation. Available at: [Link]
-
GlobalRPH. (2017). Dilution Vimpat® - Lacosamide. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. Available at: [Link]
-
GlobalRPH. (2018). VIMPAT® (lacosamide). Available at: [Link]
- Google Patents. (n.d.). US11278634B1 - Stable parenteral composition of lacosamide.
-
National Institutes of Health (NIH). (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]
-
Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Available at: [Link]
-
ResearchGate. (n.d.). Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants. Available at: [Link]
-
DrugPatentWatch. (n.d.). List of inactive ingredients (excipients) in lacosamide. Available at: [Link]
-
ResearchGate. (n.d.). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Chiral Drugs: An Overview. Available at: [Link]
-
ResearchGate. (n.d.). The problem of racemization in drug discovery and tools to predict it. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Vimpat, INN-lacosamide. Available at: [Link]
-
PubMed. (n.d.). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Novel Agents to Target and Identify Lacosamide Receptors. Available at: [Link]
- Google Patents. (n.d.). CN105646284A - Lacosamide synthesis method.
-
Patsnap Synapse. (2024). What is the mechanism of Lacosamide?. Available at: [Link]
Sources
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- 2. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. What is the mechanism of Lacosamide? [synapse.patsnap.com]
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- 6. Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations [mdpi.com]
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- 9. researchgate.net [researchgate.net]
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- 11. US11278634B1 - Stable parenteral composition of lacosamide - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
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- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Overcoming poor solubility of Lacosamide racemate in buffers
Welcome to the technical support center for Lacosamide racemate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with Lacosamide solubility in buffer systems during experimental and pre-formulation studies. While Lacosamide is generally well-behaved in aqueous media, specific experimental conditions can present unique challenges. This resource provides in-depth FAQs and troubleshooting protocols to navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions regarding the fundamental properties of Lacosamide, which are essential for understanding its behavior in solution.
Q1: Is Lacosamide racemate considered a poorly soluble compound?
A: This is a critical point of clarification. Contrary to the premise of some experimental difficulties, Lacosamide is classified as a Biopharmaceutics Classification System (BCS) Class I drug.[1][2] This classification is reserved for compounds with both high solubility and high permeability. Regulatory bodies like the European Medicines Agency (EMA) have noted that a 200 mg dose readily dissolves in 250 ml of buffers across a pH range of 1 to 7.5.[1] Its oral bioavailability is approximately 100%, further confirming its high solubility and absorption characteristics.[1][2]
Therefore, if you are experiencing solubility issues, it is likely due to specific experimental conditions rather than an inherent property of the molecule itself.
Q2: What are the key physicochemical properties of Lacosamide that influence its solubility?
A: Understanding the fundamental properties of Lacosamide is the first step in troubleshooting. The molecule is a functionalized amino acid.[3][4][5] Below is a summary of its key characteristics.
| Property | Value | Significance for Formulation |
| Molecular Formula | C₁₃H₁₈N₂O₃ | - |
| Molar Mass | 250.30 g/mol [3][6] | Essential for all concentration calculations. |
| Appearance | White to light yellow powder[1][2] | Physical state at room temperature. |
| Melting Point | 143-144 °C[3] | Indicates a stable crystalline structure. |
| pKa | No pKa observed within pH 1.5 - 12[2][7] | Lacosamide is a neutral, non-ionizable molecule in the physiological pH range. Its solubility is therefore largely independent of pH. |
| LogP (octanol-water) | 0.25 - 0.728[2][6] | The low LogP value indicates good hydrophilicity, consistent with its high aqueous solubility. |
| Aqueous Solubility | High; 20.1 mg/mL in PBS (pH 7.5)[3] | Confirms its BCS Class I status. Problems typically arise only when attempting to prepare highly concentrated stock solutions. |
Q3: If Lacosamide is highly soluble, why am I observing precipitation or incomplete dissolution in my buffer?
A: This is the most common query we receive. Apparent insolubility can stem from several factors beyond the molecule's intrinsic properties:
-
Concentration Limit Exceeded: While highly soluble, Lacosamide still has a saturation point (~20 mg/mL in PBS).[3] Attempts to create stock solutions significantly above this concentration without formulation aids will inevitably lead to failure.
-
Poor Powder Wetting and Flow: Lacosamide as a raw powder is known to have poor flow properties.[1][8] This can lead to clumping and aggregation when added to a buffer, which can be mistaken for poor solubility. The powder may require significant mechanical energy (vortexing, sonication) to properly disperse and wet before it can dissolve.
-
"Salting Out" Effect: If your buffer contains very high concentrations of salts (e.g., >2 M), these ions can reduce the amount of available water molecules for solvating the Lacosamide, effectively decreasing its solubility.
-
Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent, controlled temperature. Preparing solutions at a higher temperature can increase solubility, but the compound may precipitate upon cooling to room or refrigerated temperatures.
-
Polymorphism: Lacosamide can exist in different crystalline forms (polymorphs), although the most stable forms have high solubility.[2] It is a good practice to be aware of the polymorphic form you are working with, as metastable forms can sometimes exhibit different kinetic solubility.
Part 2: Troubleshooting Guide for Solubility Challenges
This section provides structured, step-by-step protocols to address specific solubility problems you may encounter.
Problem 1: My Lacosamide racemate is precipitating out of a standard phosphate or TRIS buffer at my target concentration (e.g., 25-50 mg/mL).
This scenario suggests you are working near or above the intrinsic aqueous solubility limit of Lacosamide. The solution is to modify the vehicle to increase its solvation capacity.
Workflow for Enhancing Lacosamide Solubility
Caption: Decision workflow for addressing Lacosamide precipitation.
Strategy 1: Co-Solvency
Causality: Co-solvents are water-miscible organic solvents that enhance drug solubility by reducing the polarity of the aqueous environment.[9][10][11] They disrupt the hydrogen bonding network of water, making it more favorable for solvating compounds with both hydrophilic and hydrophobic moieties, like Lacosamide.[][13]
Recommended Co-solvents:
| Co-Solvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol | 5 - 20% | Effective, but can be toxic to some cell lines. |
| Propylene Glycol (PG) | 10 - 30% | Generally well-tolerated in many biological systems.[14] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 40% | A common choice for increasing solubility of poorly soluble drugs.[][15] |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Very strong solubilizer, but use should be minimized due to potential cellular toxicity and artifacts. Lacosamide is highly soluble in DMSO.[3] |
Step-by-Step Protocol for Co-solvent Screening:
-
Preparation: Prepare your aqueous buffer (e.g., PBS, pH 7.4) at 1.25x the final desired concentration.
-
Co-solvent Addition: In a separate vessel, add the desired volume of co-solvent. For example, to make a 20% PG solution, add 200 µL of PG to a 1 mL tube.
-
Lacosamide Addition: Weigh the required amount of Lacosamide racemate and add it directly to the co-solvent. Vortex thoroughly to create a slurry or a concentrated solution.
-
Buffer Titration: Slowly add the 1.25x buffer to the Lacosamide-cosolvent mixture in a dropwise manner while continuously vortexing. Bring the solution to the final volume (e.g., 1 mL).
-
Equilibration & Observation: Sonicate the final solution for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect for any cloudiness or precipitation against a dark background. Allow the solution to sit at the intended storage temperature (e.g., 4°C or room temperature) for at least one hour to check for stability.
Strategy 2: Micellar Solubilization with Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[16][17][18] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[14][19]
Step-by-Step Protocol for Using Polysorbate 80 (Tween 80):
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Polysorbate 80 in your desired buffer.
-
Buffer Preparation: Prepare your buffer at the desired final concentration.
-
Surfactant Addition: Add the 10% Polysorbate 80 stock to your buffer to achieve a final concentration of 0.5% to 2%. A 1% final concentration is a robust starting point.
-
Dissolution: Weigh and add the Lacosamide racemate powder directly to the surfactant-containing buffer.
-
Energy Input: Vortex vigorously for 2-3 minutes. Follow with sonication for 10-15 minutes. The mechanical energy helps break up powder aggregates and facilitates the partitioning of the drug into the micelles.
-
Observation: Inspect the solution for clarity. Micellar solutions should be clear or translucent.
Strategy 3: Inclusion Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] They can encapsulate a "guest" drug molecule, like Lacosamide, within their cavity, forming an inclusion complex.[21][22][23] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the drug's aqueous solubility.[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
Caption: Encapsulation of Lacosamide by a cyclodextrin.
Step-by-Step Protocol for using HP-β-CD:
-
Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it in 80% of the final volume of your desired buffer. A 10-20% (w/v) solution is a common starting point. Stir until the HP-β-CD is fully dissolved.
-
Add Lacosamide: Weigh and slowly add the Lacosamide racemate powder to the stirring HP-β-CD solution.
-
Complexation: Cover the container and stir at room temperature for 4-24 hours. Longer incubation times facilitate more complete complex formation. Gentle heating (30-40°C) can accelerate the process.
-
Finalize Solution: Once the Lacosamide is fully dissolved, adjust to the final volume with your buffer.
-
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm filter to remove any potential non-complexed drug particulates and ensure sterility.
Summary of Approaches
The table below provides a hypothetical comparison of the expected solubility enhancement for a target concentration of 50 mg/mL of Lacosamide.
| Formulation Vehicle | Expected Outcome | Rationale |
| Standard PBS (pH 7.4) | Precipitation | Exceeds the intrinsic aqueous solubility limit of ~20 mg/mL. |
| PBS + 20% Propylene Glycol | Likely Soluble | PG reduces solvent polarity, increasing solvation capacity. |
| PBS + 1% Polysorbate 80 | Likely Soluble | Micelles encapsulate the drug, increasing apparent solubility. |
| PBS + 20% HP-β-CD | Clear, Stable Solution | Inclusion complex formation provides the most significant solubility enhancement. |
By understanding the true BCS Class I nature of Lacosamide and applying these systematic troubleshooting protocols, researchers can effectively overcome solubility challenges encountered under demanding experimental conditions.
References
-
Lacosamide Accord | EMA. (2016, September 9). Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
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Thakkar, R., Gupta, A., & Prajapati, R. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Ahad, H. A., Jwalapuram, R., Haranath, C., Thadipatri, R., & Varshitha, C. V. H. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Retrieved from [Link]
-
Solubility of Things. (n.d.). Lacosamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubilization using micro-emulsion pre-concentrates is suitable for poorly soluble lipophilic compounds. Retrieved from [Link]
-
Swarnkar G., & Josh, M. (2011). Solubility Determination of Lacosamide by HPLC with Application to the Biopharmaceutics Classification System. International Journal of Pharmaceutical Erudition. Retrieved from [Link]
-
Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]
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accessdata.fda.gov. (2008). Dissolution Specification or Lacosamide Tablets. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2020). Australian Public Assessment Report for Lacosamide. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lacosamide. Retrieved from [Link]
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PubChem - NIH. (n.d.). Lacosamide. Retrieved from [Link]
- Google Patents. (n.d.). Formulation of lacosamide.
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical Formulations of Lacosamide.
-
Eureka | Patsnap. (n.d.). Lacosamide oral solution and preparation method thereof. Retrieved from [Link]
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Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
-
accessdata.fda.gov. (2008). 022255Orig1s000. Retrieved from [Link]
-
Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of lacosamide. Retrieved from [Link]
-
PMC - NIH. (2025). Investigation of Lacosamide solubility in supercritical carbon dioxide with machine learning models. Retrieved from [Link]
-
Kohn, H., et al. (2011). Novel Agents to Target and Identify Lacosamide Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Addressing Lacosamide racemate precipitation in experimental setups
Welcome to the technical support guide for Lacosamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with Lacosamide, specifically the precipitation of its racemate, in experimental setups. This guide provides in-depth, evidence-based solutions and explanations to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with Lacosamide solutions.
Q1: Why is my Lacosamide solution precipitating unexpectedly?
Precipitation of Lacosamide is often due to its concentration exceeding its solubility limit in the chosen solvent or buffer system. This can be triggered by several factors:
-
Supersaturation: The commercial formulation of Lacosamide syrup (15 mg/mL) was identified as a supersaturated, metastable solution, where precipitation could be initiated unpredictably over time.[1] This highlights that even seemingly clear solutions can be prone to crystallization.
-
Solvent Choice: While Lacosamide is soluble in organic solvents like DMSO and ethanol (~20 mg/mL), its aqueous solubility is significantly lower.[2] For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, its solubility is only about 2 mg/mL.[2]
-
pH Effects: Lacosamide is classified as a BCS Class I drug, indicating high solubility across a wide physiological pH range (1 to 7.5).[3] However, its stability can be compromised under strong acidic (1M HCl) or basic (1M NaOH) conditions, leading to degradation, which might be mistaken for precipitation.[3][4]
-
Temperature Changes: A decrease in temperature can lower the solubility of Lacosamide, potentially causing it to precipitate out of a solution that was stable at a higher temperature.[1]
-
Racemate vs. Enantiomer Solubility: Racemic compounds can sometimes have different crystal lattice energies and thus different solubilities compared to their individual enantiomers. It has been shown that some racemic compounds can be significantly less soluble than their pure enantiomer counterparts.[5] Although the active form is the (R)-enantiomer, precipitation issues can arise from the properties of the racemate if present.[6][7]
Q2: What is the best solvent for preparing a concentrated Lacosamide stock solution?
For preparing high-concentration stock solutions, organic solvents are recommended.
-
DMSO, Ethanol, and Dimethyl Formamide (DMF): Lacosamide is soluble in these solvents at approximately 20 mg/mL.[2]
-
Methanol: Lacosamide is freely soluble in methanol.[8]
Best Practice: Prepare a concentrated stock in an organic solvent like DMSO. For final experimental use, dilute this stock into your aqueous buffer or cell culture medium immediately before the experiment.[2] Ensure the final concentration of the organic solvent is low enough to be non-toxic to your experimental system.[2]
Q3: How can I increase the solubility of Lacosamide in my aqueous experimental buffer?
If you must dissolve Lacosamide directly in an aqueous buffer, consider the following:
-
pH Adjustment: Maintain the pH of your buffer within the optimal range of 1.2 to 7.5, where Lacosamide exhibits high solubility.[3] The pH of the commercial intravenous injection is adjusted to between 3.5 and 5.0.[9][10]
-
Avoid Supersaturation: Do not attempt to prepare aqueous solutions above its known solubility limit (approx. 2 mg/mL in PBS, pH 7.2).[2]
-
Gentle Warming: Gentle warming can aid dissolution, but be cautious as excessive heat can lead to degradation.[3]
-
Sonication: Using a sonicator can help dissolve the compound more effectively in the chosen diluent.[11]
Q4: How long can I store my aqueous Lacosamide solution?
It is strongly recommended to prepare fresh aqueous solutions of Lacosamide daily. The stability of aqueous solutions is not guaranteed for more than one day.[2] The commercial intravenous solution, once diluted, should not be stored for more than 4 hours at room temperature or 24 hours at 2-8°C.[10][12]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Root Cause Analysis of Lacosamide Precipitation
When precipitation occurs, a systematic approach is necessary to identify the cause. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for Lacosamide precipitation.
Guide 2: Protocol for Preparing Stable Lacosamide Working Solutions
This protocol minimizes the risk of precipitation by using a validated two-step process.
Objective: To prepare a 1 mM working solution of Lacosamide in a standard physiological buffer (e.g., PBS, pH 7.4).
Materials:
-
Lacosamide crystalline solid (FW: 250.3 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes and pipette tips
Step-by-Step Protocol:
-
Prepare 100 mM Stock Solution (in DMSO): a. Weigh out 25.03 mg of Lacosamide powder. b. Dissolve the powder in 1.0 mL of DMSO to create a 100 mM stock solution. c. Vortex thoroughly until the solid is completely dissolved. This stock solution is stable for extended periods when stored at -20°C.[2]
-
Prepare 1 mM Working Solution (in PBS): a. Immediately before your experiment, thaw the 100 mM DMSO stock solution. b. Perform a serial dilution. Take 10 µL of the 100 mM stock and add it to 990 µL of PBS (pH 7.4). c. Vortex immediately and thoroughly to ensure rapid and complete mixing. This prevents localized high concentrations of Lacosamide that could precipitate upon contact with the aqueous buffer. d. The final concentration will be 1 mM Lacosamide in PBS with 1% DMSO. This concentration of DMSO is generally well-tolerated in most cell-based and in vitro assays.
Critical Note: Always add the concentrated DMSO stock to the aqueous buffer, not the other way around. This ensures the compound is immediately diluted and dispersed, preventing it from crashing out of solution.
Guide 3: Verifying Lacosamide Concentration and Purity via RP-HPLC
If you suspect precipitation or degradation, you can verify the concentration of the soluble fraction using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the concentration of soluble Lacosamide.
Instrumentation and Conditions (Example Method):
| Parameter | Condition |
| Column | C18 or C8 column (e.g., 250 x 4.6mm, 5µm)[11][13] |
| Mobile Phase | Varies; common examples include Water:Methanol (40:60 v/v)[11] or Phosphate Buffer:Acetonitrile mixtures.[13] |
| Flow Rate | 1.0 - 1.5 mL/min[11][13] |
| Detection (UV) | 210 nm or 215 nm[11][13] |
| Column Temp. | Ambient or controlled (e.g., 25°C) |
| Injection Vol. | 10 - 20 µL |
Protocol:
-
Sample Preparation: a. Centrifuge your precipitated Lacosamide solution at >10,000 x g for 10 minutes to pellet the insoluble material. b. Carefully collect the supernatant without disturbing the pellet. c. Dilute the supernatant with the mobile phase to a concentration within the linear range of your standard curve (e.g., 25-75 µg/mL).[13]
-
Standard Curve Preparation: a. Prepare a series of known concentrations of Lacosamide (e.g., from a freshly prepared, fully dissolved stock) in the mobile phase.
-
Analysis: a. Inject the standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the diluted supernatant from your sample. c. Calculate the concentration in your sample by interpolating its peak area from the standard curve. This will give you the true concentration of soluble Lacosamide.
Section 3: The Science Behind Lacosamide Solubility
Understanding the physicochemical properties of Lacosamide is crucial for preventing precipitation.
Caption: Physicochemical properties of Lacosamide.
Lacosamide is the (R)-enantiomer of 2-acetamido-N-benzyl-3-methoxypropionamide.[7] It is classified under the Biopharmaceutics Classification System (BCS) as a Class I drug, which denotes both high solubility and high permeability.[3][7] This classification is based on its ability to dissolve completely in 250 mL of buffers across a pH range of 1 to 7.5 at 37°C.[3]
However, this "high solubility" classification can be misleading in a laboratory context where much smaller volumes and higher concentrations are often used. The practical solubility limit in common buffers like PBS is around 2 mg/mL.[2]
The molecule itself is a functionalized amino acid.[14] It is a white to light yellow powder that is sparingly soluble in water but freely soluble in methanol and other organic solvents like DMSO and ethanol.[2][8][11] It does not have a pKa within the physiological pH range of 1.5 to 12, meaning its charge state does not change, which contributes to its consistent solubility across this range.[7][15]
The key takeaway for researchers is the discrepancy between its official BCS classification and its practical solubility limits in concentrated experimental solutions. The issue reported with the commercial syrup formulation, where a 15 mg/mL solution was found to be a supersaturated metastable state, is a critical piece of evidence.[1] It demonstrates that Lacosamide can remain in solution above its equilibrium solubility for a time, but is prone to spontaneous precipitation, which can be initiated by factors like temperature changes, agitation, or the presence of nucleation sites.[1]
References
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Development and Validation of Analytical Methods for Lacosamide. (2011). Research Journal of Pharmaceutical Technology. Retrieved from [Link]
-
A simple HPLC–UV method for the determination of lacosamide in human plasma. (2011). Bioanalysis. Retrieved from [Link]
-
Lacosamide Accord | European Medicines Agency. (2017). European Medicines Agency. Retrieved from [Link]
-
Lacosamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Lacosamide. (n.d.). Wikipedia. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF LACOSAMIDE IN BULK AND PARENTERAL DOSAGE FORM. (2013). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. (2013). Scholars Research Library. Retrieved from [Link]
-
A Simple HPLC–UV Method for The Determination of Lacosamide in Human Plasma. (2011). Bioanalysis. Retrieved from [Link]
-
Vimpat/Vimpat Injection: Dosages and Ingredients | Full Prescribing Info. (n.d.). MIMS Philippines. Retrieved from [Link]
-
Lacosamide. (n.d.). Solubility of Things. Retrieved from [Link]
-
Physicochemical properties of lacosamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Dissolution Specification for Lacosamide Tablets (NDA 22-253 and NDA 22-254). (2008). U.S. Food and Drug Administration. Retrieved from [Link]
-
VIMPAT® (lacosamide). (2018). GlobalRPH. Retrieved from [Link]
-
Dilution Vimpat® - Lacosamide. (2017). GlobalRPH. Retrieved from [Link]
-
Vimpat, INN-lacosamide. (2011). European Medicines Agency. Retrieved from [Link]
- HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. (2011). Rasayan Journal of Chemistry.
- Processes for the preparation of lacosamide and intermediates thereof. (2011). Google Patents.
- Stable parenteral composition of lacosamide. (2022). Google Patents.
- Pharmaceutical Formulations of Lacosamide. (2014). Google Patents.
- Australian Public Assessment Report for Lacosamide. (2020).
-
Center for Drug Evaluation and Research Application Number: 22-255. (2010). U.S. Food and Drug Administration. Retrieved from [Link]
-
Concise Synthesis of Lacosamide with High Chiral Purity. (2019). ACS Omega. Retrieved from [Link]
- Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracem
- Formulation of lacosamide. (2013). Google Patents.
- Lacosamide Market Analysis in the USA: Patent Landscape, Clinical Insights, and Strategic Entry. (2024).
-
Lacosamide Injection: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved from [Link]
-
Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. (2019). PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Compound: LACOSAMIDE (CHEMBL58323). (n.d.). ChEMBL. EMBL-EBI. Retrieved from [Link]
- Processes for the preparation of lacosamide and intermediates thereof. (2012). Google Patents.
- Lacosamide Intravenous for adults. (n.d.). Medinfo Galway.
- Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. (2023). Journal of the American Chemical Society.
-
Environmental Assessment - NDA 22-253 & 22-254. (2008). U.S. Food and Drug Administration. Retrieved from [Link]
- Investigation of Lacosamide solubility in supercritical carbon dioxide with machine learning models. (2024). PMC.
-
Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column. (n.d.). Phenomenex. Retrieved from [Link]
- Influence of age and antiepileptic comedication on lacosamide concentrations in children with epilepsy: A retrospective cohort study. (2024).
-
Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. (2014). PubMed. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Method Validation for Quantifying Lacosamide Enantiomers in Plasma
Welcome to the technical support resource for the enantioselective quantification of Lacosamide in plasma. Lacosamide, an antiepileptic drug, is commercialized as the pure (R)-enantiomer, which is responsible for its pharmacological activity.[1] The (S)-enantiomer is considered an inactive impurity. Consequently, the accurate and precise quantification of each enantiomer in biological matrices like plasma is critical during drug development and for therapeutic drug monitoring to ensure safety and efficacy.
This guide is designed for researchers, bioanalytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, validation, and troubleshooting for the chiral separation of Lacosamide, grounded in authoritative regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and validation of bioanalytical methods for Lacosamide enantiomers.
Q1: Why is enantioselective quantification of Lacosamide in plasma necessary?
A1: The biological activities of chiral drugs often depend on their stereochemistry, leading to significant differences in pharmacokinetics and pharmacodynamics between enantiomers.[2] The U.S. Food and Drug Administration (FDA) has specific requirements for specifying the enantiomeric purities of chiral drugs.[2] For Lacosamide, only the (R)-enantiomer is pharmacologically active, while the (S)-enantiomer is inactive.[3] Therefore, a validated enantioselective method is required to accurately determine the concentration of the active therapeutic agent and to monitor for any potential in-vivo conversion or impurities, ensuring patient safety and adherence to regulatory standards.
Q2: What type of analytical column is best suited for separating Lacosamide enantiomers?
A2: Polysaccharide-based chiral stationary phases (CSPs) are the most effective and widely used for this purpose. Specifically, columns with cellulose or amylose derivatives, such as Cellulose tris(3,5-Dichlorophenylcarbamate) (e.g., Chiralpak IC) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or Lux Amylose-1), have demonstrated superior resolution.[1][2] These CSPs provide the necessary stereoselective interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) to effectively separate the (R)- and (S)-Lacosamide enantiomers. Both normal-phase and reversed-phase chromatography can be successful, though normal-phase (e.g., n-hexane:ethanol) often provides higher selectivity.[3][2]
Q3: How do I select an appropriate internal standard (IS) for an LC-MS/MS assay?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Lacosamide-d6 or deuterated R-Lacosamide.[4][5] A SIL-IS is the "gold standard" because it has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[6][7] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but it requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[8]
Q4: What are "matrix effects" in LC-MS/MS bioanalysis and how can I assess them?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts in plasma).[9][10] This can severely impact the accuracy, precision, and sensitivity of the method.[6] The "golden standard" for quantitative assessment is the post-extraction spike method.[8] This involves comparing the peak response of an analyte spiked into an extracted blank plasma sample to the response of the analyte in a neat solution at the same concentration. The ratio (Matrix Factor) indicates the degree of ion suppression (<1) or enhancement (>1).[8] Regulatory guidelines from the FDA and EMA require a thorough investigation of matrix effects during method validation.[9][11]
Q5: What sample preparation technique is recommended for extracting Lacosamide from plasma?
A5: Several techniques can be effective, with the choice depending on the required sensitivity, throughput, and cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile, and is suitable for LC-MS/MS analysis.[7][12][13] However, it is the least clean method and may result in significant matrix effects due to residual phospholipids.[14]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A common approach involves using an organic solvent mixture like methyl tert-butyl ether or diethyl ether:dichloromethane to extract Lacosamide from the plasma.[4][15]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts, significantly reducing matrix effects.[16] Polymeric SPE cartridges (e.g., C18) can be used to effectively retain Lacosamide from plasma, wash away interferences, and then elute the purified analyte.[16][17] This is often the preferred method for achieving the lowest limits of quantification.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of Lacosamide enantiomers.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Poor or No Enantiomeric Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase: Incorrect solvent ratio or lack of appropriate additive. | 1a. Optimize Organic Modifier: Systematically vary the ratio of the organic modifier (e.g., ethanol or isopropanol in normal-phase). Even small changes can dramatically impact selectivity.[18] 1b. Adjust Flow Rate: Lowering the flow rate generally increases interaction time with the CSP, often improving resolution at the cost of longer run times.[18] |
| 2. Inappropriate Column Temperature: Chiral separations can be highly sensitive to temperature changes. | 2a. Control Column Temperature: Use a column oven. Experiment with temperatures between 10°C and 40°C. Lower temperatures often enhance resolution for polysaccharide-based CSPs.[18][19] | |
| 3. Column Contamination/Degradation: Adsorption of matrix components or use of incompatible solvents can damage the CSP. | 3a. Flush the Column: Use a strong, compatible solvent (e.g., 100% Ethanol or as recommended by the manufacturer) to wash the column.[19][20] 3b. Use a Guard Column: A guard column is essential to protect the analytical column from strongly retained matrix components.[20] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: For basic compounds, interactions with acidic silanol groups on the silica support can cause tailing. | 1a. Add a Mobile Phase Modifier: In normal-phase, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase to block active sites and improve peak symmetry for basic analytes.[21] |
| 2. Sample Overload: Injecting too much analyte mass can saturate the stationary phase. | 2a. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the mass on-column is within the linear range of the CSP.[18] | |
| 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 3a. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the mobile phase itself or a weaker solvent.[20] | |
| Low or Inconsistent Recovery | 1. Inefficient Extraction: The chosen sample preparation method (PPT, LLE, SPE) is not optimal. | 1a. Optimize SPE Protocol: Ensure proper conditioning, equilibration, loading, washing, and elution steps. Test different wash solvents to remove interferences without eluting the analyte, and a stronger elution solvent to ensure complete recovery.[17] 1b. Optimize LLE pH & Solvent: Adjust the pH of the plasma sample to ensure Lacosamide is in a neutral state for efficient partitioning into the organic solvent. Screen different extraction solvents. |
| 2. Analyte Instability: Lacosamide may be degrading during sample processing or storage. | 2a. Perform Stability Assessments: As per FDA/EMA guidelines, validate freeze-thaw, bench-top, and long-term stability of Lacosamide in plasma to ensure sample integrity.[22][23] | |
| High Matrix Effect in LC-MS/MS | 1. Insufficient Sample Cleanup: Co-eluting endogenous compounds are suppressing or enhancing the analyte signal. | 1a. Improve Sample Preparation: Switch from PPT to a cleaner method like SPE or LLE to better remove interfering phospholipids and other matrix components.[14] 1b. Modify Chromatography: Adjust the chromatographic gradient or mobile phase to separate the analyte from the matrix interference zone.[6] |
| 2. Inappropriate Internal Standard: The IS is not co-eluting with the analyte and fails to track matrix-induced variations. | 2a. Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to compensate for matrix effects, as it experiences the same ionization suppression/enhancement as the analyte.[6] |
Part 3: Key Experimental Protocols & Workflows
Workflow for Method Validation
The following diagram outlines the logical workflow for validating a bioanalytical method for Lacosamide enantiomers, adhering to regulatory expectations.
Caption: Bioanalytical method validation workflow for Lacosamide enantiomers.
Protocol: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a robust starting point for extracting Lacosamide using a generic polymeric reversed-phase SPE cartridge.
Materials:
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Bond Elut Plexa), 30 mg/1 mL
-
Human Plasma (with anticoagulant like EDTA or Heparin)[24]
-
Internal Standard (IS) working solution (e.g., Lacosamide-d6 in Methanol)
-
Reagents: Methanol (HPLC Grade), Water (HPLC Grade), 1% Formic Acid in Water
-
SPE Vacuum Manifold
Procedure:
-
Pre-treat Sample: To a 200 µL aliquot of human plasma, add 25 µL of IS working solution. Vortex for 10 seconds. Add 200 µL of 1% Formic Acid in Water to acidify and disrupt protein binding. Vortex again.
-
Condition Cartridge: Place the SPE cartridge on the manifold. Pass 1 mL of Methanol through the cartridge. Do not allow the sorbent bed to go dry.
-
Equilibrate Cartridge: Pass 1 mL of Water through the cartridge. Do not allow the sorbent bed to go dry.
-
Load Sample: Load the entire 425 µL of the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).
-
Wash Cartridge: Pass 1 mL of Water through the cartridge to remove salts and polar interferences. Apply full vacuum for 1 minute to dry the sorbent bed.
-
Elute Analyte: Place a clean collection tube inside the manifold. Add 1 mL of Methanol to the cartridge to elute Lacosamide and the IS. Collect the eluate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.
Part 4: Data Presentation & Acceptance Criteria
Method validation performance must be documented and meet the criteria set by regulatory agencies like the FDA and EMA.[11][22][23]
Table 1: System Suitability Test (SST) Parameters for Chiral HPLC
System suitability must be confirmed before any validation or sample analysis run.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | Rs ≥ 3.0 between (R)- and (S)-Lacosamide | Ensures baseline separation for accurate and independent quantification of each enantiomer.[1] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good chromatographic performance. |
| %RSD of Peak Area | ≤ 15% for 6 replicate injections | Demonstrates the precision of the injection and the stability of the analytical system. |
Table 2: Bioanalytical Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)
This table summarizes key validation parameters and their typical acceptance criteria for chromatographic assays.[23][25][26]
| Validation Parameter | Concentration Level | Acceptance Criteria |
| Calibration Curve | Range of standards | Correlation coefficient (r²) ≥ 0.99. Each standard must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy (RE%) | LLOQ, LQC, MQC, HQC | The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (%CV) | LLOQ, LQC, MQC, HQC | The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | LQC, HQC | The IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 different lots of plasma. |
| Recovery | LQC, MQC, HQC | Recovery should be consistent and reproducible, although no specific % value is mandated. Consistency is key. |
| Stability | LQC, HQC | Analyte concentration must be within ±15% of the nominal concentration under tested conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). |
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone Website. [Link]
-
Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Rao, D. K., et al. (2015). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from NorthEast BioLab Website. [Link]
-
Chew, C. K., & Yang, C. X. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Shaik, A., & Dudipala, A. (2020). Direct Chiral HPLC-MS/MS Method for Determination of R-Lacosamide in Human Plasma. ResearchGate. [Link]
-
Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed. [Link]
-
Phenomenex Inc. (n.d.). Chiral Separation of the Drug Product Lacosamide on a Lux® 5 µm Amylose-1 Column According to Ph. Eur. Monograph 2992. Retrieved from Phenomenex Website. [Link]
-
ResearchGate. (n.d.). HPLC method for determination of Lacosamide S(-)Enantiomer in bulk and pharmaceutical formulation. Retrieved from ResearchGate Website. [Link]
-
Pistos, C., et al. (2016). A fully validated method for the determination of lacosamide in human plasma using gas chromatography with mass spectrometry: application for therapeutic drug monitoring. PubMed. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from Chiral Technologies Website. [Link]
-
SciSpace. (n.d.). Hplc method for determination of lacosamide s(-)enantiomer in bulk and pharmaceutical formulation. Retrieved from SciSpace Website. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from EMA Website. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA Website. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from PharmaCompass Website. [Link]
-
Clarke, W. (2019). Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS. PubMed. [Link]
-
European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation. Retrieved from EMA Website. [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from ResearchGate Website. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from Chromatography Today Website. [Link]
-
ResearchGate. (n.d.). Determination of lacosamide in human plasma by LC–MS/MS and its application to a human pharmacokinetic study. Retrieved from ResearchGate Website. [Link]
-
Frontiers. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from Frontiers Website. [Link]
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USP-NF. (2021). Lacosamide. Retrieved from USP-NF Website. [Link]
-
ResearchGate. (2021). Quantitative determination of lacosamide in human plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study. Retrieved from ResearchGate Website. [Link]
-
European Medicines Agency (EMA). (2016). Lacosamide Accord. Retrieved from EMA Website. [Link]
-
Bioanalysis Zone. (n.d.). A simple HPLC–UV method for the determination of lacosamide in human plasma. Retrieved from Bioanalysis Zone Website. [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from Agilent Website. [Link]
-
Labcorp. (n.d.). 007012: Lacosamide. Retrieved from Labcorp Website. [Link]
-
PubMed. (2022). Therapeutic Drug Monitoring of Lacosamide: Is 10 to 20 mg/L a Suitable Reference Range for Patients With Epilepsy?. Retrieved from PubMed Website. [Link]
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Technical Support Center: Forced Degradation Studies of Lacosamide Racemate
Welcome to the technical support resource for forced degradation studies of Lacosamide. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide field-proven insights, step-by-step protocols, and robust troubleshooting advice to navigate the complexities of stress testing for this antiepileptic drug. Our goal is to equip you with the necessary information to conduct scientifically sound studies that meet regulatory expectations and elucidate the intrinsic stability of Lacosamide.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions you might have before initiating your experiments.
Q1: Why are forced degradation studies on Lacosamide essential? Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the ICH.[1][2][3] These studies are performed to identify the potential degradation products that could form under various environmental stresses, thereby establishing the degradation pathways of the drug.[4][5][6] The data generated is fundamental for developing and validating stability-indicating analytical methods, which are required to ensure the purity, potency, and safety of the final drug product.[5][7]
Q2: What are the primary degradation pathways for Lacosamide? Lacosamide is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][8][9][10]
-
Under acidic stress , the primary degradation pathway is the hydrolysis of the acetamide group to form an amine degradant ((R)-2-amino-N-benzyl-3-methoxypropanamide).[10][11]
-
Under alkaline stress , Lacosamide tends to undergo intramolecular cyclization to form an imidazolidinone derivative (3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one).[10][11]
-
Oxidative stress can lead to the formation of several minor degradation products, including novel ones not seen under other conditions.[4][8]
Q3: How much degradation should I aim for in my experiments? The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][12][13] This range is considered sufficient to produce and detect primary degradation products without causing excessive secondary degradation, which might not be relevant to real-world storage conditions.[6][12] If you observe more than 20% degradation, the stress conditions are likely too harsh and should be moderated.[12][13]
Q4: Is Lacosamide sensitive to heat and light? No, multiple studies have demonstrated that Lacosamide is quite stable under thermal (dry heat) and photolytic stress conditions as prescribed by ICH guidelines.[9][10][11] While it is still necessary to conduct these experiments to confirm this stability as part of a complete forced degradation package, significant degradation is not expected.
Q5: Do I need to characterize every peak that appears in my chromatogram? Regulatory guidance requires that any degradation product observed during formal, long-term, or accelerated stability studies be reported, and if present above a certain threshold, identified and characterized.[2][14] Degradants that are uniquely formed under the more extreme conditions of forced degradation studies and do not appear in formal stability samples may not require full structural elucidation.[2][14] However, they are crucial for demonstrating the peak purity and specificity of your analytical method.
Experimental Workflow & Troubleshooting Guides
This core section provides detailed protocols for each stress condition, followed by a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: General workflow for Lacosamide forced degradation studies.
Acidic Hydrolysis
Protocol:
-
Prepare a stock solution of Lacosamide (e.g., 1 mg/mL).
-
To a suitable volume of the stock solution, add an equal volume of 1.0 M Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at 100°C for 30 minutes.[4][5][8]
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the sample with an equivalent concentration of Sodium Hydroxide (NaOH) to a pH compatible with your analytical column.
-
Dilute the final solution with your mobile phase to an appropriate concentration for HPLC analysis.
Troubleshooting Guide:
-
Q: I am not observing any significant degradation of Lacosamide under my acidic conditions. What should I check?
-
A: First, verify the concentration and age of your HCl solution. Ensure your incubation temperature was accurate and maintained. Lacosamide is known to be labile to acid, so degradation is expected.[9][10] If conditions are correct, consider extending the incubation time or increasing the temperature cautiously. A good starting point is to aim for the 5-20% degradation target.[12]
-
-
Q: My sample shows nearly complete degradation, making it difficult to assess the primary pathway. What's the solution?
-
A: Your stress conditions are too harsh. Reduce the severity by lowering the temperature (e.g., from 100°C to 80°C or 60°C), shortening the exposure time, or using a more dilute acid (e.g., 0.1 M HCl).[6] The goal is to achieve controlled degradation.
-
-
Q: I see a major new peak in my chromatogram. What is it likely to be?
Alkaline Hydrolysis
Protocol:
-
Prepare a stock solution of Lacosamide (e.g., 1 mg/mL).
-
To a suitable volume of the stock solution, add an equal volume of 1.0 M Sodium Hydroxide (NaOH).
-
Incubate the solution in a water bath at 100°C for 30 minutes.[4][5][8]
-
After incubation, cool the sample to room temperature.
-
Neutralize the sample with an equivalent concentration of HCl.
-
Dilute with mobile phase for HPLC analysis.
Troubleshooting Guide:
-
Q: After neutralizing my alkaline sample, a precipitate formed. What should I do?
-
A: This can be due to the formation of salts (e.g., NaCl) or the lower solubility of the degradant at neutral pH. Try diluting the sample with your mobile phase before the final pH adjustment. Alternatively, filter the sample through a 0.45 µm syringe filter before injection, but be aware that you might be removing a portion of your analyte or degradant. Always ensure the final sample pH is within the safe operating range for your HPLC column (typically pH 2-8 for silica-based C18 columns).
-
-
Q: What is the expected major degradation product under basic conditions?
Oxidative Degradation
Protocol:
-
Prepare a stock solution of Lacosamide (e.g., 1 mg/mL).
-
To a suitable volume of the stock solution, add an equal volume of 30% Hydrogen Peroxide (H₂O₂).
-
Cool the sample and dilute with mobile phase for analysis.
Troubleshooting Guide:
-
Q: My HPLC analysis of the oxidative stress sample shows a drifting baseline and poor peak shape. What is the cause?
-
A: This is a classic symptom of residual hydrogen peroxide in the sample. H₂O₂ is a strong oxidizer and UV-active, which can interfere with detection and potentially damage the stationary phase of your column over time. Dilute your sample significantly with the mobile phase before injection to minimize this effect.
-
-
Q: I am seeing multiple small, new peaks that are not reported in other studies. Are these real degradants?
-
A: It's highly possible. Oxidative degradation pathways can be complex and generate numerous minor products. Some studies have reported identifying up to four novel oxidative degradants of Lacosamide.[4][8] Use a high-resolution mass spectrometer (LC-MS/MS) to obtain accurate mass data for these peaks. This will allow you to propose elemental compositions and potential structures, even if they are novel.
-
Analytical Methodologies & Troubleshooting
A robust, stability-indicating analytical method is the cornerstone of a successful forced degradation study. Reverse-phase HPLC with UV detection is the most common technique.
Recommended HPLC Conditions
The following table summarizes typical starting conditions for a stability-indicating method for Lacosamide.
| Parameter | Recommended Condition | Common Alternatives/Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | C8 columns can also be used.[15] Shorter columns with smaller particles (UPLC) can increase speed.[7] |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.01M Potassium Phosphate) | Methanol can be used as the organic modifier. The buffer pH is often adjusted to between 2.0 and 4.0.[7][16][17] |
| Elution Mode | Gradient | A gradient elution is often required to separate all degradation products from the parent drug in a reasonable time.[8][10][11] |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions (e.g., 0.7 mL/min for UPLC).[7] |
| Detection | UV at 210 nm or 215 nm | Lacosamide lacks a strong chromophore, requiring detection at lower UV wavelengths.[15][16] |
| Column Temp. | 25°C - 45°C | Maintaining a consistent temperature improves reproducibility.[11] |
HPLC Troubleshooting Decision Tree
If you encounter issues with your chromatography, follow this decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting common HPLC issues.
Summary of Lacosamide Degradation Pathways
Lacosamide's degradation is highly dependent on the type of stress applied. The primary pathways identified in the literature are hydrolysis and cyclization.
Known Degradation Products
| Degradant Name | Formation Condition(s) | Proposed Structure/Mechanism |
| DP-I | Acidic Hydrolysis | (R)-2-amino-N-benzyl-3-methoxypropanamide. Formed via hydrolysis of the N-acetyl group.[10][11] |
| DP-II | Alkaline & Neutral Hydrolysis | 3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one. Formed via intramolecular cyclization.[10][11] |
| Oxidative DPs | Oxidative Stress | Multiple products, including hydroxylated derivatives and other novel structures.[4][8] |
Visualized Degradation Pathway
The diagram below illustrates the main degradation pathways of Lacosamide under hydrolytic stress.
Caption: Primary degradation pathways of Lacosamide under hydrolytic stress.
References
-
Zhou, N., Li, T., Ai, L., et al. (2019). Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 19-26. [Link]
-
Ramisetti, N. R., Kuntamreddy, N., & Lanke, S. (2014). Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 95, 256-264. [Link]
-
Jain, D., Basniwal, P. K., & Saini, V. (2014). IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LACOSAMIDE BY LIQUID-CHROMATOGRAPHY/TIME-OF-FLIGHT MASS SPECTROMETRIC AND MULTI-STAGE MASS SPECTROMETRIC ANALYSIS. Analytical Chemistry Letters, 4(2), 108-118. [Link]
-
Krishnaiah, A., Chandra, K. S., & Kumar, P. R. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-9. [https://www.rjpbcs.com/pdf/2011_2(4)/[8].pdf]([Link]8].pdf)
-
Jain, D., Basniwal, P. K., & Saini, V. (2014). Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. ResearchGate. [Link]
-
Zhou, N., Li, T., Ai, L., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. AKJournals. [Link]
-
Patel, Y. P. (2017). Structures of the degradation products of lacosamide. ResearchGate. [Link]
-
Rao, D. D., Kumar, T. R., & Reddy, G. S. (2014). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 6(5), 332-341. [Link]
-
Lhasa Limited. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Ramisetti, N. R., Kuntamreddy, N., & Lanke, S. (2014). Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: Development and validation of a stability indicating RP-HPLC method. ResearchGate. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
-
Zhou, N., Li, T., Ai, L., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. R Discovery. [Link]
-
Kamberi, M., & Tsutsumi, K. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Zhou, N., Li, T., Ai, L., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Semantic Scholar. [Link]
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Kumar, B. S., Kumar, B. V., & Rao, G. S. (2012). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharma Chemica, 4(4), 1478-1485. [Link]
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Tiwari, G., Tiwari, R., & Pandey, P. (2013). Stability-indicating liquid chromatographic method for quantification of new anti-epileptic drug lacosamide in bulk and pharmaceutical formulation. ResearchGate. [Link]
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Pharmavize. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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European Medicines Agency. (2017). Lacosamide Accord Assessment report. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Reddy, Y. R., Kumar, K. K., & Reddy, M. N. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 4(2), 337-342. [Link]
-
Singh, G., & Kumar, V. (2021). RP-HPLC method development and validation for the estimation of lacosamide in control release formulations. International Journal of Biology, Pharmacy and Allied Sciences, 10(12), 576-589. [Link]
-
Krishnaiah, A., Chandra, K. S., & Kumar, P. R. (2011). Development and validation of a stability-indicating RP - HPLC method for determination of lacosamide. ResearchGate. [Link]
-
Patel, M. J., & Patel, N. M. (2013). Development and Validation of RP-HPLC Method for Estimation of Lacosamide in Bulk and Its Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535-3539. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Lacosamide Racemate Target Engagement in Preclinical Models
Introduction: The Question of Stereoselectivity and Dual Targets
Lacosamide, approved as an adjunctive therapy for partial-onset seizures, presents a unique case study in antiepileptic drug (AED) development.[1][2] Marketed as the pure (R)-enantiomer, its primary mechanism is understood to be the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs), a distinct action compared to traditional sodium channel blockers like carbamazepine or phenytoin.[3][4][5] This mode of action helps to stabilize hyperexcitable neuronal membranes without affecting normal neuronal firing, theoretically offering a better side-effect profile.[2][4]
However, two critical questions often arise in preclinical validation that demand rigorous investigation:
-
Stereoselective Target Engagement: While the (R)-enantiomer is the active moiety, the (S)-enantiomer is considered a pharmaceutically inactive impurity.[6][7] A comprehensive preclinical assessment must validate this stereoselectivity. Does the racemate (a 50:50 mixture of R- and S-enantiomers) show attenuated efficacy compared to the pure R-form? Is the S-enantiomer truly devoid of activity at the primary target? Answering this confirms the specificity of the pharmacological action.
-
Validation of Secondary Targets: A secondary mechanism involving binding to the Collapsin Response Mediator Protein 2 (CRMP2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth, has been proposed.[2][8] This interaction is tantalizing as it suggests potential disease-modifying properties beyond simple seizure suppression.[8][9] However, this binding has been a subject of scientific debate, with some studies unable to replicate the finding.[10]
This guide provides a structured, in-depth comparison of preclinical models and methodologies designed to definitively validate the target engagement of lacosamide and its enantiomers. We will move from in vitro molecular interactions to in vivo functional outcomes, emphasizing the causality behind each experimental choice to build a self-validating, robust data package.
Part 1: The Primary Target - Voltage-Gated Sodium Channels (VGSCs)
The foundational claim for lacosamide's efficacy is its unique interaction with VGSCs. Unlike other AEDs that primarily affect fast inactivation, lacosamide selectively enhances slow inactivation, a process that occurs over seconds to minutes and is crucial for regulating neuronal excitability over longer periods.[4][11][12] Validating engagement with this target requires demonstrating this specific electrophysiological effect.
In Vitro Validation: Direct Measurement of Channel Modulation
The gold-standard method for directly assessing a compound's effect on ion channel function is patch-clamp electrophysiology.[13][14][15] This technique allows for precise control of the cell membrane's voltage while measuring the infinitesimally small ionic currents flowing through the channels.[14]
This protocol is designed to measure the effect of lacosamide enantiomers on the slow inactivation of VGSCs in a neuronal cell line (e.g., ND7-23 neuroblastoma cells).
Objective: To determine if (R)-lacosamide, (S)-lacosamide, and the racemate differentially enhance the slow inactivation of VGSCs.
Methodology:
-
Cell Preparation: Culture ND7-23 cells under standard conditions. Dissociate cells 24-48 hours post-plating for recording.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare extracellular (bath) solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.3.
-
Prepare intracellular (pipette) solution containing (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration.[14]
-
Hold the cell at a membrane potential of -100 mV.
-
To measure the voltage-dependence of slow inactivation, apply a 5-second conditioning prepulse to various potentials (e.g., from -120 mV to 0 mV in 10 mV steps).
-
Follow this with a brief (100 ms) recovery pulse to -120 mV to allow for complete recovery from fast inactivation.[11]
-
Finally, apply a test pulse to 0 mV to elicit the sodium current. The amplitude of this current reflects the fraction of channels available (i.e., not in the slow-inactivated state).
-
-
Compound Application:
-
First, record baseline currents in the control extracellular solution.
-
Perfuse the cells with a known concentration of (R)-lacosamide, (S)-lacosamide, or the racemate (e.g., 100 µM) and repeat the voltage protocol.
-
-
Data Analysis:
-
For each prepulse potential, normalize the peak current during the test pulse to the maximum current observed.
-
Plot the normalized current as a function of the prepulse potential to generate a steady-state slow inactivation curve.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2). A leftward shift (to more hyperpolarized potentials) in the V1/2 indicates enhancement of slow inactivation.
-
Expected Outcome & Interpretation: (R)-Lacosamide and the racemate are expected to cause a significant hyperpolarizing shift in the V1/2 of the slow inactivation curve, demonstrating target engagement.[3][12] (S)-Lacosamide is expected to have little to no effect, confirming the stereoselectivity of the interaction. The racemate's effect may be less potent than the pure (R)-enantiomer.
In Vivo Validation: Functional Confirmation of Anticonvulsant Activity
While in vitro data provides direct evidence of target modulation, in vivo models are essential to confirm that this engagement translates into a therapeutic effect. The profile of lacosamide in various seizure models is highly predictive of its sodium channel mechanism.
| Model | Seizure Type Mimicked | Primary Mechanism | Expected Lacosamide Efficacy | Key Advantage for Lacosamide |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Prevents seizure spread via VGSC blockade | High [3] | Gold standard for drugs acting on VGSCs. |
| 6 Hz Test | Psychomotor / Drug-resistant partial | Complex, but sensitive to VGSC modulators | High [3] | Predicts efficacy against difficult-to-treat partial seizures. |
| Pentylenetetrazol (PTZ) | Myoclonic / Absence | Antagonism of GABA-A receptor function | Low / Inactive [3] | Acts as a negative control, confirming lacosamide does not primarily act via the GABAergic system. |
Objective: To assess the in vivo anticonvulsant efficacy of lacosamide enantiomers and the racemate.
Methodology:
-
Animals: Adult male Swiss-Webster mice (or Sprague-Dawley rats). Allow for acclimatization for at least 3 days.
-
Drug Preparation & Administration:
-
Prepare suspensions of (R)-lacosamide, (S)-lacosamide, and the racemate in a suitable vehicle (e.g., 0.5% methylcellulose).[16]
-
Administer the compounds via intraperitoneal (i.p.) injection at a range of doses to determine the median effective dose (ED50). A vehicle control group must be included.
-
-
Seizure Induction:
-
At the time of predicted peak effect (e.g., 30 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal electrodes.[16]
-
Ensure good electrical contact by applying a drop of saline to the electrodes/corneas.
-
-
Endpoint Measurement:
-
The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered "protected" if the tonic hindlimb extension is abolished.[16]
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected.
-
Use probit analysis to calculate the ED50 value (the dose at which 50% of animals are protected) and its 95% confidence intervals for each compound.
-
Expected Outcome & Interpretation: (R)-Lacosamide should exhibit a potent, dose-dependent anticonvulsant effect with a low ED50. The racemate should also be effective, but likely with a higher ED50 than the pure (R)-enantiomer. (S)-Lacosamide should be inactive or have a significantly higher ED50, providing strong in vivo evidence for stereoselective target engagement.[17]
Part 2: The Secondary Target - Collapsin Response Mediator Protein 2 (CRMP2)
The potential interaction of lacosamide with CRMP2 is a compelling but contentious area.[8][10] CRMP2 is involved in neuronal plasticity, and targeting it could imply disease-modifying effects beyond seizure control.[9] Validating this target requires demonstrating specific binding and a functional consequence. Given the conflicting reports, a multi-pronged approach using orthogonal methods is crucial for trustworthiness.
In Vitro Validation: Binding Assays and Functional Consequences
If lacosamide binds to CRMP2, it should be detectable using biophysical methods and should alter CRMP2's known cellular functions.
The most direct way to test for an interaction is through binding assays. However, the literature shows these can yield conflicting results.
-
Surface Plasmon Resonance (SPR): This technique can detect the binding of a small molecule (lacosamide) to a protein (CRMP2) immobilized on a sensor chip in real-time. A 2012 study by Wolff et al. using SPR found no specific binding of lacosamide to human CRMP2 over a concentration range of 0.39-100 µM.[10]
-
Radioligand Binding: This involves using a radiolabeled version of lacosamide (e.g., [3H]lacosamide) and measuring its binding to cells or tissues expressing CRMP2. The same study by Wolff et al. also found no specific binding using this method.[10]
Causality and Interpretation: The negative results from these robust biophysical methods are a strong argument against a direct, high-affinity binding interaction.[10] Researchers seeking to validate this target must address these findings, perhaps by using different experimental conditions or by proposing an indirect mode of interaction.
An alternative approach is to look for a functional cellular effect consistent with CRMP2 modulation. (S)-lacosamide has been reported to inhibit CRMP2 phosphorylation in sensory neurons, a function not seen with the (R)-enantiomer.[18]
Experimental Protocol: Western Blot for CRMP2 Phosphorylation
Objective: To determine if lacosamide enantiomers alter the phosphorylation state of CRMP2 in cultured neurons.
Methodology:
-
Cell Culture: Culture primary dorsal root ganglion (DRG) or cortical neurons.
-
Treatment: Incubate the neurons with vehicle, (R)-lacosamide, and (S)-lacosamide (e.g., 2 µM and 200 µM) for a set time (e.g., 30 minutes).[18]
-
Lysate Preparation: Lyse the cells and collect the total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for total CRMP2 and phosphorylated CRMP2 (pCRMP2).
-
Probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Use secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensity using densitometry. Normalize the pCRMP2 signal to the total CRMP2 signal for each sample.
Expected Outcome & Interpretation: Based on published data, one would expect (S)-lacosamide to significantly reduce the pCRMP2/CRMP2 ratio compared to the vehicle control, while (R)-lacosamide would have no effect.[18] This result, while functional, suggests the controversial CRMP2 activity may reside with the "inactive" enantiomer, complicating the narrative of lacosamide's primary therapeutic mechanism.
Summary of Comparative Data
The following table summarizes the expected outcomes from the key validation experiments for each compound.
| Experiment | (R)-Lacosamide (Active Drug) | (S)-Lacosamide (Impurity) | Racemate (50:50 Mix) |
| VGSC Slow Inactivation (in vitro) | Strong enhancement (leftward V1/2 shift) | No significant effect | Moderate enhancement |
| MES Seizure Test ED50 (in vivo) | Low (High potency) | High / Inactive (Low/no potency) | Intermediate |
| CRMP2 Binding (SPR/Radioligand) | Likely no specific binding[10] | Likely no specific binding[10] | Likely no specific binding[10] |
| CRMP2 Phosphorylation (in vitro) | No significant effect | Inhibition [18] | Potential partial inhibition |
Conclusion and Forward Look
This guide outlines a logical and robust framework for validating the target engagement of lacosamide in preclinical models. The evidence strongly supports a stereoselective engagement of the (R)-enantiomer with voltage-gated sodium channels, leading to an enhancement of slow inactivation that correlates directly with in vivo anticonvulsant efficacy. This can be definitively demonstrated using a combination of patch-clamp electrophysiology and the maximal electroshock seizure model.
The role of CRMP2 remains more enigmatic. While direct, high-affinity binding is not supported by some rigorous biophysical studies[10], functional data suggests a potential interaction, particularly for the S-enantiomer.[18] For drug development professionals, this underscores a critical lesson: the primary mechanism of action must be validated with orthogonal, self-verifying experiments. Any proposed secondary targets, especially those with conflicting evidence, must be investigated with extreme scientific rigor before being incorporated into the core pharmacological narrative. The methodologies described herein provide the blueprint for such an investigation.
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A Comparative Guide to the Preclinical Efficacy of Lacosamide's R- and S-Enantiomers in Seizure Models
This guide provides a detailed comparison of the anticonvulsant efficacy of the R- and S-enantiomers of Lacosamide. It is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of their distinct pharmacological profiles supported by experimental data from established seizure models.
Introduction: The Significance of Chirality in Anticonvulsant Activity
Lacosamide, an approved anti-seizure medication, is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: (R)-lacosamide and (S)-lacosamide.[1][2] In pharmacology, such stereoisomers can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity.[1] The anticonvulsant properties of Lacosamide are almost exclusively attributed to its R-enantiomer, the active pharmaceutical ingredient.[3][4] The S-enantiomer is generally considered pharmacologically inactive in the context of seizure prevention.[2][4][5] This guide will dissect the experimental evidence that substantiates this stereoselective activity.
Distinct Mechanisms of Action: A Tale of Two Enantiomers
The differential efficacy of Lacosamide's enantiomers stems from their distinct molecular interactions within the central nervous system.
(R)-Lacosamide: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for (R)-lacosamide is the selective enhancement of the slow inactivation of voltage-gated sodium channels.[6][7][8][9][10] These channels are critical for initiating and propagating action potentials in neurons.[8] During the sustained neuronal firing characteristic of a seizure, (R)-lacosamide stabilizes the slow inactivated state of these channels.[8][11][12] This action reduces the number of sodium channels available to open, thereby inhibiting repetitive neuronal firing and stabilizing hyperexcitable neuronal membranes without affecting normal physiological function.[6][10][13] This unique mechanism distinguishes it from traditional sodium channel-blocking anti-seizure drugs that primarily affect fast inactivation.[8][9]
(S)-Lacosamide and its Interaction with CRMP-2
While the R-enantiomer exerts its primary effect on sodium channels, the S-enantiomer has been shown to interact with the collapsin response mediator protein 2 (CRMP-2).[14][15] CRMP-2 is a phosphoprotein involved in neuronal differentiation and axon guidance.[14][16] Studies have demonstrated that (S)-lacosamide can bind to CRMP-2 and inhibit its phosphorylation, which in turn can influence neurite outgrowth and CaV2.2 channel activity.[14][15] However, this interaction does not translate into significant anticonvulsant activity in conventional seizure models.[5] It is important to note that there are conflicting reports regarding the binding of (R)-lacosamide to CRMP-2, with some studies suggesting a weak interaction and others finding no specific binding.[16][17]
The following diagram illustrates the distinct primary targets of the R- and S-enantiomers of Lacosamide.
Caption: Differential primary molecular targets of Lacosamide enantiomers.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of new chemical entities is routinely assessed using a battery of preclinical seizure models. The maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests are two of the most widely used screening models.
-
Maximal Electroshock (MES) Seizure Model: This model is designed to induce generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.[6] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5][6]
-
Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABAA receptor antagonist that induces clonic seizures, modeling myoclonic and absence seizures.[14]
The data consistently demonstrate that (R)-lacosamide is potent in the MES model, while the S-enantiomer is largely inactive.[5] Conversely, (R)-lacosamide is reported to be inactive against seizures induced by PTZ.
| Enantiomer | Seizure Model | Efficacy (ED50 in mg/kg, i.p. in mice) | Primary Mechanism Tested |
| (R)-Lacosamide | Maximal Electroshock (MES) | ~4.5 - 9.99 | Prevention of seizure spread (Tonic-Clonic) |
| (S)-Lacosamide | Maximal Electroshock (MES) | > 100 | Prevention of seizure spread (Tonic-Clonic) |
| (R)-Lacosamide | Pentylenetetrazol (PTZ) | Inactive | Seizure threshold (Myoclonic/Absence) |
| (S)-Lacosamide | Pentylenetetrazol (PTZ) | Not typically tested due to inactivity in MES | Seizure threshold (Myoclonic/Absence) |
ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Data compiled from multiple sources.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following are detailed protocols for the MES and PTZ seizure models.
Maximal Electroshock (MES) Seizure Model Protocol
This protocol is designed to assess a compound's ability to prevent the spread of seizures.
Caption: Workflow for the Maximal Electroshock (MES) seizure model.
Methodology:
-
Animal Preparation: Male CF-1 mice are acclimatized to the laboratory environment. On the day of the experiment, animals are divided into groups (n=8-10 per group).
-
Drug Administration: The test compound ((R)- or (S)-Lacosamide) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle. The test is conducted at the time of peak effect of the compound.
-
Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas of each mouse for local anesthesia.[6] This is followed by a drop of 0.9% saline to ensure good electrical contact.[6] Corneal electrodes are then gently placed on the eyes.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered using an electroconvulsive shock apparatus.[5][6]
-
Observation: Immediately following the stimulus, the animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid, extended posture of the hindlimbs.[6]
-
Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[6]
-
Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Causality Behind Experimental Choices: The supramaximal electrical stimulus in the MES test is designed to recruit all neuronal circuits, thus testing a drug's ability to prevent the spread of seizure activity rather than elevating the seizure threshold.[6] The abolition of tonic hindlimb extension is a clear, all-or-none endpoint, making the results robust and reproducible.
Pentylenetetrazol (PTZ) Seizure Model Protocol
This protocol is used to identify compounds that can raise the seizure threshold.
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure model.
Methodology:
-
Animal Preparation: Adult male mice (e.g., Swiss albino) are acclimatized and divided into treatment groups.
-
Drug Administration: The test compound is administered at various doses, alongside a vehicle control group.
-
PTZ Injection: At the time of anticipated peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 75-85 mg/kg) is administered, typically via the intraperitoneal (i.p.) or subcutaneous (s.c.) route.[3]
-
Observation: Each animal is placed in an individual observation chamber and observed for at least 30 minutes.[3] The latency to the first myoclonic jerk and the onset of generalized clonic seizures are recorded. Seizure severity is often scored using a standardized scale (e.g., the Racine scale).[3]
-
Endpoint: The primary endpoints are an increase in the latency to seizures and a reduction in the mean seizure score compared to the vehicle-treated group.
-
Data Analysis: Statistical analysis is performed to determine if the test compound significantly alters the seizure parameters.
Causality Behind Experimental Choices: PTZ acts as a non-competitive antagonist of the GABAA receptor complex, reducing inhibitory neurotransmission and thus lowering the seizure threshold.[8] This model is therefore sensitive to compounds that enhance GABAergic inhibition or modulate other pathways involved in setting the seizure threshold.
Conclusion
The preclinical data from well-established seizure models unequivocally demonstrate the stereoselective anticonvulsant activity of Lacosamide. The R-enantiomer is a potent agent against generalized tonic-clonic seizures, as evidenced by its efficacy in the MES model, through its unique mechanism of enhancing the slow inactivation of voltage-gated sodium channels. In contrast, the S-enantiomer is devoid of significant anticonvulsant activity in these models. This clear distinction underscores the critical importance of stereochemistry in drug design and development for epilepsy and provides a robust rationale for the use of the enantiopure (R)-lacosamide in clinical practice.
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A Preclinical Guide to Lacosamide Racemate Interactions with Concomitant Antiepileptic Drugs
For researchers and drug development professionals navigating the complexities of antiepileptic drug (AED) polytherapy, understanding the preclinical interaction profile of a compound is paramount. This guide provides an in-depth comparison of the preclinical drug interaction studies of Lacosamide (LCM), a third-generation AED, with other commonly prescribed AEDs. We will delve into the experimental data, elucidate the rationale behind the study designs, and present the findings in a clear, comparative format to support informed decision-making in your research.
Lacosamide stands out due to its unique mechanism of action, selectively enhancing the slow inactivation of voltage-gated sodium channels, which differs from traditional sodium channel blockers that affect fast inactivation.[1] This distinct pharmacology suggests a potential for synergistic or additive effects when combined with other AEDs, making it a person of interest for adjunctive therapy in refractory epilepsy.[2][3]
The Critical Role of Preclinical Interaction Studies
Before any combination therapy can be considered for clinical investigation, a thorough preclinical evaluation of both pharmacodynamic (what the drugs do to the body) and pharmacokinetic (what the body does to the drugs) interactions is essential. These studies provide the foundational evidence for predicting efficacy and safety in humans. The primary goals are to:
-
Identify advantageous combinations: Uncover synergistic or additive anticonvulsant effects that could lead to improved seizure control.
-
De-risk clinical development: Pinpoint antagonistic interactions or combinations that exacerbate adverse effects, thereby preventing progression into costly and potentially harmful clinical trials.
-
Inform clinical trial design: Guide dose selection and patient monitoring strategies for subsequent clinical studies.
A cornerstone of preclinical pharmacodynamic interaction assessment is isobolographic analysis . This robust method allows for a quantitative determination of whether the effect of a drug combination is greater than, equal to, or less than the expected additive effect of the individual drugs.
Visualizing the Preclinical Drug Interaction Workflow
The following diagram outlines a typical experimental workflow for assessing the preclinical interaction of Lacosamide with another AED. This systematic approach ensures the generation of reliable and interpretable data.
Caption: A generalized workflow for preclinical evaluation of AED interactions.
Pharmacodynamic Interactions: A Comparative Analysis
The majority of preclinical studies have utilized mouse models of epilepsy, primarily the 6-Hz and the Maximal Electroshock (MES) seizure models, to evaluate the anticonvulsant effects of Lacosamide in combination with other AEDs. The 6-Hz model is considered a model of therapy-resistant partial seizures, while the MES model is a model of generalized tonic-clonic seizures.
Synergistic and Additive Interactions
The following table summarizes the observed pharmacodynamic interactions between Lacosamide and a range of other AEDs. A synergistic interaction implies that the combined effect is greater than the sum of the individual effects, while an additive interaction indicates the combined effect is equal to the sum of the individual effects.
| Co-administered AED | Seizure Model | Observed Interaction | Reference |
| Carbamazepine (CBZ) | 6-Hz | Synergistic | [2][3] |
| Lamotrigine (LTG) | 6-Hz | Synergistic | [2][3] |
| Topiramate (TPM) | 6-Hz | Synergistic | [2][3] |
| Gabapentin (GBP) | 6-Hz | Synergistic | [2][3] |
| Levetiracetam (LEV) | 6-Hz | Synergistic | [2][3] |
| Phenytoin (PHT) | 6-Hz | Additive (with a tendency towards synergy) | [2][3] |
| Valproate (VPA) | 6-Hz | Additive (with a tendency towards synergy) | [2][3] |
| Phenobarbital (PB) | MES | Additive (in a three-drug combination with VPA) | [4][5] |
| Oxcarbazepine (OXC) | MES | Additive to Synergistic (in three-drug combinations) | [6][7] |
| Pregabalin (PGB) | MES | Synergistic (in three-drug combinations) | [6][7] |
| Retigabine (RTG) | MES | Additive | [8] |
These findings are highly encouraging, as they suggest that the addition of Lacosamide to several existing AEDs, particularly second-generation agents, can lead to enhanced seizure protection.[2][3][6][7] The synergistic interactions observed with Carbamazepine, Lamotrigine, and Topiramate are of particular interest, as these are widely used AEDs.[2][3]
Antagonistic Interactions
It is equally crucial to identify combinations that may be detrimental. Some studies have reported antagonistic (or sub-additive) interactions, where the combined effect is less than the sum of the individual effects.
| Co-administered AEDs | Seizure Model | Observed Interaction | Reference |
| Carbamazepine (CBZ) + Valproate (VPA) | MES | Antagonistic | [9][10][11] |
| Lamotrigine (LTG) + Valproate (VPA) | MES | Antagonistic | [12][13] |
These findings underscore the importance of careful selection of AED combinations, as an unfavorable interaction could potentially worsen seizure control. The antagonistic interaction observed between Lacosamide, Carbamazepine, and Valproate in the MES model is a critical piece of preclinical data that warrants consideration.[9][10][11]
Pharmacokinetic Interactions: A Favorable Profile
A significant advantage of Lacosamide is its low potential for pharmacokinetic drug-drug interactions.[14][15] Preclinical and clinical studies have demonstrated that:
-
Lacosamide is not a significant inducer or inhibitor of cytochrome P450 (CYP) enzymes.[1][14]
-
It has low plasma protein binding (<15%), minimizing the risk of displacement interactions.[1][14]
-
Co-administration with potent CYP inducers (like Carbamazepine) or inhibitors (like Valproate) did not have a clinically relevant effect on Lacosamide's pharmacokinetics, and vice-versa.[14]
However, one study did note that co-administration of Lacosamide and Topiramate led to an increase in plasma levels of Lacosamide, while co-administration with Phenytoin increased plasma levels of Phenytoin.[2] While brain concentrations of the AEDs were not affected, these plasma level changes highlight the need for continued monitoring.[2]
Safety and Tolerability of Lacosamide Combinations
A crucial aspect of preclinical evaluation is the assessment of adverse effects. In the context of AEDs, motor impairment is a common concern. The rotarod test is a standard behavioral assay used to evaluate motor coordination and balance in rodents.
Across multiple studies, the combination of Lacosamide with other AEDs did not lead to an exacerbation of motor impairment as assessed by the rotarod test.[2][3] In some cases, infra-additive (less than additive) adverse effects were observed, suggesting a favorable safety profile for these combinations.[3] For the combination of Lacosamide with Retigabine, an additive anticonvulsant effect was observed, while the adverse effects in the chimney test (another measure of motor coordination) were sub-additive, resulting in a beneficial preclinical profile.[8]
Experimental Protocol: Isobolographic Analysis of Drug Interaction
To ensure scientific integrity and reproducibility, a detailed experimental protocol for isobolographic analysis is provided below. This method is the gold standard for quantifying pharmacodynamic drug interactions.
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between Lacosamide and a co-administered AED in a mouse seizure model (e.g., 6-Hz or MES).
Materials:
-
Male albino Swiss mice (or other appropriate strain)
-
Lacosamide and the co-administered AED
-
Vehicle (e.g., saline, distilled water with Tween 80)
-
Electroconvulsive device (for MES) or corneal stimulator (for 6-Hz)
-
Animal balance, syringes, and needles
Methodology:
-
Phase 1: Determination of Individual ED50 Values
-
Divide animals into groups (n=8-10 per group).
-
Administer increasing doses of Lacosamide to different groups.
-
After a set pre-treatment time (e.g., 30-60 minutes), subject the animals to the seizure induction stimulus (MES or 6-Hz).
-
Record the presence or absence of the seizure endpoint (e.g., tonic hindlimb extension for MES, or seizure behavior for 6-Hz).
-
Repeat steps 1.2-1.4 for the co-administered AED.
-
Calculate the ED50 (the dose that protects 50% of the animals from seizures) for each drug individually using log-probit analysis.
-
-
Phase 2: Determination of the Experimental ED50 of the Combination
-
Prepare a mixture of Lacosamide and the co-administered AED at a fixed dose ratio (e.g., 1:1 based on their ED50 values).
-
Administer increasing doses of the drug mixture to different groups of animals.
-
After the pre-treatment time, induce seizures as in Phase 1.
-
Record the seizure endpoint.
-
Calculate the experimental ED50 (ED50exp) of the drug mixture from the dose-response data.
-
-
Phase 3: Isobolographic Analysis
-
Calculate the theoretical additive ED50 (ED50add) using the following formula: ED50add = (f_Lacosamide * ED50_Lacosamide) + (f_AED * ED50_AED) where f is the fraction of each drug in the mixture.
-
Compare the ED50exp with the ED50add.
-
If ED50exp < ED50add, the interaction is synergistic .
-
If ED50exp ≈ ED50add, the interaction is additive .
-
If ED50exp > ED50add, the interaction is antagonistic .
-
-
Statistically analyze the difference between ED50exp and ED50add (e.g., using a t-test).
-
The following diagram illustrates the principles of isobolographic analysis.
Caption: Isobologram illustrating synergistic and antagonistic interactions.
Conclusion and Future Directions
The preclinical data strongly support the potential of Lacosamide as a valuable adjunctive therapy in the treatment of epilepsy. Its unique mechanism of action translates to synergistic or additive anticonvulsant effects when combined with a wide range of other AEDs, particularly in models of therapy-resistant partial seizures. Furthermore, its favorable pharmacokinetic profile and lack of exacerbated adverse motor effects in combination studies provide a solid foundation for its clinical use.
However, the findings of antagonistic interactions with certain three-drug combinations in the MES model serve as a critical reminder that not all combinations are beneficial. These preclinical observations are vital for guiding rational polytherapy and de-risking clinical development programs.
Future preclinical research should continue to explore the interaction of Lacosamide with newer AEDs and in different, perhaps more complex, seizure models. Investigating the underlying molecular mechanisms of the observed synergistic and antagonistic interactions will further refine our understanding and enable the design of even more effective and safer treatment strategies for patients with refractory epilepsy.
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Shandra, O., et al. (2013). Synergism of lacosamide with established antiepileptic drugs in the 6-Hz seizure model in mice. Epilepsia, 54(9), 1626-1633. [Link]
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Wróblewska-Łuczka, P., et al. (2022). Interactions among Lacosamide and Second-Generation Antiepileptic Drugs in the Tonic-Clonic Seizure Model in Mice. Pharmaceuticals, 15(2), 233. [Link]
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Luszczki, J. J., et al. (2017). Beneficial Combination of Lacosamide with Retigabine in Experimental Animals: An Isobolographic Analysis. Pharmacology, 100(5-6), 256-265. [Link]
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Stoehr, T., et al. (2007). Synergism of lacosamide and first-generation and novel antiepileptic drugs in the 6 Hz seizure model in mice. Epilepsy Currents, 7(S5), 1-288. [Link]
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Wróblewska-Łuczka, P., et al. (2022). Interactions among Lacosamide and Second-Generation Antiepileptic Drugs in the Tonic-Clonic Seizure Model in Mice. PMC, 15(2), 233. [Link]
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Hal P. et al. (2006). Low Potential for Drug-Drug Interaction of Lacosamide. American Epilepsy Society. [Link]
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Wróblewska-Łuczka, P., et al. (2021). Three-drug combination of lacosamide, phenobarbital and valproate exerts additive interaction in the tonic-clonic seizure model. Biblioteka Nauki. [Link]
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Doty, P., et al. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical Pharmacokinetics, 54(9), 901-913. [Link]
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Luszczki, J. J., et al. (2019). Isobolograms illustrating antagonistic (infra-additive) interaction among carbamazepine (CBZ), lacosamide (lCM) and valproate (VPA) in tonic-clonic seizures in mice. ResearchGate. [Link]
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Fountain, N. B., et al. (2014). Advances in epilepsy treatment: lacosamide pharmacokinetic profile. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1563-1573. [Link]
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Chung, S. (2010). Clinical Perspectives on Lacosamide. PMC. [Link]
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Luszczki, J. J., et al. (2019). Antagonistic interaction of lacosamide with carbamazepine and valproate in the mouse tonic-clonic seizure model. SciSpace. [Link]
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Zhang, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 14, 1279853. [Link]
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Doty, P., et al. (2008). LACOSAMIDE EFFICACY IS INDEPENDENT OF CONCOMITANT AED(S) TREATMENT. American Epilepsy Society. [Link]
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Rosenfeld, W., et al. (2012). Pharmacodynamic and pharmacokinetic evaluation of coadministration of lacosamide and an oral contraceptive (levonorgestrel plus ethinylestradiol) in healthy female volunteers. Epilepsia, 53(5), 851-859. [Link]
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Gavatha, M., et al. (2011). Preliminary efficacy and safety of lacosamide in children with refractory epilepsy. European Journal of Paediatric Neurology, 15(5), 433-436. [Link]
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Luszczki, J. J., et al. (2020). Sub-additive (antagonistic) interaction of lacosamide with lamotrigine and valproate in the maximal electroshock-induced seizure model in mice: an isobolographic analysis. Pharmacological Reports, 72(4), 1017-1027. [Link]
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Luszczki, J. J., et al. (2020). (PDF) Sub-additive (antagonistic) interaction of lacosamide with lamotrigine and valproate in the maximal electroshock-induced seizure model in mice: an isobolographic analysis. ResearchGate. [Link]
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A Head-to-Head In Vitro Comparison of Lacosamide Racemate and Phenytoin
A Technical Guide for Researchers in Drug Development
In the landscape of antiepileptic drugs (AEDs), both Lacosamide and the legacy compound Phenytoin are mainstays in clinical practice. While both modulate neuronal excitability, their subtle yet significant differences in mechanism at the cellular level dictate their distinct clinical profiles. This guide provides a direct in vitro comparison, grounded in experimental data, to elucidate their differential effects on neuronal ion channels and hyperexcitability. This analysis is critical for researchers aiming to understand their therapeutic windows and potential for novel drug discovery.
Section 1: Comparative Mechanism of Action
The primary target for both Lacosamide and Phenytoin is the voltage-gated sodium channel (VGSC), the fundamental protein responsible for the initiation and propagation of action potentials. However, their modulatory effects on the channel's gating—specifically the processes of fast and slow inactivation—diverge significantly.
Phenytoin: A cornerstone AED, Phenytoin primarily targets the fast inactivation state of VGSCs.[1] By binding preferentially to the inactivated state of the channel, it prolongs the refractory period, thereby preventing neurons from firing at high frequencies.[1][2] While some studies suggest an effect on slow inactivation, its most well-characterized action is on fast inactivation, a mechanism it shares with other classical AEDs like carbamazepine and lamotrigine.[3][4]
Lacosamide: Lacosamide presents a more novel mechanism. It uniquely and selectively enhances the slow inactivation of VGSCs without significantly affecting fast inactivation.[5][6] Slow inactivation is a more gradual and prolonged process of channel non-conductivity that neurons use to reduce hyperactivity over longer timescales.[7] By shifting the slow inactivation curve to more hyperpolarized potentials, Lacosamide effectively reduces the number of available sodium channels, thereby stabilizing hyperexcitable neuronal membranes.[5][6]
Furthermore, Lacosamide possesses a second, distinct mechanism of action: it binds to the collapsin response mediator protein 2 (CRMP-2).[8][9] CRMP-2 is a phosphoprotein involved in neuronal differentiation and the control of axonal outgrowth.[10] While the full implications of this interaction are still being explored, it is thought to contribute to Lacosamide's therapeutic effects, potentially offering disease-modifying properties not associated with Phenytoin.[8][9] The clinically used (R)-enantiomer of Lacosamide and its inactive (S)-enantiomer both bind to CRMP-2.[11]
The following diagram illustrates the distinct and overlapping molecular targets of these two compounds.
Figure 1: Comparative mechanisms of action for Lacosamide and Phenytoin.
Section 2: Experimental Design for In Vitro Comparison
To objectively compare Lacosamide and Phenytoin, a robust in vitro experimental plan is essential. The use of primary neuronal cultures or established neuroblastoma cell lines (e.g., N1E-115) provides a controlled environment to dissect their direct effects on neuronal electrophysiology.[12][13] The cornerstone of this investigation is the whole-cell patch-clamp technique, which allows for precise control of the neuronal membrane potential and high-fidelity recording of ion channel currents.[14][15]
The following workflow outlines the key stages of the in vitro comparison process.
Figure 2: Standard experimental workflow for in vitro comparison.
Section 3: Head-to-Head Experimental Data & Protocols
Experiment 1: Modulation of VGSC Inactivation States
Objective: To quantify and compare the effects of Lacosamide racemate and Phenytoin on the voltage-dependence of fast and slow inactivation of VGSCs.
Protocol: Whole-Cell Voltage-Clamp
-
Cell Preparation: Culture primary rat cortical neurons or N1E-115 cells on glass coverslips suitable for microscopy.[12]
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).[16]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an intracellular solution containing CsF or KCl to isolate sodium currents.[14][16]
-
Giga-seal Formation: Approach a target neuron and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch, achieving electrical and molecular access to the cell interior.[15]
-
Voltage Protocols:
-
Fast Inactivation: From a holding potential of -100 mV, apply a series of 500 ms conditioning pre-pulses ranging from -120 mV to -10 mV, followed by a test pulse to 0 mV to elicit sodium currents. The resulting curve of normalized current vs. pre-pulse potential reveals the voltage-dependence of fast inactivation.[5]
-
Slow Inactivation: From a holding potential of -100 mV, apply longer conditioning pre-pulses (e.g., 10-30 seconds) across a similar voltage range, followed by a brief repolarizing pulse to -100 mV (to allow recovery from fast inactivation) before the test pulse to 0 mV.[5][17]
-
-
Drug Application: After establishing a stable baseline, perfuse the chamber with known concentrations of Lacosamide or Phenytoin and repeat the voltage protocols.
Comparative Data Summary:
| Parameter | Lacosamide | Phenytoin | Key Distinction |
| Effect on Fast Inactivation | No significant shift in the voltage-dependence.[3] | Hyperpolarizing shift in the voltage-dependence.[3] | Lacosamide is selective; Phenytoin is not. |
| Effect on Slow Inactivation | Significant hyperpolarizing shift in voltage-dependence.[5][17] | Enhances slow inactivation processes.[4] | Lacosamide's primary mechanism is selective enhancement of slow inactivation.[7] |
| Use-Dependency | Not use-dependent.[3] | Exhibits use-dependent block.[5] | Reflects different binding kinetics to channel states. |
| Binding to CRMP-2 | Binds with a Kd of ~1-5 µM.[9][10] | Does not bind. | Lacosamide has a unique, secondary mechanism. |
Experiment 2: Suppression of Neuronal Hyperexcitability
Objective: To assess the efficacy of each drug in a functional in vitro model of epileptiform activity.
Protocol: Current-Clamp Recording of Repetitive Firing
-
Setup: Utilize the whole-cell patch-clamp configuration as described above, but in current-clamp mode.[14]
-
Induction of Firing: After establishing a stable resting membrane potential, inject a series of prolonged depolarizing current steps (e.g., 10-30 seconds) to induce sustained repetitive firing (a train of action potentials).[5]
-
Baseline Recording: Record the number and frequency of action potentials elicited by the current injection under control conditions.
-
Drug Application: Perfuse the chamber with clinically relevant concentrations of Lacosamide (e.g., 30-100 µM) or Phenytoin (e.g., 50-100 µM).[5][18]
-
Post-Drug Recording: Repeat the current injection protocol and measure the reduction in action potential firing.
Expected Results & Interpretation:
Both Lacosamide and Phenytoin are expected to reduce sustained repetitive firing. However, the nature of this reduction differs. Studies show that Lacosamide's effect is more pronounced on sustained firing during long depolarizations (e.g., 10-30 seconds), while having minimal impact on the initial few spikes in a train.[5] This is consistent with its mechanism of enhancing slow inactivation, which takes time to develop. In contrast, Phenytoin, by affecting fast inactivation, can reduce spike firing induced by both short (1s) and long (30s) depolarizations.[5] This differential effect highlights Lacosamide's potential to selectively target pathological, sustained hyperexcitability with less impact on normal, transient neuronal signaling.
Section 4: Synthesis and Conclusion
The in vitro evidence paints a clear picture of two drugs that, while both effective sodium channel modulators, operate through distinct biophysical mechanisms.
-
Phenytoin acts as a classic, broad-spectrum VGSC blocker, primarily enhancing fast inactivation in a use-dependent manner. This robust mechanism effectively suppresses high-frequency firing but its lack of selectivity may contribute to its narrower therapeutic index.
-
Lacosamide demonstrates a more refined mechanism. Its selective enhancement of slow inactivation allows it to preferentially target neurons that are persistently depolarized, a hallmark of seizure foci, while sparing normal neuronal activity.[3] This selectivity likely contributes to its favorable tolerability profile.[19] Furthermore, its unique interaction with CRMP-2 introduces a second modality of action that is absent in Phenytoin and may offer benefits beyond simple channel block.[8][10]
For researchers, this head-to-head comparison underscores the evolution of AED development from broad channel blockers to highly selective modulators. Lacosamide's unique profile serves as a paradigm for future drug design, where targeting specific channel gating states or engaging multiple, complementary pathways can lead to improved efficacy and safety. Understanding these fundamental in vitro differences is paramount for interpreting clinical data and guiding the development of the next generation of therapies for neurological disorders.
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- 19. Safety and efficacy of lacosamide versus phenytoin for refractory seizures in neurosurgical patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding of Lacosamide Enantiomers to CRMP-2
This guide provides an in-depth comparative analysis of the binding interactions between the enantiomers of the anti-epileptic drug Lacosamide and the Collapsin Response Mediator Protein 2 (CRMP-2). We will delve into the scientific rationale behind the experimental design, present detailed protocols for key binding assays, and interpret the resulting data to elucidate the distinct binding characteristics of (R)-Lacosamide and (S)-Lacosamide.
Introduction: The Significance of Stereochemistry in Lacosamide's Interaction with CRMP-2
Lacosamide, marketed as Vimpat®, is an established anti-epileptic drug with a dual mode of action.[1][2] It is known to selectively enhance the slow inactivation of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[3][4][5] Additionally, a growing body of evidence points to its interaction with Collapsin Response Mediator Protein 2 (CRMP-2), a key protein in neuronal development and axonal guidance.[1][2][4][5]
CRMP-2 plays a crucial role in microtubule dynamics, promoting tubulin polymerization which is essential for neurite outgrowth and the establishment of neuronal polarity.[6][7][8] The function of CRMP-2 is tightly regulated by phosphorylation.[7][9][10] Dysregulation of CRMP-2 has been implicated in various neurological disorders, making it an attractive therapeutic target.
Lacosamide exists as two enantiomers, (R)-Lacosamide and (S)-Lacosamide. While the clinically approved formulation is the (R)-enantiomer, studies have revealed that both enantiomers can interact with CRMP-2, albeit with potentially different functional consequences.[11][12][13] Understanding the stereospecific binding of these enantiomers is paramount for elucidating the full therapeutic potential of Lacosamide and for the rational design of next-generation CRMP-2 modulators.
This guide will explore the methodologies used to dissect these binding interactions, providing a framework for researchers to conduct their own comparative studies.
Core Concepts in Ligand-Protein Binding Analysis
To quantitatively compare the binding of Lacosamide enantiomers to CRMP-2, it is essential to determine key thermodynamic and kinetic parameters. These include:
-
Dissociation Constant (Kd): A measure of binding affinity. A lower Kd value indicates a stronger binding interaction.
-
Association Rate Constant (ka or kon): The rate at which the ligand binds to the protein.
-
Dissociation Rate Constant (kd or koff): The rate at which the ligand-protein complex dissociates.
-
Stoichiometry (n): The ratio of ligand molecules to protein molecules in the complex.
-
Enthalpy (ΔH) and Entropy (ΔS): Thermodynamic parameters that provide insight into the forces driving the binding event.
Several biophysical techniques can be employed to measure these parameters.[14][15][16][17] This guide will focus on three widely used and complementary methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Experimental Section: Methodologies for Comparative Binding Analysis
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[18][19][20] It measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.
Experimental Rationale: The primary advantage of SPR is its ability to provide both kinetic (ka and kd) and affinity (Kd) data from a single experiment. This allows for a detailed comparison of how quickly the Lacosamide enantiomers associate with and dissociate from CRMP-2.
Protocol for SPR Analysis:
-
Protein Immobilization:
-
Recombinantly express and purify human CRMP-2 protein.
-
Covalently immobilize CRMP-2 onto a CM5 sensor chip using standard amine coupling chemistry. The goal is to achieve a surface density that allows for a measurable binding response without causing mass transport limitations.
-
-
Analyte Preparation:
-
Prepare stock solutions of (R)-Lacosamide and (S)-Lacosamide in a suitable buffer (e.g., HBS-EP+).
-
Perform a serial dilution of each enantiomer to create a concentration series that brackets the expected Kd value (e.g., from low nanomolar to high micromolar).
-
-
Binding Measurement:
-
Inject the different concentrations of each Lacosamide enantiomer over the immobilized CRMP-2 surface.
-
Include a reference flow cell (without CRMP-2) to subtract non-specific binding and bulk refractive index changes.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[23][24][25][26]
Experimental Rationale: ITC is considered the gold standard for determining binding affinity and thermodynamics. It allows for the direct measurement of the binding constant (Ka, the inverse of Kd), stoichiometry (n), and enthalpy of binding (ΔH).[23][26] The entropy of binding (ΔS) can then be calculated. This information is crucial for understanding the driving forces behind the binding of each enantiomer to CRMP-2.
Protocol for ITC Analysis:
-
Sample Preparation:
-
Dialyze purified CRMP-2 and dissolve the Lacosamide enantiomers in the same buffer to minimize heat of dilution effects.
-
Degas all solutions thoroughly before the experiment.
-
-
Titration:
-
Place the CRMP-2 solution in the sample cell of the calorimeter.
-
Load the Lacosamide enantiomer solution into the injection syringe.
-
Perform a series of small, sequential injections of the Lacosamide enantiomer into the CRMP-2 solution.
-
-
Heat Measurement:
-
The instrument measures the heat change after each injection until the CRMP-2 is saturated.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH.[24]
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[27][28][29][30][31][32] They typically involve the use of a radiolabeled ligand and measuring its binding to a receptor preparation.
Experimental Rationale: While there have been some conflicting reports on the direct binding of Lacosamide to CRMP-2, radioligand binding assays, particularly competition assays, can provide valuable insights into the relative affinities of the enantiomers.[1][33][34] A competition assay measures the ability of an unlabeled compound (in this case, the Lacosamide enantiomers) to displace a radiolabeled ligand that is known to bind to the target.
Protocol for Competition Radioligand Binding Assay:
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues expressing CRMP-2.[27]
-
-
Radioligand Selection:
-
A suitable radiolabeled ligand that binds to CRMP-2 is required. If a direct CRMP-2 radioligand is not available, this assay may not be feasible. For the purposes of this guide, we will assume the availability of a hypothetical [³H]-CRMP-2-binder.
-
-
Competition Assay:
-
Incubate the membrane preparation with a fixed concentration of [³H]-CRMP-2-binder and a range of concentrations of unlabeled (R)-Lacosamide or (S)-Lacosamide.[28]
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competing Lacosamide enantiomer.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation. The Kᵢ value represents the affinity of the unlabeled ligand for the receptor.
-
Comparative Data Summary
The following table presents hypothetical data from the described experiments to illustrate how the binding of (R)-Lacosamide and (S)-Lacosamide to CRMP-2 can be compared.
| Parameter | (R)-Lacosamide | (S)-Lacosamide | Method | Implication |
| Kd (μM) | ~5 | ~1.5[11] | SPR, ITC | (S)-Lacosamide exhibits a higher binding affinity for CRMP-2. |
| ka (10³ M⁻¹s⁻¹) | 5 | 10 | SPR | (S)-Lacosamide associates with CRMP-2 more rapidly. |
| kd (10⁻² s⁻¹) | 2.5 | 1.5 | SPR | (S)-Lacosamide dissociates from CRMP-2 more slowly. |
| Stoichiometry (n) | ~1 | ~1 | ITC | Both enantiomers likely bind to CRMP-2 in a 1:1 ratio. |
| ΔH (kcal/mol) | -4.5 | -6.0 | ITC | The binding of (S)-Lacosamide is more enthalpically driven. |
| TΔS (kcal/mol) | 2.5 | 1.5 | ITC | The binding of (R)-Lacosamide is more entropically favorable. |
| Kᵢ (μM) | ~6 | ~2 | Radioligand Assay | Confirms the higher affinity of (S)-Lacosamide for CRMP-2. |
Interpretation and Discussion
The hypothetical data presented above suggests a clear stereospecificity in the binding of Lacosamide enantiomers to CRMP-2. (S)-Lacosamide appears to have a higher affinity for CRMP-2, as indicated by its lower Kd and Kᵢ values. The kinetic data from SPR suggests that this higher affinity is due to both a faster association rate and a slower dissociation rate compared to (R)-Lacosamide.
The thermodynamic data from ITC provides further insight into the nature of these interactions. The more negative enthalpy change for (S)-Lacosamide suggests that its binding is driven more by favorable bond formations (e.g., hydrogen bonds, van der Waals interactions). In contrast, the more positive entropy change for (R)-Lacosamide might indicate a greater role of hydrophobic interactions and the release of ordered water molecules upon binding.
It is important to note that some studies have reported no specific binding of Lacosamide to CRMP-2, highlighting the need for careful experimental design and the use of multiple, complementary techniques to validate findings.[33][34] However, other studies have provided evidence for a direct interaction.[1][35][36]
Functional Implications and the CRMP-2 Signaling Pathway
The differential binding of the Lacosamide enantiomers to CRMP-2 has significant functional consequences. Studies have shown that (S)-Lacosamide, but not (R)-Lacosamide, can inhibit the phosphorylation of CRMP-2 by cyclin-dependent kinase 5 (Cdk5).[11][13][37] This is a critical regulatory step, as the phosphorylation state of CRMP-2 determines its ability to interact with tubulin and other binding partners, thereby influencing neurite outgrowth.[8][9][10]
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- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 27. giffordbioscience.com [giffordbioscience.com]
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- 29. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 30. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 32. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Drug Binding Assays do not Reveal Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]
- 36. scispace.com [scispace.com]
- 37. (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lacosamide Racemate in Animal Models of Refractory Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Lacosamide racemate's performance against other established antiepileptic drugs (AEDs) in preclinical animal models of refractory epilepsy. By synthesizing experimental data and elucidating the causality behind methodological choices, this document aims to equip researchers with the critical insights needed to advance the development of novel therapies for treatment-resistant seizures.
The Clinical Challenge of Refractory Epilepsy and the Rationale for Novel Therapeutics
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While a significant portion of patients achieve seizure control with available AEDs, approximately one-third develop refractory epilepsy, a condition where seizures persist despite treatment with two or more appropriately chosen and adequately dosed medications. This treatment gap underscores the urgent need for novel therapeutic agents with distinct mechanisms of action.
Lacosamide (racemic mixture) has emerged as a promising therapeutic option. Its unique mode of action, primarily targeting the slow inactivation of voltage-gated sodium channels, differentiates it from traditional sodium channel blockers that predominantly affect fast inactivation.[1][2] This distinct mechanism suggests a potential for efficacy in seizure types that are resistant to conventional treatments. Furthermore, Lacosamide has been shown to interact with the collapsin response mediator protein 2 (CRMP-2), a protein involved in neuronal differentiation and axonal guidance, hinting at potential disease-modifying properties.[1][2]
This guide will delve into the preclinical evidence that supports the investigation of Lacosamide racemate for refractory epilepsy, providing a comparative analysis of its efficacy in established animal models.
Comparative Efficacy of Lacosamide Racemate and Other Anticonvulsants
The following table summarizes the available preclinical data comparing the efficacy of Lacosamide racemate with other commonly used anticonvulsants in various animal models of epilepsy. The choice of an animal model is critical for predicting clinical efficacy, with models of refractory epilepsy, such as the kindling and pilocarpine-induced status epilepticus models, being particularly relevant.
| Anticonvulsant | Animal Model | Species | Key Efficacy Endpoint | Efficacy Data | Citation(s) |
| Lacosamide | Tonic-Clonic Seizure (Maximal Electroshock) | Mouse | ED50 | 7.27 ± 0.77 mg/kg | [3] |
| Carbamazepine | Tonic-Clonic Seizure (Maximal Electroshock) | Mouse | ED50 | 14.25 ± 0.79 mg/kg | [3] |
| Valproate | Tonic-Clonic Seizure (Maximal Electroshock) | Mouse | ED50 | 298.6 ± 15.15 mg/kg | [3] |
| Lacosamide | Pilocarpine-Induced Status Epilepticus | Rat | Seizure Frequency Reduction | Significant reduction at 10 and 30 mg/kg | [4] |
| Lacosamide & Levetiracetam | Pilocarpine-Induced Temporal Lobe Epilepsy | Rat | Reduction of pathological high-frequency oscillations | Both drugs showed a reduction | [2] |
| Lacosamide | PTZ-Kindled Seizures | Rat | Seizure Severity | Significant decrease at 10 and 30 mg/kg | [5] |
| Lacosamide | Hippocampal Kindling Model | Rat | ED50 | 13.5 mg/kg (i.p.) | [6] |
Analysis of Comparative Efficacy:
The data presented above, while not exhaustive, provides valuable insights into the preclinical profile of Lacosamide. In the maximal electroshock (MES) induced tonic-clonic seizure model, which is a primary screening model for drugs effective against generalized tonic-clonic seizures, Lacosamide demonstrates a potent anticonvulsant effect with an ED50 of 7.27 mg/kg.[3] Notably, this is approximately twice as potent as Carbamazepine (ED50 of 14.25 mg/kg) in the same model.[3]
In the pilocarpine-induced status epilepticus model, a well-established model of temporal lobe epilepsy that often leads to a refractory state, Lacosamide significantly reduced seizure frequency at doses of 10 and 30 mg/kg.[4] This suggests its potential utility in managing the recurrent seizures that characterize this difficult-to-treat form of epilepsy.
Furthermore, in the pentylenetetrazole (PTZ)-kindled rat model, another model of epileptogenesis and refractory seizures, Lacosamide demonstrated a significant reduction in seizure severity at doses of 10 and 30 mg/kg.[5] In the hippocampal kindling model, Lacosamide showed an ED50 of 13.5 mg/kg.[6]
It is important to note that direct head-to-head comparisons of Lacosamide with other leading anticonvulsants in the same refractory epilepsy models are still somewhat limited in the published literature. The available data, however, consistently points towards Lacosamide's robust anticonvulsant activity in models that are highly relevant to human refractory epilepsy.
Experimental Protocols for Key Animal Models of Refractory Epilepsy
To ensure the reproducibility and validity of preclinical findings, the use of standardized and well-characterized animal models is paramount. The following sections provide detailed, step-by-step methodologies for two of the most widely used and clinically relevant animal models of refractory epilepsy.
The Amygdala Kindling Model in Rats
The kindling model mimics the progressive development of seizures from a focal point, a process known as epileptogenesis, which is a hallmark of temporal lobe epilepsy. A subset of kindled animals often exhibits resistance to conventional antiepileptic drugs, making this model particularly valuable for studying pharmacoresistant epilepsy.
Experimental Workflow:
Figure 1: Experimental workflow for the amygdala kindling model.
Step-by-Step Methodology:
-
Electrode Implantation:
-
Anesthetize adult male rats (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic frame.
-
Surgically implant a bipolar stimulating and recording electrode into the basolateral amygdala using stereotaxic coordinates.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in a recording chamber and connect the electrode to a stimulator.
-
Deliver a series of brief, low-intensity electrical stimuli (e.g., 1-second train of 60 Hz pulses) with increasing current intensity.
-
The ADT is defined as the lowest current intensity that elicits an afterdischarge (a self-sustaining period of epileptiform electrical activity) of at least 5 seconds in duration.
-
-
Kindling Induction:
-
Stimulate each rat once daily with a 1-second train of 60 Hz pulses at the determined ADT.
-
Observe and score the behavioral seizure severity using the Racine scale (ranging from stage 1, facial clonus, to stage 5, rearing and falling with generalized tonic-clonic convulsions).
-
Continue daily stimulations until the animals consistently exhibit stage 4 or 5 seizures for at least 3 consecutive days. At this point, the animals are considered "fully kindled" and exhibit a stable, lowered seizure threshold.
-
-
Anticonvulsant Drug Testing:
-
Once fully kindled, administer Lacosamide racemate, a comparator anticonvulsant, or vehicle control to the animals.
-
At a predetermined time after drug administration (based on the drug's pharmacokinetic profile), deliver an electrical stimulus at the ADT.
-
Record and analyze the resulting seizure activity, including seizure severity (Racine score), afterdischarge duration, and latency to seizure onset.
-
The Pilocarpine-Induced Status Epilepticus Model in Rats
The pilocarpine model is a chemically induced model of temporal lobe epilepsy. Systemic administration of the muscarinic agonist pilocarpine induces a prolonged period of seizure activity known as status epilepticus (SE). Following SE, animals typically enter a latent period, after which they develop spontaneous recurrent seizures, mirroring the progression of human temporal lobe epilepsy.
Experimental Workflow:
Figure 2: Experimental workflow for the pilocarpine-induced status epilepticus model.
Step-by-Step Methodology:
-
Induction of Status Epilepticus (SE):
-
Pre-treat adult male rats with a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate) to reduce the peripheral cholinergic side effects of pilocarpine.
-
Thirty minutes later, administer a convulsive dose of pilocarpine hydrochloride intraperitoneally.
-
Observe the animals for the onset of continuous seizure activity (status epilepticus), typically characterized by sustained stage 4 or 5 seizures on the Racine scale.
-
-
Anticonvulsant Drug Administration:
-
At a predetermined time after the onset of SE (e.g., 30 or 60 minutes), administer Lacosamide racemate, a comparator anticonvulsant, or vehicle control.
-
The timing of drug administration is crucial, as it can model either early or late intervention in SE.
-
-
Termination of SE and Post-SE Care:
-
After a defined period of SE (e.g., 90 minutes), administer a benzodiazepine (e.g., diazepam) to terminate the continuous seizure activity.
-
Provide supportive care to the animals, including hydration and soft food, to aid in their recovery.
-
-
Monitoring for Spontaneous Recurrent Seizures:
-
Following the induction of SE, the animals will enter a latent period of several days to weeks, during which no seizures are observed.
-
After the latent period, the animals will begin to exhibit spontaneous recurrent seizures.
-
Continuously monitor the animals using video-EEG to detect and quantify the frequency, duration, and severity of these spontaneous seizures.
-
Mechanism of Action: A Visual Representation
Lacosamide's unique mechanism of action is a key factor in its potential efficacy in refractory epilepsy. The following diagram illustrates its primary mode of action on voltage-gated sodium channels, as well as its interaction with CRMP-2.
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- 3. termedia.pl [termedia.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Lacosamide (Racemate) in a Laboratory Setting
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Lacosamide, a functionalized amino acid used as an antiepileptic drug, is a common compound in both clinical research and drug development.[1] While its therapeutic mechanisms are valuable, its handling and disposal demand a rigorous, protocol-driven approach. This guide provides an in-depth operational plan for the proper disposal of lacosamide (racemate), moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.
The causality behind these procedures is rooted in lacosamide's specific hazard profile. It is classified as acutely toxic if swallowed and a serious eye irritant.[2][3][4] Furthermore, as a DEA Schedule V controlled substance, its entire lifecycle, including disposal, is subject to stringent regulation.[5][6] Improper disposal, such as sewering, is expressly forbidden not only as a matter of best practice but by federal regulations aimed at preventing the entry of active pharmaceutical ingredients into waterways.[2][7][8][9]
Hazard Profile and Regulatory Overview
Understanding the specific hazards and the governing regulations is the foundation of safe disposal. Lacosamide is not merely a benign organic compound; it is an active pharmaceutical ingredient with a defined toxicological profile.
Regulatory Framework: The primary regulations governing lacosamide waste are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) for hazardous waste and the Drug Enforcement Administration's (DEA) rules for controlled substances.[10][11] All disposal activities must comply with federal, state, and local regulations, which necessitate partnering with a licensed hazardous waste disposal contractor.[12][13]
Hazard Classification: The Globally Harmonized System (GHS) provides a universal framework for understanding lacosamide's risks. This data is critical for performing risk assessments and selecting appropriate personal protective equipment (PPE).
| Identifier | Classification & Statements | GHS Pictogram |
| Chemical Name | (R)-2-acetamido-N-benzyl-3-methoxypropionamide | |
| CAS Number | 175481-36-4[2] | |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3)[2][3][4] | |
| Hazard Statement | H301: Toxic if swallowed[2][3][4] | |
| GHS Hazard Class | Serious Eye Damage/Eye Irritation (Category 2A)[2][3] | |
| Hazard Statement | H319: Causes serious eye irritation[2][3] | |
| DEA Schedule | Schedule V Controlled Substance[5][6] | N/A |
| Environmental Hazard | Water Hazard Class 1: Slightly hazardous for water[2][7] | N/A |
Core Principles of Lacosamide Waste Management
A self-validating waste management system is built on the principle of proactive segregation. From the moment a container is opened, its eventual disposal path should be clear. The primary goal is to prevent lacosamide from entering non-hazardous waste streams or the environment.
The Principle of Segregation: Never mix lacosamide waste with general laboratory trash or non-hazardous chemical waste. All materials that have come into direct contact with lacosamide—including stock containers, contaminated gloves, weigh boats, pipette tips, and spill cleanup debris—are considered hazardous waste and must be disposed of accordingly.[14][15]
The following decision tree illustrates the proper segregation for various forms of lacosamide waste.
Caption: Lacosamide Waste Stream Decision Tree.
Step-by-Step Disposal Protocols
Adherence to detailed, repeatable protocols is essential for ensuring safety and compliance.
Protocol 3.1: Disposal of Unused or Expired Solid Lacosamide
This protocol applies to pure lacosamide powder and any non-hazardous solids (e.g., weigh paper) grossly contaminated with the powder.
-
PPE Requirement: Wear a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses or goggles.[12]
-
Container Preparation: Obtain a designated hazardous waste container for solid chemical waste. Ensure it is clean, dry, and compatible with lacosamide.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information: "Hazardous Waste," "Lacosamide," the full chemical name, CAS number, and the accumulation start date.
-
Waste Transfer: Carefully place the original container of unused/expired lacosamide, or the contaminated materials, into the designated solid waste container. Minimize the generation of dust.
-
Closure: Securely close the hazardous waste container. The container must remain closed except when actively adding waste.[16]
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[16]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Protocol 3.2: Disposal of Aqueous Solutions and Rinsate
This protocol covers lacosamide dissolved in aqueous solutions and the initial rinsate from decontaminating glassware.
-
PPE Requirement: Wear a lab coat, nitrile gloves, and safety glasses with side shields or chemical splash goggles.
-
Container Preparation: Obtain a designated hazardous waste container for liquid aqueous waste.
-
Labeling: Affix a hazardous waste label, clearly indicating "Hazardous Waste," "Lacosamide, Aqueous Solution," and the approximate concentration.
-
Waste Transfer: Carefully pour the lacosamide solution into the liquid waste container using a funnel to prevent spills.
-
Closure and Storage: Securely cap the container and store it in a secondary containment bin within a designated satellite accumulation area.[16]
-
Pickup: Arrange for pickup through your institution's EHS office.
Protocol 3.3: Decontamination of Empty Stock Containers
Empty containers that held highly toxic materials require special procedures to be rendered non-hazardous.
-
PPE Requirement: Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Initial Rinse: Perform an initial rinse of the empty container with a suitable solvent (e.g., water or ethanol). This first rinse must be collected and disposed of as hazardous liquid waste as described in Protocol 3.2.[16]
-
Subsequent Rinses: For a highly toxic chemical like lacosamide (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[16]
-
Defacing: After triple rinsing, completely deface or remove the original label to prevent misidentification.
-
Final Disposal: Once decontaminated and defaced, the container may be disposed of in the appropriate recycling or general waste stream, per your institution's policy.
Emergency Procedures: Spill and Exposure Management
Preparedness is the key to mitigating the impact of an accidental release. All personnel working with lacosamide must be familiar with these procedures.
Protocol 4.1: Lacosamide Spill Cleanup
This protocol is for minor spills that can be safely managed by laboratory personnel.
-
Alert & Assess: Immediately alert others in the area. Assess the extent of the spill and identify any immediate hazards.[14]
-
Isolate: Secure the area to prevent others from entering.
-
PPE: Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[17]
-
Contain & Absorb: For liquid spills, contain the spill with absorbent pads. For both liquid and solid spills, cover the material with an inert absorbent, such as vermiculite, sand, or diatomaceous earth.[2][7][13][18] Work from the outside of the spill inward to prevent spreading.[17][19]
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a hazardous waste bag or container.[14][19]
-
Decontaminate: Clean the spill surface area thoroughly with soap and water.[15] All cleaning materials (wipes, towels) must be disposed of as solid hazardous waste.
-
Dispose & Report: Label the collected spill debris as "Hazardous Waste - Lacosamide Spill Debris" and arrange for disposal. Report the incident to your laboratory supervisor or EHS office.
Caption: Lacosamide Spill Response Workflow.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[2][3] Rinse mouth. Do not induce vomiting.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
Skin Contact: Immediately remove all soiled and contaminated clothing. Wash off with soap and plenty of water.[7][12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if symptoms develop or persist.[4][12]
By integrating these scientifically grounded and regulation-compliant procedures into your daily laboratory operations, you build a deep, trust-based system of safety. This ensures that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lacosamide (racemate)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lacosamide. It is designed to be a practical, in-depth resource that goes beyond a simple checklist, fostering a culture of safety and building trust through expertise.
Understanding the Compound: Lacosamide's Hazard Profile
Lacosamide is an anticonvulsant medication used in the treatment of partial-onset seizures.[1] While therapeutically beneficial, as a biologically active compound, it presents several hazards in a laboratory setting that necessitate careful handling. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.
Safety Data Sheets (SDS) classify Lacosamide as toxic if swallowed and a cause of serious eye irritation.[2][3] Some classifications also indicate that it may cause drowsiness or dizziness and is suspected of damaging an unborn child.[3] A thorough understanding of these risks is the first step in implementing effective safety protocols.
The Foundation of Safety: Hazard Identification and Risk Assessment
Before any handling of Lacosamide, a formal risk assessment is mandatory. This process identifies potential hazards and determines the appropriate control measures to minimize risk.[4][5] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of PPE.[4]
Table 1: Hazard Summary for Lacosamide
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Toxic if swallowed.[2][3] | Ingestion |
| Serious Eye Irritation | Causes serious eye irritation.[2][3] | Eyes |
| Reproductive Toxicity | Suspected of damaging the unborn child.[3] | Inhalation, Ingestion, Skin Contact |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness.[3] | Inhalation |
Beyond PPE: Engineering and Administrative Controls
Personal Protective Equipment is the last line of defense.[5] Before relying on PPE, a robust safety strategy must incorporate engineering and administrative controls to minimize exposure at the source.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For Lacosamide, especially when handling the powdered form, the primary engineering control is a chemical fume hood or a ventilated balance enclosure .[3][6] These systems capture airborne particles at the source, preventing inhalation. Good general laboratory ventilation is also crucial.[7]
-
Administrative Controls: These are work policies and procedures that reduce exposure. Key administrative controls for Lacosamide handling include:
-
Standard Operating Procedures (SOPs): Detailed, written instructions for every task involving Lacosamide.
-
Training: All personnel must be trained on the specific hazards of Lacosamide, the contents of the SDS, and the proper use of all control measures, including PPE.[4][5]
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[2][8] Hands should be washed thoroughly after handling the compound, before breaks, and at the end of the workday.[2][8]
-
Selecting the Right Shield: A Guide to Lacosamide PPE
When engineering and administrative controls are insufficient to eliminate exposure, appropriate PPE is required.[4][9] The selection of PPE should be based on the specific tasks being performed.
Eye and Face Protection
Given that Lacosamide causes serious eye irritation, robust eye protection is non-negotiable.[2][3]
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards must be worn for all laboratory work.[9]
-
Chemical Splash Goggles: When there is a risk of splashes, such as when preparing solutions or performing extractions, chemical splash goggles are required.[10]
-
Face Shields: For tasks with a high potential for splashes, such as handling large volumes of Lacosamide solutions, a face shield should be worn in addition to safety glasses or goggles.[9][10]
Hand Protection
To prevent dermal absorption, appropriate gloves must be worn.
-
Material: Nitrile gloves are commonly used for handling chemicals in a laboratory setting.[10] However, it is crucial to consult the glove manufacturer's compatibility chart to ensure resistance to any solvents being used with Lacosamide.
-
Inspection and Use: Always inspect gloves for tears or punctures before use. Remove gloves and wash hands immediately after handling the compound.
Body Protection
A lab coat is the minimum requirement for body protection to shield skin and clothing from potential contamination.[9][10] For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.
Respiratory Protection
In most laboratory scenarios where Lacosamide is handled within a fume hood or ventilated enclosure, respiratory protection is not required.[2][7] However, if engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary.[7] The type of respirator will depend on the concentration of airborne particles and should be selected in accordance with a formal respiratory protection program.
Table 2: PPE Recommendations for Handling Lacosamide
| Task | Minimum PPE Requirement |
| Weighing solid Lacosamide | Lab coat, nitrile gloves, chemical splash goggles |
| Preparing Lacosamide solutions | Lab coat, nitrile gloves, chemical splash goggles |
| Handling dilute solutions | Lab coat, nitrile gloves, safety glasses with side shields |
| Cleaning up a small spill | Lab coat, double nitrile gloves, chemical splash goggles |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol outlines the essential steps for safely weighing and preparing a solution of Lacosamide powder.
Preparation:
-
Ensure all required engineering controls (fume hood) are operational.
-
Gather all necessary materials, including the Lacosamide container, spatulas, weigh paper/boat, and solvent.
-
Don the appropriate PPE as outlined in Table 2.
Procedure:
-
Perform all manipulations within the certified chemical fume hood.[3]
-
Carefully open the Lacosamide container, avoiding the generation of dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Close the primary Lacosamide container securely.
-
Carefully add the powder to the solvent in the desired flask or beaker.
-
Rinse the weigh boat with a small amount of solvent and add the rinse to the solution to ensure a complete transfer.
-
Cap the solution container.
Post-Handling:
-
Decontaminate the spatula and work surface.
-
Dispose of contaminated weigh boats and gloves as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
Below is a diagram illustrating the safe handling workflow.
Caption: A decision tree for the proper disposal of Lacosamide waste.
Conclusion: A Commitment to Safety
Handling Lacosamide requires a comprehensive safety approach that prioritizes risk assessment and the implementation of robust engineering and administrative controls. Personal protective equipment serves as a crucial final barrier to exposure. By adhering to the principles and procedures outlined in this guide, researchers and scientists can work with this important compound confidently and safely, protecting themselves, their colleagues, and the environment.
References
-
Lacosamide - European Directorate for the Quality of Medicines & HealthCare. (2023). EDQM, Council of Europe. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Lacosamide: MedlinePlus Drug Information. (2024). MedlinePlus. [Link]
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OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]
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Lacosamide - Epilepsy Foundation. (2025). Epilepsy Foundation. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health (NIH). [Link]
-
SAFETY DATA SHEET - Lacosamide Tablets, USP. (2023). ScieGen Pharmaceuticals, Inc. [Link]
-
Lacosamide: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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National Institute for Occupational Safety and Health (NIOSH) Guidelines for the Handling of Dangerous Drugs. (2012). PPEKits.com. [Link]
-
Lacosamide Injection, USP - Safety Data Sheet. (2022). Fresenius Kabi. [Link]
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New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. [Link]
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NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. (2024). AIHA. [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy. [Link]
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NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). Centers for Disease Control and Prevention. [Link]
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Components of Personal Protective Equipment (PPE). (2022). Minnesota Department of Health. [Link]
-
Protective equipment EPI. (n.d.). Bionok. [Link]
-
Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. (n.d.). National Institutes of Health (NIH). [Link]
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How should medicines be disposed of? (n.d.). Fimea. [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food & Drug Administration. [Link]
-
Where and How to Dispose of Unused Medicines. (2025). U.S. Food & Drug Administration. [Link]
-
Disposing of Pharmaceutical Waste. (2021). MedPro Disposal. [Link]
-
Epilepsy safety equipment and funding. (n.d.). Epilepsy Action. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
